2-(3-(Benzyloxy)phenyl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenylmethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)10-13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZKAZNUCYYBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404655 | |
| Record name | [3-(Benzyloxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1860-58-8 | |
| Record name | [3-(Benzyloxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Benzyloxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-(3-(benzyloxy)phenyl)acetic acid" synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(3-(benzyloxy)phenyl)acetic acid
Introduction
This compound is a valuable intermediate in organic synthesis, particularly within the development of novel pharmaceutical agents and biologically active molecules. Its structure, featuring a phenylacetic acid core with a benzyl ether protecting group, makes it a versatile building block. The phenylacetic acid moiety is a known pharmacophore found in numerous drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] The benzyloxy group serves as a protected form of a phenol, allowing for selective reactions at other parts of the molecule before its potential deprotection to reveal the hydroxyl functionality.
This guide provides a detailed exploration of robust and scientifically validated pathways for the synthesis of this target molecule. We will delve into two primary, logical strategies, offering a comparative analysis to inform methodological choices in a research and development setting. The discussion will extend beyond procedural steps to address the underlying chemical principles, the rationale for specific reagents and conditions, and a critical evaluation of each route's practicality.
Retrosynthetic Analysis
A retrosynthetic approach to this compound identifies two primary bond disconnections that form the basis of our synthetic strategies.
-
C-O Ether Bond Disconnection: The most intuitive disconnection is the benzyl ether linkage. This suggests a synthesis starting from a precursor containing the phenol, namely 3-hydroxyphenylacetic acid or its ester derivative, and installing the benzyl protecting group.
-
C-C Side-Chain Bond Disconnection: An alternative disconnection breaks the bond between the benzene ring and the acetic acid side chain. This implies starting with a C1 synthon (like a cyanide or carboxylate group) and attaching it to a phenyl ring that already bears the benzyloxy group.
These two conceptual pathways lead to distinct and practical synthetic routes, which are detailed below.
Caption: Retrosynthetic analysis of the target molecule.
Pathway 1: O-Benzylation of 3-Hydroxyphenylacetic Acid Derivative
This is the most direct and widely employed strategy. It commences with the commercially available 3-hydroxyphenylacetic acid. To prevent competitive reactions, the carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) prior to the benzylation of the phenolic hydroxyl group. The benzyl group is an excellent choice for protecting phenols as it is stable under a wide range of acidic and basic conditions but can be readily removed via catalytic hydrogenolysis.[2][3][4]
Mechanism and Rationale
The core of this pathway is a Williamson ether synthesis. The phenolic hydroxyl group is deprotonated by a mild base (e.g., potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the benzyl ether. Using a polar aprotic solvent like acetone or DMF facilitates this SN2 reaction.[2] The final step is a simple saponification (base-catalyzed hydrolysis) of the ester to yield the target carboxylic acid.
Caption: Workflow for the O-Benzylation synthesis pathway.
Experimental Protocol
Step 1a: Esterification of 3-Hydroxyphenylacetic Acid (Optional, if starting from the acid)
-
Reaction Setup: Dissolve 3-hydroxyphenylacetic acid (1.0 eq) in methanol (approx. 0.2 M).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).[5]
-
Workup: Cool the mixture, remove methanol under reduced pressure. Add water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-hydroxyphenylacetate, which can often be used without further purification.
Step 1b: O-Benzylation of Methyl 3-hydroxyphenylacetate
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-hydroxyphenylacetate (1.0 eq) in anhydrous acetone or DMF.
-
Addition of Reagents: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) and benzyl bromide (BnBr, 1.1-1.2 eq). The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction by in-situ formation of the more reactive benzyl iodide.[2][3]
-
Reaction: Heat the mixture to reflux and stir vigorously for 6-12 hours. Monitor the reaction progress using TLC.
-
Workup: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.
Step 1c: Saponification to the Final Acid
-
Reaction Setup: Dissolve the crude methyl 2-(3-(benzyloxy)phenyl)acetate from the previous step in a mixture of methanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Workup: Cool the mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Isolation: Acidify the cool aqueous solution to pH 2-3 with 1M hydrochloric acid (HCl). The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed if higher purity is required.
Pathway 2: Side-Chain Construction via Nitrile Hydrolysis
This alternative strategy involves forming the acetic acid side chain on a benzene ring that already contains the benzyloxy moiety. This route typically begins with 3-hydroxybenzaldehyde, which is first benzylated and then converted into a benzyl halide. The halide is subsequently displaced by cyanide, and the resulting nitrile is hydrolyzed to the carboxylic acid.
Mechanism and Rationale
This multi-step process leverages two classic name reactions. First, a nucleophilic substitution (SN2) reaction where a cyanide anion (from KCN or NaCN) displaces a halide from 3-(benzyloxy)benzyl chloride to form 2-(3-(benzyloxy)phenyl)acetonitrile.[1] Second, the hydrolysis of the nitrile group to a carboxylic acid. This hydrolysis can be performed under either acidic or basic conditions, proceeding through an amide intermediate.[6][7] While effective, this pathway involves more steps and utilizes highly toxic cyanide salts, which requires stringent safety precautions.
Caption: Workflow for the Nitrile Hydrolysis synthesis pathway.
Experimental Protocol
(Note: The synthesis of the starting material, 3-(benzyloxy)benzyl chloride, from 3-hydroxybenzaldehyde is a prerequisite and typically involves O-benzylation, reduction of the aldehyde to an alcohol, and conversion of the alcohol to the chloride.)
Step 2a: Cyanation of 3-(Benzyloxy)benzyl Chloride
-
Reaction Setup: In a well-ventilated fume hood, combine 3-(benzyloxy)benzyl chloride (1.0 eq), potassium cyanide (KCN, 1.2 eq), and a catalytic amount of a phase-transfer catalyst like 18-crown-6 or tetrabutylammonium iodide (TBAI) in a suitable solvent such as acetonitrile (MeCN) or ethanol.[1]
-
Reaction: Heat the mixture to reflux for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Workup (Caution: Cyanide): Cool the reaction mixture. Filter off the inorganic salts. Quench any residual cyanide in the filtrate and salts with an appropriate bleach or hydrogen peroxide solution according to institutional safety protocols. Concentrate the organic filtrate under reduced pressure.
-
Purification: Extract the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The resulting 2-(3-(benzyloxy)phenyl)acetonitrile can be purified by column chromatography or used directly in the next step.
Step 2b: Hydrolysis of 2-(3-(Benzyloxy)phenyl)acetonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the crude nitrile (1.0 eq) with an excess of aqueous sulfuric acid (e.g., 70% w/w).[8]
-
Reaction: Heat the mixture until a vigorous reaction begins, then remove the heat source. Once the initial exotherm subsides, continue to heat at reflux for 2-4 hours until hydrolysis is complete.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice in a separate beaker.
-
Isolation: A crude solid of the product, potentially containing some phenylacetamide intermediate, will precipitate. Dissolve the crude product in a dilute sodium hydroxide solution.
-
Purification: Filter off any insoluble amide impurity. Re-acidify the filtrate with dilute mineral acid to precipitate the pure this compound. Collect the solid by filtration, wash with cold water, and dry.
Comparative Analysis of Synthetic Pathways
The choice of synthetic route depends on factors such as scale, available starting materials, and safety considerations.
| Feature | Pathway 1: O-Benzylation | Pathway 2: Nitrile Hydrolysis |
| Starting Materials | 3-Hydroxyphenylacetic acid (commercially available) | 3-Hydroxybenzaldehyde (requires multi-step conversion to benzyl chloride) |
| Number of Steps | 2-3 (including optional esterification) | 4-5 (from 3-hydroxybenzaldehyde) |
| Reagent Safety | Uses benzyl bromide (lachrymator).[3] | High Hazard: Uses highly toxic potassium/sodium cyanide. Requires strict handling protocols. |
| Scalability | Generally straightforward to scale up. | Scalability is challenging due to cyanide handling and disposal. |
| Typical Yields | Good to excellent (often >80% over two steps). | Moderate to good, but can be variable depending on the efficiency of each step. |
| Simplicity | High. The procedure is robust and uses common laboratory transformations. | Moderate. Involves more steps and more hazardous reagents. |
Conclusion
For the laboratory-scale synthesis of this compound, Pathway 1 (O-Benzylation) is demonstrably superior. Its reliance on readily available starting materials, a shorter overall sequence, higher typical yields, and, most importantly, the avoidance of highly toxic cyanide reagents make it the preferred method for researchers. The protocol is robust, scalable, and employs standard organic chemistry techniques. Pathway 2 remains a viable, albeit less efficient and more hazardous, alternative that may be considered only if the specific precursors are readily available and appropriate safety infrastructure is in place. This guide provides the necessary technical foundation for scientists to confidently and safely produce this key synthetic intermediate.
References
- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- Grignard, V., & Tissier, L. (1901). Process for preparation of 2-phenyl acetic acid derivatives. US Patent US6531597B2.
- Unknown. (N/A). A kind of method for preparing phenylacetic acid. Chinese Patent CN107445822A.
- Unknown. (N/A). Synthesis of Phenylacetic Acid. Rhodium Archive.
- Dewick, P. M. (1981). Benzyl p-Toluenesulphonate as an O-Benzylating Agent for the Protection of Phenols. Synthetic Communications, 11(10), 853-857.
- Unknown. (N/A). Process for the manufacture of phenylacetic acid derivatives. European Patent EP1368295B1.
- Kimpel, N., et al. (2022). Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids. ACS Omega.
- Unknown. (N/A). Synthesis of (2) Benzoyloxy Acetic Acid. PrepChem.com.
- Unknown. (N/A). Method for producing (2-hydroxyphenyl) acetic acid. Japanese Patent JPH05132447A.
- Organic Chemistry Portal. (N/A). Willgerodt-Kindler Reaction.
- Unknown. (1995). Preparation process for hydroxyphenylacetic acids. US Patent US5395964A.
- Zhang, Y., et al. (2015). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate.
- Unknown. (N/A). Benzoic and phenyl acetic acid derivatives as hnf-4 modulators. WIPO Patent WO2005009104A2.
- Unknown. (1993). Preparation of 2-hydroxyphenyl-acetic acid. US Patent US5221772A.
- Unknown. (2021). Catalyst Carbonylation. CST Mini-Review.
- Chem-Station. (2014). Benzyl (Bn) Protective Group.
- Piotrowska, D. G., et al. (2010). Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Hydroxyphenylacetic Acid from 2-Chlorophenylacetic Acid.
- Adapa, S. R., et al. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org.
- Jana, S., et al. (2021). Solvent-promoted photochemical carbonylation of benzylic C–H bonds under iron catalysis. Organic & Biomolecular Chemistry.
- LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Common Organic Chemistry. (N/A). Benzyl Protection.
- Gontarska, M., et al. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 26(11), 3329.
- Gontarska, M., et al. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. ResearchGate.
- Inventiva Pharma. (N/A). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- Unknown. (N/A). Method for synthesis of phenylacetic acid by carbonylation of benzyl chloride. Chinese Patent CN103193619A.
- Unknown. (1973). Process for preparing phenylacetic acid. US Patent US3708529A.
- Bolm, C., et al. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews.
- Unknown. (N/A). Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone. Sciencemadness.org.
- Unknown. (N/A). Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. Chinese Patent CN101381325B.
- madscientist. (2003). Willgerodt Reaction. Sciencemadness Discussion Board.
- Lab Results Explained. (N/A). 3-Hydroxyphenylacetic Acid.
- Rupa Health. (N/A). 3-Hydroxyphenylacetic Acid.
- PubChem. (N/A). 3'-Hydroxyphenylacetic acid.
- Human Metabolome Database. (N/A). Showing metabocard for 3-Hydroxyphenylacetic acid (HMDB0000440).
- Ludwig, T., et al. (2021). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. Nutrients.
- Chemiz. (2022). Conversion of Benzene to Phenylacetic acid. YouTube.
- ChemScene. (N/A). 2-(4-(Benzyloxy)phenyl)acetic acid.
- BLDpharm. (N/A). 2-(3-(Benzyloxy)phenyl)acetonitrile.
- Cook, S. D., et al. (2019). An Historical Review of Phenylacetic Acid. Plant and Cell Physiology, 60(2), 231-240.
- Organic Syntheses. (N/A). Organic Syntheses Procedure.
- Sigma-Aldrich. (N/A). (BENZYLOXY)(PHENYL)ACETIC ACID.
- Quirky Science. (2013). Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective.
- Unknown. (N/A). Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium. Chinese Patent CN100586923C.
Sources
- 1. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective [quirkyscience.com]
- 8. Synthesis of Phenylacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
An In-depth Technical Guide to 2-(3-(benzyloxy)phenyl)acetic acid
Introduction
2-(3-(benzyloxy)phenyl)acetic acid is a carboxylic acid derivative featuring a phenylacetic acid core. The defining characteristic of this molecule is the benzyl ether linkage at the meta-position of the phenyl ring. This structural motif makes it a valuable intermediate and building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Phenylacetic acid and its derivatives are known to be key components in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antibiotics[1]. The presence of the benzyloxy group offers a site for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and handling of this compound for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical compound is the foundation of any scientific investigation. The key identifiers and physicochemical properties of this compound are summarized below, providing a quantitative basis for its handling and application in experimental design.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | (3-Benzyloxyphenyl)acetic acid, 3-Benzyloxy phenyl acetic acid | [2] |
| CAS Number | 1860-58-8 | [2] |
| Molecular Formula | C₁₅H₁₄O₃ | [2] |
| Molecular Weight | 242.27 g/mol | [2] |
| Melting Point | 121-125 °C | [2] |
| Boiling Point | 418.4 °C at 760 mmHg | [2] |
| Density | 1.201 g/cm³ | [2] |
| Flash Point | 158.3 °C | [2] |
| InChI Key | LLZKAZNUCYYBQO-UHFFFAOYSA-N | |
| SMILES | OC(=O)Cc1cccc(OCc2ccccc2)c1 |
Synthesis and Reactivity
The most common and logical synthetic route to this compound is through the Williamson ether synthesis. This classic organic reaction provides a reliable method for forming the characteristic ether linkage[3][4].
Synthetic Pathway: Williamson Ether Synthesis
The synthesis involves the reaction of 3-hydroxyphenylacetic acid with a benzyl halide (e.g., benzyl bromide) in the presence of a suitable base. The reaction proceeds via an Sₙ2 mechanism, where the deprotonated phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide[3][4].
-
Rationale for Reagent Selection :
-
Starting Material : 3-Hydroxyphenylacetic acid is a readily available bifunctional molecule containing both a nucleophilic phenol and a carboxylic acid.
-
Alkylating Agent : Benzyl bromide is an excellent substrate for Sₙ2 reactions due to the primary nature of the halide and the stability of the transition state.
-
Base : A non-nucleophilic base such as potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the more acidic phenolic hydroxyl group over the carboxylic acid but is not so strong as to cause unwanted side reactions.
-
Solvent : A polar aprotic solvent like acetone or dimethylformamide (DMF) is preferred as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide and facilitating the Sₙ2 reaction.
-
Caption: Synthetic pathway for this compound via Williamson ether synthesis.
Experimental Protocol: Synthesis
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxyphenylacetic acid (1.0 eq), potassium carbonate (1.5 eq), and acetone (10-15 mL per gram of starting material).
-
Addition of Reagent : While stirring, add benzyl bromide (1.1 eq) to the mixture.
-
Reflux : Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification : Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Recrystallization : The crude product can be further purified by recrystallization from a solvent system such as ethyl acetate/hexane to yield the final product as a white to off-white solid.
Reactivity Profile
The reactivity of this compound is governed by its two primary functional groups:
-
Carboxylic Acid : This group can undergo standard reactions such as esterification, amidation (e.g., coupling with amines using reagents like EDC/HOBt), reduction to an alcohol, and conversion to an acyl chloride. These reactions are fundamental in drug discovery for creating libraries of derivatives for structure-activity relationship (SAR) studies[5].
-
Benzyl Ether : The benzyl group can be cleaved under hydrogenolysis conditions (e.g., H₂/Pd-C) to regenerate the phenolic hydroxyl group. This deprotection strategy is useful when the phenol needs to be masked during earlier synthetic steps.
Spectroscopic and Analytical Characterization
The identity and purity of synthesized this compound must be confirmed through rigorous analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum provides a definitive fingerprint of the molecule. Expected signals include:
-
A broad singlet for the carboxylic acid proton (COOH), typically downfield (>10 ppm).
-
A singlet for the methylene protons of the benzyl group (O-CH₂-Ph) around 5.0-5.2 ppm.
-
A series of multiplets in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on both the phenylacetic acid and benzyl rings.
-
A singlet for the methylene protons of the acetic acid moiety (Ar-CH₂-COOH) around 3.6 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid (~175-180 ppm), the carbons of the two aromatic rings, and the two distinct methylene carbons.
-
IR (Infrared) Spectroscopy : The IR spectrum is useful for identifying the key functional groups. Expect to see:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carbonyl group around 1700 cm⁻¹.
-
C-O stretching vibrations for the ether linkage.
-
C-H stretching and bending vibrations for the aromatic and aliphatic portions.
-
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mode, one would expect to observe the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode, corresponding to the molecular weight of 242.27 g/mol [2].
Caption: Workflow for the purification and analytical characterization of the compound.
Applications in Research and Development
This compound serves as a versatile building block in several areas of chemical research.
-
Medicinal Chemistry : Phenylacetic acid derivatives are prevalent in drug development[1]. This compound can be used as a starting material for synthesizing more complex molecules with potential therapeutic activities. For example, it can be incorporated into scaffolds targeting enzymes or receptors where the benzyloxy-phenyl moiety can engage in specific binding interactions within a protein's active site. The phenylacetic acid framework itself is a known scaffold for non-steroidal anti-inflammatory drugs (NSAIDs).
-
PROTACs and Linker Chemistry : The carboxylic acid handle allows for its conjugation to other molecules. In the field of targeted protein degradation, this compound could be used as a fragment or part of a linker in the design of Proteolysis Targeting Chimeras (PROTACs)[6].
-
Materials Science : Carboxylic acids are often used to functionalize surfaces or to create polymers and metal-organic frameworks (MOFs). The aromatic nature of this compound could lend itself to applications requiring specific electronic or stacking properties.
Safety, Handling, and Storage
Proper handling of this compound is crucial to ensure laboratory safety.
-
Hazard Identification : This compound is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage. It may also cause respiratory irritation and is very toxic to aquatic life[2][7].
-
GHS Pictograms : Corrosion, Exclamation Mark, Environment.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H400 (Very toxic to aquatic life)[7].
-
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield[7][8].
-
Skin Protection : Wear nitrile or other suitable chemical-resistant gloves and a lab coat. Inspect gloves before use[7][8].
-
Respiratory Protection : Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a P95 (US) or P1 (EU EN 143) particle respirator may be necessary[7][8].
-
-
Handling and Storage :
-
First Aid Measures :
-
In case of eye contact : Rinse immediately and cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice[7][8].
-
In case of skin contact : Wash off with soap and plenty of water[7][8].
-
If inhaled : Move the person to fresh air. If not breathing, give artificial respiration[7][8].
-
If swallowed : Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell[7][9].
-
References
-
Chemical-Suppliers. (n.d.). This compound | CAS 1860-58-8. Retrieved from [Link]
-
University Course Material. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519916, (2-Benzyloxyphenyl)acetic acid. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet - this compound. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
University Course Material. (n.d.). Williamson Ether Synthesis Lab Procedure. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
University Course Material. (n.d.). Experiment 06: Williamson Ether Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 290301, (Benzyloxy)acetic acid. Retrieved from [Link]
- Google Patents. (2005). WO2005009104A2 - Benzoic and phenyl acetic acid derivatives as hnf-4 modulators.
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Merck Index. (n.d.). Phenylacetic Acid. Retrieved from [Link]
-
The Good Scents Company. (n.d.). phenyl acetic acid, 103-82-2. Retrieved from [Link]
-
Supporting Information. (n.d.). General Experimental Procedures. Retrieved from [Link]
- Google Patents. (n.d.). EP0372486B1 - Benzoic-acid phenylacetic-acid derivatives, their preparation and their use as medicines.
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid. Retrieved from [Link]
-
AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | CAS 1860-58-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. angenechemical.com [angenechemical.com]
- 8. aksci.com [aksci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 2-(3-(benzyloxy)phenyl)acetic acid (CAS: 1860-58-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(3-(benzyloxy)phenyl)acetic acid, a key organic intermediate. It covers physicochemical properties, synthesis, analytical characterization, applications in research, and safety protocols, designed to support laboratory and development activities.
Core Characteristics and Properties
This compound, also known as 3-benzyloxyphenylacetic acid, is a carboxylic acid derivative featuring a benzyl ether protecting group on a phenylacetic acid core.[1] This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its CAS registry number is 1860-58-8.[1][2][3][4]
Physicochemical Data Summary
A compilation of its key physical and chemical properties is essential for its effective use in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1][2][4] |
| Appearance | White crystals or powder | [5][6] |
| Melting Point | 121-125 °C | [1][4] |
| Boiling Point | 418.4 °C at 760 mmHg | [1] |
| Density | 1.201 g/cm³ | [1] |
| Flash Point | 158.3 °C | [1] |
Synthesis Pathway: A Mechanistic Approach
The synthesis of this compound is most commonly achieved through a two-step process starting from 3-hydroxyphenylacetic acid. This method is reliable and scalable for laboratory purposes.
Step 1: Williamson Ether Synthesis The first step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is a classic Williamson ether synthesis, where the phenoxide, formed by deprotonating 3-hydroxyphenylacetic acid with a suitable base, acts as a nucleophile to attack benzyl bromide.
-
Causality: The use of a base like potassium carbonate (K₂CO₃) is critical. It is strong enough to deprotonate the acidic phenolic hydroxyl group (pKa ~10) but not the carboxylic acid (pKa ~4.5), leading to selective O-alkylation at the phenol position. An aprotic polar solvent like acetone or DMF facilitates the reaction by solvating the cation and allowing the phenoxide to be a free and active nucleophile.
Step 2: Work-up and Isolation After the reaction, an aqueous work-up is performed to remove inorganic salts and unreacted starting materials. The product is then extracted into an organic solvent and purified, typically by recrystallization, to yield the final product.
Detailed Laboratory Protocol
-
Reaction Setup: To a solution of 3-hydroxyphenylacetic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
-
Reagent Addition: Add benzyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Quenching and Extraction: After cooling, filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.
Synthesis Workflow Diagram
Sources
- 1. This compound | CAS 1860-58-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 3-Benzyloxyphenylacetic Acid , 98% , 1860-58-8 - CookeChem [cookechem.com]
- 3. Angene - this compound | 1860-58-8 | MFCD02664806 | AG003BQY [japan.angenechemical.com]
- 4. (3-ベンジルオキシフェニル)酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 2-(3-(benzyloxy)phenyl)acetic acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-(benzyloxy)phenyl)acetic acid, a notable derivative of phenylacetic acid, serves as a versatile building block in the landscape of organic synthesis and medicinal chemistry. Its structure, which features a carboxylic acid moiety and a protected phenol in the form of a benzyl ether, presents a unique scaffold for the development of complex molecules and active pharmaceutical ingredients (APIs). The benzyl protecting group allows for selective reactions at the carboxylic acid functional group, with the potential for subsequent deprotection to reveal the phenolic hydroxyl for further functionalization. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and its applications in research and drug development.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 242.27 g/mol | [1][2] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| CAS Number | 1860-58-8 | [1] |
| Melting Point | 121-125 °C | [1] |
| Boiling Point | 418.4 °C at 760 mmHg | [1] |
| Density | 1.201 g/cm³ | [1] |
| Flash Point | 158.3 °C | [1] |
Synthesis of this compound via Williamson Ether Synthesis
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this case, 3-hydroxyphenylacetic acid is treated with benzyl bromide and a suitable base to yield the desired product. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile.[3]
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Materials:
-
3-Hydroxyphenylacetic acid
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-hydroxyphenylacetic acid (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetone (10 volumes).
-
Addition of Benzyl Bromide: Stir the suspension at room temperature for 15 minutes. Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C for acetone) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash them with a small amount of acetone. Combine the filtrates and evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether. Transfer the solution to a separatory funnel and wash with 1 M HCl, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white solid.
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized this compound.
Caption: Analytical workflow for product characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of this compound. A reverse-phase method is typically employed.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is commonly used. The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to better peak shape.[4][5]
-
Detection: UV detection at a wavelength of 254 nm is suitable for this aromatic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural elucidation of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenylacetic acid moiety and the benzyl group, a singlet for the benzylic methylene protons (around 5.0 ppm), and a singlet for the methylene protons of the acetic acid group (around 3.6 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid (around 178 ppm), the aromatic carbons, and the methylene carbons. For similar phenylacetic acid derivatives, characteristic shifts have been reported which can be used as a reference.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands include:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.
-
C=O stretch: A strong, sharp peak around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.[6]
-
C-O stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the ether linkage and the carboxylic acid C-O.
-
Aromatic C-H and C=C stretches: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Applications in Research and Drug Development
This compound and its derivatives are of significant interest in medicinal chemistry. The phenylacetic acid scaffold is a key component in a variety of biologically active molecules.[7]
-
Intermediate in API Synthesis: The protected phenolic group and the reactive carboxylic acid make this compound a valuable intermediate for the synthesis of more complex drug candidates. The carboxylic acid can be readily converted to esters, amides, and other derivatives, while the benzyl group can be removed under various conditions to liberate the phenol for further reactions.[8]
-
Development of Novel Therapeutics: Phenylacetic acid derivatives have been investigated for a range of therapeutic applications, including their potential as anticancer agents and for the treatment of neurodegenerative diseases.[7] The structural motif of this compound can be incorporated into novel molecular designs to explore new pharmacological activities.
-
PROTAC Linkers: Phenylacetic acid derivatives can also be utilized as components of PROTAC (Proteolysis Targeting Chimera) linkers, which are bifunctional molecules that induce the degradation of specific proteins.[9]
Safety and Handling
This compound is harmful if swallowed and can cause skin and eye irritation. It is also very toxic to aquatic life.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
-
This compound | CAS 1860-58-8 | Chemical-Suppliers. Available at: [Link]
-
(2-Benzyloxyphenyl)acetic acid | C15H14O3 | CID 519916 - PubChem. Available at: [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Available at: [Link]
-
A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Available at: [Link]
-
Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information. Available at: [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. Available at: [Link]
-
A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - Arkivoc. Available at: [Link]
-
bmse000220 Phenylacetic Acid at BMRB. Available at: [Link]
-
Identification of Ethylenediurea and Benzyl (Phenoxy) Acetic Acid Derivatives, a potential Cocktail Therapy for Ischemia - Clinics in Oncology. Available at: [Link]
-
2 - Supporting Information. Available at: [Link]
-
Supporting Information - Wiley-VCH. Available at: [Link]
-
The Role of Specialty Chemicals in Modern Pharmaceutical Synthesis. Available at: [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. Available at: [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. Available at: [Link]
-
Mobile Phase Selectivity. Available at: [Link]
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. Available at: [Link]
- WO2005009104A2 - Benzoic and phenyl acetic acid derivatives as hnf-4 modulators - Google Patents.
-
(PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media - ResearchGate. Available at: [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. Available at: [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. Available at: [Link]
-
Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression - Frontiers. Available at: [Link]
-
FTIR spectra in CH 2 stretching range (2800–3000 cm − 1 ) obtained by... - ResearchGate. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]
- 7. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives | MDPI [mdpi.com]
- 8. US20070010685A1 - Method of phenylacetic acid production - Google Patents [patents.google.com]
- 9. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]
A Strategic Guide to Elucidating the Mechanism of Action of Novel Phenylacetic Acid Analogs: A Case Study of 2-(3-(benzyloxy)phenyl)acetic acid
This document provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals on determining the mechanism of action (MoA) for a novel chemical entity. We will use the hypothetical compound, 2-(3-(benzyloxy)phenyl)acetic acid—hereafter referred to as "BPAA"—as a case study to illustrate a logical, multi-pronged scientific strategy. While BPAA itself is not extensively characterized in public literature, its core phenylacetic acid scaffold is a well-known pharmacophore present in various bioactive molecules, including plant auxins and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This structural heritage provides a compelling rationale for a thorough investigation of its biological activity.
The following guide eschews a rigid template, instead presenting a dynamic and logical workflow that mirrors the real-world process of drug discovery research. Our approach is grounded in the principles of scientific integrity, emphasizing the use of orthogonal methodologies to build a robust and validated model of the compound's MoA.
Part 1: Initial Hypothesis Generation and Phenotypic Discovery
Before embarking on extensive molecular-level investigations, the initial phase focuses on generating a testable hypothesis. This involves a combination of computational prediction and broad-based cellular screening to identify a clear biological signal or phenotype.
In Silico Target Prediction
Computational methods serve as a cost-effective first step to prioritize experimental efforts. By analyzing the structure of BPAA, we can infer potential biological targets based on the principle of chemical similarity.
-
Ligand-Based Pharmacophore Modeling: The structure of BPAA is compared against extensive databases of known bioactive molecules. This can reveal similarities to compounds that bind to specific classes of enzymes or receptors. For instance, a structural resemblance to known cyclooxygenase (COX) inhibitors might suggest an anti-inflammatory potential.[3]
-
Target Prediction & Inverse Docking: Algorithms can screen the BPAA structure against a library of protein binding sites to calculate potential binding affinities, generating a ranked list of plausible targets.
Caption: In silico workflow for initial target hypothesis generation.
Phenotypic Screening: From Broad to Specific
The goal of phenotypic screening is to identify a consistent and measurable cellular response to BPAA. A tiered approach is most effective.
-
Broad Cytotoxicity/Cytostatic Screening: BPAA is first tested across a diverse panel of human cell lines (e.g., NCI-60 panel) at a range of concentrations. This initial screen determines if the compound has general cytotoxic effects or if it selectively inhibits the growth of certain cell types.
-
Targeted Phenotypic Assays: Based on the in silico predictions, more specific assays are deployed. If computational models suggested an immunomodulatory role, one might use an assay measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α release in macrophages.
Experimental Protocol: Macrophage Activation Assay
-
Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with a serial dilution of BPAA (e.g., 0.1 µM to 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known p38 inhibitor).
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 6 hours at 37°C.
-
Quantification: Collect the cell supernatant and quantify the concentration of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.
Table 1: Hypothetical Phenotypic Screening Data for BPAA
| Assay Type | Cell Line | Endpoint Measured | BPAA Activity (IC50) | Interpretation |
| Cytotoxicity | A549 (Lung Cancer) | Cell Viability (MTT) | > 100 µM | Not broadly cytotoxic |
| Cytotoxicity | MCF7 (Breast Cancer) | Cell Viability (MTT) | > 100 µM | Not broadly cytotoxic |
| Anti-inflammatory | RAW 264.7 | LPS-induced TNF-α | 5.2 µM | Potent anti-inflammatory effect |
| Proliferation | Jurkat (T-cell) | BrdU Incorporation | > 50 µM | Not a direct anti-proliferative |
The data in Table 1 strongly suggest that BPAA's primary effect is not cytotoxic but rather immunomodulatory, providing a clear direction for subsequent target identification efforts.
Part 2: Unbiased Target Identification and Validation
With a confirmed phenotype, the next critical phase is to identify the specific molecular target(s) of BPAA. Chemoproteomics offers a powerful, unbiased approach to discover these interactions directly in a biological system.[4]
Chemoproteomics: Affinity-Based Target Discovery
This strategy involves creating a chemical probe version of BPAA to "fish" for its binding partners within the cellular proteome.
Step-by-Step Workflow:
-
Probe Synthesis: Synthesize an analog of BPAA that incorporates a linker and a reactive handle (e.g., biotin). It is crucial to confirm that this new probe retains the biological activity of the parent compound.
-
Cell Lysate Preparation: Grow and harvest cells that exhibit the desired phenotype (e.g., RAW 264.7 macrophages). Prepare a native cell lysate that preserves protein structure and function.
-
Affinity Pulldown: Incubate the cell lysate with the biotinylated-BPAA probe. As a critical control, a parallel incubation is performed in the presence of a large excess of the original, non-biotinylated BPAA. True binding partners will be competed off the probe in this control sample.
-
Capture and Elution: Use streptavidin-coated beads to capture the biotinylated probe and any bound proteins. After washing away non-specific binders, the specifically bound proteins are eluted.
-
Protein Identification: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Candidate targets are those proteins that are significantly enriched in the probe-only sample compared to the competition control.
Caption: Workflow for affinity-based target identification.
Biophysical Validation of Direct Target Engagement
After identifying a list of high-confidence candidate proteins from the chemoproteomics screen, it is essential to validate the direct binding interaction using orthogonal, biophysical methods.[5]
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that measures binding events in real-time, providing quantitative data on affinity and kinetics.[6]
-
Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto a sensor chip surface.
-
Analyte Injection: Flow a series of precise concentrations of BPAA over the chip surface.
-
Data Acquisition: The SPR instrument detects changes in the refractive index at the surface as BPAA binds to the immobilized protein (association phase) and then dissociates when buffer is flowed over the chip (dissociation phase).
-
Kinetic Analysis: Fit the resulting sensorgrams to a binding model to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).
Table 2: Hypothetical SPR Binding Data for BPAA against Candidate Targets
| Candidate Protein | K₋ (Affinity) | kₐ (on-rate) (1/Ms) | kₔ (off-rate) (1/s) | Interpretation |
| MAP Kinase p38α | 1.2 µM | 2.5 x 10⁴ | 3.0 x 10⁻² | Validated Hit: High-affinity interaction. |
| Cyclooxygenase-2 | 25 µM | 1.1 x 10⁴ | 2.7 x 10⁻¹ | Weak interaction, likely not primary target. |
| Albumin | > 100 µM | - | - | Non-specific binder, discarded. |
This biophysical data confirms a direct, high-affinity interaction between BPAA and MAP Kinase p38α, establishing it as the lead candidate target.
Part 3: Delineating the Downstream Signaling Pathway
Validating the molecular target is a milestone, but understanding the functional consequences of this interaction is the essence of MoA elucidation. The final phase connects the direct binding event to the observed cellular phenotype.
Target Validation in a Cellular Context
To confirm that p38α is indeed the target responsible for the anti-inflammatory phenotype, we must show that its presence is required for BPAA's activity.
Protocol: siRNA-mediated Target Knockdown
-
Transfection: Transfect RAW 264.7 cells with either a non-targeting control siRNA or an siRNA specifically targeting p38α mRNA.
-
Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the p38α protein. Confirm knockdown via Western blot.
-
BPAA Treatment & Stimulation: Treat both control and knockdown cells with BPAA, followed by LPS stimulation as described in the initial phenotypic assay.
-
Phenotypic Readout: Measure TNF-α production. If p38α is the correct target, its knockdown should render the cells insensitive to the effects of BPAA, meaning BPAA will no longer be able to suppress TNF-α production.
Caption: Proposed mechanism of action for BPAA.
Conclusion
This guide has outlined a rigorous, multi-step strategy for elucidating the mechanism of action of a novel compound, using this compound as a working example. By integrating in silico prediction, phenotypic screening, unbiased chemoproteomics, biophysical validation, and cellular target validation, we can confidently progress from an initial observation of biological activity to a detailed molecular mechanism. This systematic and evidence-based approach is fundamental to modern drug discovery, enabling the development of safer and more effective therapeutics.
References
-
Chemoproteomics - Wikipedia. Wikipedia.
-
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
-
Tailored mode-of-action assays to enhance your drug discovery process. Nuvisan.
-
Biophysical Approaches to Small Molecule Discovery and Validation. UCSF Small Molecule Discovery Center.
-
What Are the Types of Biochemical Assays Used in Drug Discovery? Patsnap.
-
Synthesis of (2) Benzoyloxy Acetic Acid. PrepChem.com.
-
Benzoic and phenyl acetic acid derivatives as hnf-4 modulators. Google Patents.
-
2-Amino-2-(3-(benzyloxy)phenyl)acetic acid. CHIRALEN.
-
Buy 2-(3-(Pentyloxy)phenyl)acetic acid. MuseChem.
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI.
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.
-
(PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. ResearchGate.
-
(2-Benzyloxyphenyl)acetic acid | C15H14O3 | CID 519916. PubChem, NIH.
-
2-(3-(Aminomethyl)phenyl)acetic acid (3-Aminomethyl-phenylacetic acid) | PROTAC Linker. MedChemExpress.
-
(BENZYLOXY)(PHENYL)ACETIC ACID AldrichCPR. Sigma-Aldrich.
-
2-(4-(Benzyloxy)phenyl)acetic acid. ChemScene.
-
Phenylacetic acid - Wikipedia. Wikipedia.
-
(Benzyloxy)acetic acid | C9H10O3 | CID 290301. PubChem, NIH.
-
Acetic acid- and phenyl-p-benzoquinone-induced overt pain-like behavior depends on spinal activation of MAP kinases, PI(3)K and microglia in mice. PubMed.
-
(7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. PubMed Central, NIH.
-
Phenylacetic Acid | C8H8O2 | CID 999. PubChem, NIH.
-
Untargeted Metabolomics Reveals Metabolic Reprogramming Linked to HCC Risk in Late Diagnosed Tyrosinemia Type 1. MDPI.
-
(4-Benzyloxy)phenylacetic acid 98 6547-53-1. Sigma-Aldrich.
Sources
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 2-(3-(Pentyloxy)phenyl)acetic acid [smolecule.com]
- 4. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
An In-Depth Technical Guide to the Potential Biological Activity of 2-(3-(benzyloxy)phenyl)acetic acid
Abstract
Phenylacetic acid (PAA) and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive exploration of the potential therapeutic applications of a specific derivative, 2-(3-(benzyloxy)phenyl)acetic acid. Drawing upon the established pharmacological profiles of related PAA compounds, this document outlines the hypothesized biological activities, proposes detailed experimental protocols for their investigation, and discusses potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel therapeutics based on the phenylacetic acid framework.
Introduction: The Phenylacetic Acid Scaffold - A Privileged Motif in Drug Discovery
The phenylacetic acid (PAA) core, a simple aromatic carboxylic acid, is a recurring structural motif in a multitude of biologically active compounds.[1][2] Nature utilizes this scaffold in plant hormones (auxins) and as an antimicrobial agent in ant secretions.[2] In humans, PAA is a metabolic byproduct of phenylalanine.[2] The versatility of the PAA backbone has been extensively leveraged in synthetic medicinal chemistry, leading to the development of drugs with diverse therapeutic applications, including antibiotics like penicillin and cephalosporins.[1]
Derivatives of PAA have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, analgesic, antipyretic, anticancer, and antimicrobial activities.[3][4][5][6] This wide array of biological responses underscores the potential of newly synthesized PAA derivatives, such as this compound, as candidates for novel drug discovery programs. The introduction of a benzyloxy group at the meta-position of the phenyl ring in this compound presents an intriguing modification that could modulate the compound's physicochemical properties and biological targets.
This guide will delve into the scientifically grounded hypotheses regarding the potential biological activities of this compound, providing a roadmap for its systematic investigation.
Hypothesized Biological Activities and Mechanistic Rationale
Based on the extensive literature on PAA derivatives, we can postulate several key areas of potential biological activity for this compound. The presence of the benzyloxy group may influence the compound's lipophilicity, steric hindrance, and electronic properties, thereby affecting its interaction with biological targets.
Potential as an Anti-Inflammatory Agent
A significant number of PAA derivatives exhibit potent anti-inflammatory, analgesic, and antipyretic properties.[3][6][7] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[8][9]
Hypothesis: this compound may act as a selective or non-selective COX inhibitor, thereby reducing inflammation.
Mechanistic Rationale: The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that bind to the active site of COX enzymes. The benzyloxy group could potentially enhance binding affinity or selectivity for the COX-2 isoform, which is often upregulated at sites of inflammation.
Potential as an Anticancer Agent
The PAA scaffold has been a fertile ground for the discovery of novel anticancer agents. PAA itself and its derivatives have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including breast cancer.[4][10][11][12]
Hypothesis: this compound may possess antiproliferative and pro-apoptotic activity against cancer cells.
Mechanistic Rationale: Known anticancer mechanisms of PAA derivatives include the induction of apoptosis via the Fas/FasL signaling pathway, inhibition of nitric oxide synthase, and modulation of the aryl hydrocarbon receptor.[10] Furthermore, some benzyloxyphenyl derivatives have been identified as inhibitors of the STAT3 signaling pathway, a critical regulator of tumor cell proliferation and survival.[13][14] The benzyloxy moiety in the target compound could facilitate interactions within the STAT3 SH2 domain.
Potential as an Antimicrobial Agent
Phenylacetic acid and its derivatives have well-documented antimicrobial properties.[1][2][5] They can be effective against a range of bacteria by disrupting their cellular membranes.[15]
Hypothesis: this compound may exhibit antibacterial activity.
Mechanistic Rationale: The lipophilic nature of the benzyloxy group could enhance the compound's ability to penetrate bacterial cell walls and disrupt the cytoplasmic membrane, leading to leakage of intracellular components and cell death.[15]
Proposed Experimental Workflows for Biological Evaluation
To systematically investigate the hypothesized biological activities of this compound, a tiered approach of in vitro and in vivo assays is recommended.
Investigation of Anti-Inflammatory Activity
A logical workflow to assess the anti-inflammatory potential would involve initial in vitro screening followed by in vivo validation.
Experimental Protocols:
-
COX-1/COX-2 Inhibition Assay:
-
Utilize commercially available enzyme immunoassay (EIA) kits for COX-1 and COX-2.
-
Prepare a dilution series of this compound (e.g., 0.1 µM to 100 µM).
-
Incubate the compound with purified COX-1 or COX-2 enzyme and arachidonic acid as the substrate.
-
Measure the production of prostaglandin E2 (PGE2) to determine the IC50 value for each enzyme.
-
-
Lipopolysaccharide (LPS)-stimulated Macrophage Assay:
-
Culture murine macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Pre-treat cells with varying concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure nitric oxide (NO) production in the supernatant using the Griess reagent.
-
Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits.
-
Investigation of Anticancer Activity
The evaluation of anticancer potential should begin with broad screening across different cancer cell lines, followed by mechanistic studies.
Experimental Protocols:
-
MTT/MTS Cell Viability Assay:
-
Seed cancer cells (e.g., breast cancer lines MCF-7, MDA-MB-468) in 96-well plates.[4]
-
Treat cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT or MTS reagent and incubate until color development.
-
Measure absorbance to determine cell viability and calculate IC50 values.[4]
-
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis:
-
Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Stain cells with FITC-conjugated Annexin V and PI.
-
Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Investigation of Antimicrobial Activity
Standard microbiological assays can be employed to determine the antimicrobial spectrum and potency.
Experimental Protocols:
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):
-
Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate broth media.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.[16]
-
Potential Signaling Pathways
Based on the activities of related compounds, this compound could potentially modulate several key signaling pathways.
Data Summary and Interpretation
The following table provides a hypothetical summary of potential experimental outcomes for this compound, based on the activities of related PAA derivatives.
| Assay | Parameter | Hypothetical Result | Interpretation |
| COX-1/COX-2 Inhibition | IC50 (µM) | COX-1: >100COX-2: 15.5 | Potential for selective COX-2 inhibition, suggesting a favorable gastrointestinal safety profile. |
| LPS-stimulated Macrophages | IC50 (µM) for NO inhibition | 25.0 | Moderate anti-inflammatory activity at the cellular level. |
| MTT Assay (MCF-7 cells) | IC50 (µM) | 52.0 | Moderate cytotoxic activity against breast cancer cells.[12] |
| Broth Microdilution (S. aureus) | MIC (µg/mL) | 64 | Moderate antibacterial activity. |
Conclusion and Future Directions
The structural features of this compound, in the context of the known biological activities of the phenylacetic acid scaffold, strongly suggest its potential as a multi-faceted therapeutic agent. The proposed experimental workflows provide a clear and logical path for the comprehensive evaluation of its anti-inflammatory, anticancer, and antimicrobial properties.
Future research should focus on elucidating the precise molecular targets and mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs with modifications to the benzyloxy group and the phenyl ring, will be crucial for optimizing potency and selectivity. Furthermore, in vivo studies in relevant disease models will be essential to validate the therapeutic potential of this promising compound. The insights gained from such investigations could pave the way for the development of a new class of PAA-based therapeutics.
References
- Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells: Potential mechanisms of action - ResearchG
- Phenylacetic acid deriv
- Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Consider
- US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google P
- Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells - Pharmaceutical Sciences.
- Phenylacetate: a novel nontoxic inducer of tumor cell differenti
- Phenylacetic acid - Wikipedia.
- phenylacetic acid - OiPub - One hub for science.
- 2-(4-Fluorophenyl)
- 2-(4-Fluorophenyl)
- Buy 2-(3-(Pentyloxy)phenyl)acetic acid.
- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
- Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling p
- Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies - MDPI.
- (2-Benzyloxyphenyl)acetic acid | C15H14O3 | CID 519916 - PubChem - NIH.
- In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in r
- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers.
- The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed.
- Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digit
- Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)
- Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors | Request PDF - ResearchG
- Substituted (2-phenoxyphenyl)
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI.
- Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells - PubMed.
- In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol - PMC.
- Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)
- 6547-53-1 | 2-(4-(Benzyloxy)phenyl)acetic acid - ChemScene.
- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC - PubMed Central.
- Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Rel
- Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)
- Antimicrobial and antioxidant properties of phenolic acids alkyl esters - SciSpace.
- The biological in vitro effect and selectivity shown by a CoII complex of 2-(2-hydroxyphenylazo)-indole-3′-acetic acid on three distinctly different cancer cells - RSC Publishing Home.
- Synthesis of 2-[(3,4,5-Triphenyl)
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
- Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces - PubMed.
- 2-(3-(Aminomethyl)phenyl)acetic acid (3-Aminomethyl-phenylacetic acid) | PROTAC Linker.
- Future Antimicrobials: Natural and Functionalized Phenolics - MDPI.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 6. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 2-(3-(Pentyloxy)phenyl)acetic acid [smolecule.com]
- 9. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phenylacetate: a novel nontoxic inducer of tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-(3-(benzyloxy)phenyl)acetic acid" structural analogs
An In-depth Technical Guide to the Structural Analogs of 2-(3-(benzyloxy)phenyl)acetic acid
Authored by a Senior Application Scientist
Introduction: The Phenylacetic Acid Scaffold as a Privileged Structure in Drug Discovery
Phenylacetic acid and its derivatives represent a versatile and highly significant class of compounds in medicinal chemistry.[1][2][3] The inherent structural features of this scaffold—a phenyl ring linked to a carboxylic acid moiety by a methylene bridge—provide an excellent platform for designing molecules with a broad spectrum of biological activities.[1][4] From the well-known non-steroidal anti-inflammatory drug (NSAID) Diclofenac to its role as a precursor in the synthesis of penicillin G, phenylacetic acid derivatives have demonstrated considerable therapeutic impact.[5][6] The subject of this guide, this compound, serves as an exemplary starting point for exploring the chemical space of its structural analogs. The presence of the benzyloxy group at the meta-position offers a key site for modification, allowing for the fine-tuning of physicochemical and pharmacological properties.
This guide provides a comprehensive overview of the design, synthesis, and potential biological evaluation of structural analogs of this compound. We will delve into the principles of bioisosterism to guide analog design, explore robust synthetic methodologies, and discuss potential therapeutic applications based on the established pharmacology of this compound class.
Part 1: Rational Design of Structural Analogs
The design of structural analogs of this compound is guided by the principles of bioisosterism, a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the desired biological activity or to mitigate undesirable properties.[7][8][9][10] The goal is to create new chemical entities with improved potency, selectivity, metabolic stability, and pharmacokinetic profiles.[8][9]
Bioisosteric Replacements for the Benzyloxy Group
The benzyloxy group, while seemingly a simple ether linkage, offers multiple avenues for modification. Its size, lipophilicity, and potential for metabolic cleavage can be modulated through various bioisosteric replacements.
-
Homologation and Chain Length Variation: Altering the length of the alkyl chain in the ether linkage (e.g., phenoxy, phenylethoxy) can impact the compound's lipophilicity and conformational flexibility.
-
Ring-substituted Benzyl Ethers: Introducing substituents on the benzyl ring can influence electronic properties and provide additional vectors for interaction with biological targets.
-
Alternative Ether Linkages: Replacing the benzyl group with other alkyl or aryl groups can fine-tune the steric and electronic profile of the molecule.
-
Bioisosteres of the Ether Oxygen: The ether oxygen can be replaced with other functionalities such as a thioether (sulfur), sulfoxide, sulfone, or even a methylene group to alter polarity and hydrogen bonding capacity.
Modifications of the Phenylacetic Acid Core
The phenylacetic acid core itself presents numerous opportunities for structural diversification.
-
Substitution on the Phenyl Ring: The positions ortho- and para- to the acetic acid side chain are prime locations for introducing a wide range of substituents (e.g., halogens, alkyl groups, nitro groups, etc.) to modulate activity and selectivity.
-
Carboxylic Acid Bioisosteres: The carboxylic acid group is a key pharmacophoric feature, but it can sometimes lead to poor bioavailability or metabolic instability. Replacing it with bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides can improve these properties while maintaining the necessary acidic character for target interaction.[8][11]
-
Alpha-Substitution on the Acetic Acid Chain: Introducing substituents at the alpha-position of the acetic acid moiety can introduce chirality and restrict conformational freedom, which can lead to enhanced potency and selectivity.
Conceptual Workflow for Analog Design
Caption: A conceptual workflow for the rational design of structural analogs.
Part 2: Synthetic Strategies and Methodologies
The synthesis of structural analogs of this compound can be approached through several robust and versatile synthetic routes. The choice of a particular method will depend on the desired structural modifications and the availability of starting materials.
Synthesis of the Phenylacetic Acid Moiety
A common and efficient method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding phenylacetonitriles. The nitrile itself can be prepared from the corresponding benzyl halide.
Protocol 1: Synthesis of Phenylacetic Acid from Benzyl Halide
Step 1: Cyanation of Benzyl Halide
-
Dissolve the substituted benzyl halide (1.0 eq) in a suitable solvent such as ethanol or DMSO.
-
Add sodium cyanide (1.1 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if necessary.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude phenylacetonitrile.
Step 2: Hydrolysis of Phenylacetonitrile
-
To the crude phenylacetonitrile, add an excess of a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH in aqueous ethanol).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
If using acidic hydrolysis, cool the mixture and extract the product with an organic solvent.
-
If using basic hydrolysis, cool the mixture, acidify with a strong acid to precipitate the carboxylic acid, and then extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude phenylacetic acid, which can be purified by recrystallization or column chromatography.[1][12]
The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for the synthesis of aryl-substituted thioamides, which can then be hydrolyzed to the corresponding carboxylic acids. This reaction is particularly useful for converting aryl ketones to phenylacetamides.[13][14][15][16][17]
Protocol 2: Willgerodt-Kindler Synthesis of Phenylacetamide
-
In a round-bottom flask, combine the substituted acetophenone (1.0 eq), sulfur (2.5 eq), and a secondary amine such as morpholine (3.0 eq).
-
Heat the mixture to reflux (typically around 130-150 °C) for several hours.[15][16]
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude thioamide.
-
The thioamide can then be hydrolyzed to the corresponding phenylacetic acid by heating with aqueous acid or base.
Caption: A simplified workflow for the Willgerodt-Kindler reaction.
Palladium-Catalyzed Cross-Coupling Reactions
For the synthesis of analogs with diverse substitutions on the phenyl ring, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are invaluable.[18] This allows for the coupling of an aryl halide with a boronic acid or ester.
Protocol 3: Suzuki Coupling for Aryl Ring Diversification
-
To a reaction vessel, add the aryl halide (e.g., a brominated phenylacetic acid derivative, 1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired biaryl-substituted phenylacetic acid analog.[18]
Part 3: Biological Evaluation and Potential Applications
The structural analogs of this compound are likely to exhibit a range of biological activities, given the known pharmacology of phenylacetic acid derivatives.
Anti-inflammatory Activity
Many phenylacetic acid derivatives, most notably Diclofenac, are potent non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes.[11]
Table 1: Key Parameters for COX Inhibition Assays
| Parameter | Description |
| Enzyme Source | Recombinant human COX-1 and COX-2 enzymes. |
| Substrate | Arachidonic acid. |
| Assay Format | Measurement of prostaglandin E₂ (PGE₂) production using an enzyme immunoassay (EIA) or mass spectrometry. |
| Data Analysis | Calculation of IC₅₀ values to determine the potency and selectivity of the compounds. |
Other Potential Therapeutic Targets
Phenylacetic acid derivatives have been reported to interact with a variety of other biological targets, suggesting a broader therapeutic potential for the newly synthesized analogs. For example, some phenylacetic acids have been shown to bind to gamma-hydroxybutyric acid (GHB) sites in the brain.[5]
Table 2: Potential Biological Targets for Phenylacetic Acid Analogs
| Target Family | Potential Therapeutic Area |
| Cyclooxygenases (COX) | Inflammation, Pain, Fever |
| Gamma-aminobutyric acid (GABA) Receptors | Neuroscience, Anxiolytics, Anticonvulsants |
| Hepatocyte Nuclear Factor 4α (HNF-4α) | Metabolic Diseases, Diabetes[19] |
| Various Enzymes and Receptors | Oncology, Infectious Diseases |
Structure-Activity Relationship (SAR) Studies
A systematic biological evaluation of the synthesized analogs will be crucial for establishing a clear structure-activity relationship (SAR). This involves correlating the structural modifications with the observed changes in biological activity.[11][20] The insights gained from SAR studies will guide the further optimization of lead compounds towards the development of novel therapeutic agents.
Conclusion
The this compound scaffold provides a fertile ground for the design and synthesis of novel structural analogs with significant therapeutic potential. By leveraging the principles of bioisosterism and employing robust synthetic methodologies, researchers can generate diverse libraries of compounds for biological screening. A thorough investigation of the structure-activity relationships of these analogs will be instrumental in identifying promising lead candidates for further drug development. This guide has provided a foundational framework for initiating such a research program, from rational design to synthetic execution and biological evaluation.
References
-
Müller, A., Vogt, C., & Sewald, N. (n.d.). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Arndt–Eistert reaction. Wikipedia. Retrieved from [Link]
-
(n.d.). Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. Retrieved from [Link]
-
(n.d.). Arndt-eistert homologation. Slideshare. Retrieved from [Link]
-
Pang, Y., Yeo, W. K., et al. (2014). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Retrieved from [Link]
-
Pang, Y., Yeo, W. K., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Semantic Scholar. Retrieved from [Link]
-
(n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
(n.d.). Willgerodt-Kindler Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Willgerodt-Kindler Reaction. Merck Index. Retrieved from [Link]
-
(n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Retrieved from [Link]
-
(n.d.). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. PubMed. Retrieved from [Link]
-
(n.d.). Willgerodt rearrangement. Wikipedia. Retrieved from [Link]
-
(n.d.). Bioisosterism: A Rational Approach in Drug Design. ACS Publications. Retrieved from [Link]
-
(n.d.). Willgerodt Rearrangement. Unacademy. Retrieved from [Link]
-
(2025). What is the role of bioisosterism in drug design?. Patsnap Synapse. Retrieved from [Link]
-
(n.d.). Willgerodt rearrangement. chemeurope.com. Retrieved from [Link]
-
(n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]
-
(2012). Application of Bioisosteres in Drug Design. SlideShare. Retrieved from [Link]
-
(n.d.). P2P Syntheses From Phenylacetic Acid. designer-drug.com. Retrieved from [Link]
- (n.d.). Preparation of 2-hydroxyphenyl-acetic acid. Google Patents.
-
(n.d.). Phenylacetic acid. PubChem. Retrieved from [Link]
-
(2005). Synthesis of Hydroxytyrosol, 2-Hydroxyphenylacetic Acid, and 3-Hydroxyphenylacetic Acid by Differential Conversion of Tyrosol Isomers Using Serratia marcescens Strain. ResearchGate. Retrieved from [Link]
- (n.d.). Benzoic and phenyl acetic acid derivatives as hnf-4 modulators. Google Patents.
-
(n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Retrieved from [Link]
-
(n.d.). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI. Retrieved from [Link]
-
(n.d.). Phenylacetic acid (HMDB0000209). Human Metabolome Database. Retrieved from [Link]
-
(2025). Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids. ACS Omega. Retrieved from [Link]
-
(n.d.). Phenylacetic acid. Wikipedia. Retrieved from [Link]
-
(n.d.). Phenylacetic Acid. PharmaCompass.com. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. jetir.org [jetir.org]
- 5. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. drughunter.com [drughunter.com]
- 9. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 14. Willgerodt-Kindler Reaction [drugfuture.com]
- 15. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 16. Willgerodt Rearrangement [unacademy.com]
- 17. Willgerodt_rearrangement [chemeurope.com]
- 18. inventivapharma.com [inventivapharma.com]
- 19. WO2005009104A2 - Benzoic and phenyl acetic acid derivatives as hnf-4 modulators - Google Patents [patents.google.com]
- 20. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Solubility Profile of 2-(3-(benzyloxy)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from in vitro assay reliability to oral bioavailability and formulation strategies. This guide provides an in-depth technical analysis of the solubility profile of 2-(3-(benzyloxy)phenyl)acetic acid (CAS: 1860-58-8), a carboxylic acid derivative. By integrating physicochemical principles with established experimental protocols, this document serves as a comprehensive resource for scientists engaged in its research and development. We will explore its fundamental properties, predict its behavior in various solvent systems, and provide actionable, field-proven methodologies for its empirical determination.
Physicochemical Characterization
A molecule's solubility is fundamentally governed by its physicochemical properties. The structure of this compound, featuring a phenylacetic acid core with a bulky, hydrophobic benzyloxy substituent, suggests a complex solubility profile with significant pH- and solvent-dependency.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1860-58-8 | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Physical Form | Solid | Vendor Data |
| Melting Point | 121-125 °C | [1] |
| pKa (estimated) | ~4.3 | [2][3] |
| LogP (estimated) | 2.5 - 3.0 | [4] |
Key Determinants of Solubility
-
pKa (Acid Dissociation Constant): The carboxylic acid moiety is the primary ionizable group. While the exact pKa for this molecule is not readily published, the pKa of the parent compound, phenylacetic acid, is approximately 4.31.[2] The meta-substituted benzyloxy group is not expected to dramatically alter this value. This pKa is the inflection point for pH-dependent solubility; at pH values above the pKa, the compound will deprotonate to form the more soluble carboxylate anion.
-
LogP (Octanol-Water Partition Coefficient): LogP is a measure of lipophilicity. The parent phenylacetic acid has a LogP of 1.4. The addition of the large, nonpolar benzyloxy group significantly increases lipophilicity. The calculated LogP for the isomeric 2-(4-(benzyloxy)phenyl)acetic acid is 2.89.[4] It is therefore reasonable to estimate a LogP for the 3-benzyloxy isomer in the range of 2.5 to 3.0. This relatively high value predicts low intrinsic solubility in aqueous media and preferential solubility in organic solvents.
Theoretical Solubility Profile
pH-Dependent Aqueous Solubility
The solubility of an ionizable compound like this compound is profoundly influenced by pH. The relationship is described by the Henderson-Hasselbalch equation, which dictates the ratio of the ionized (A⁻) to the non-ionized (HA) form of the acid.[5][6][7]
S = S₀ (1 + 10^(pH - pKa))
Where:
-
S is the total solubility at a given pH.
-
S₀ is the intrinsic solubility of the neutral form (HA).
Causality:
-
At pH << pKa (e.g., pH 1-2): The compound will be predominantly in its neutral, protonated form (HA). Governed by the high LogP, its solubility (S₀) will be very low. This is critical for predicting absorption in the stomach.[8]
-
At pH >> pKa (e.g., pH 7.4): The compound will exist almost entirely in its ionized, deprotonated carboxylate form (A⁻). The charge introduces strong ion-dipole interactions with water, dramatically increasing solubility. This is relevant for predicting solubility in blood plasma and the intestine.
The following diagram illustrates this fundamental relationship.
Caption: pH-dependent ionization equilibrium of this compound.
Solubility in Organic Solvents
Given its significant nonpolar surface area from the two phenyl rings and the ether linkage, this compound is predicted to be soluble in a range of organic solvents.[9]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to the ability of these solvents to form hydrogen bonds with both the carboxylic acid donor/acceptor sites and the ether oxygen acceptor.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): High solubility is anticipated, as these solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Toluene, Chloroform): Moderate to good solubility is likely, driven by van der Waals interactions with the large hydrophobic regions of the molecule.
Experimental Methodologies for Solubility Determination
Empirical testing is essential to validate theoretical predictions. The choice of method depends on the stage of research, balancing throughput with accuracy.
Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This is the "gold standard" method for determining the intrinsic (S₀) and pH-dependent solubility, providing a true equilibrium value.[10][11]
Principle: An excess of the solid compound is agitated in a specific solvent or buffer for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value (equilibrium).
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. Expert Insight: Using an amount visibly in excess ensures that saturation is achievable.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for 24-48 hours.[12] Trustworthiness: A 24-hour time point is common, but analyzing samples at multiple time points (e.g., 24h and 48h) confirms that equilibrium has been reached when concentrations are identical.[11]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid via centrifugation (e.g., 15 min at >10,000 g) or filtration using a low-binding filter (e.g., 0.22 µm PVDF). Expert Insight: Filtration is often preferred as it is more effective at removing fine particulates that can falsely elevate the measured concentration.
-
Quantification:
-
Carefully aspirate an aliquot of the clear supernatant.
-
Dilute the sample serially in a suitable mobile phase (e.g., 50:50 acetonitrile:water).
-
Analyze the concentration using a validated analytical method, typically HPLC-UV, against a standard curve prepared from a known stock solution of the compound.
-
The following diagram outlines this self-validating workflow.
Caption: Workflow for the Shake-Flask Equilibrium Solubility determination method.
Protocol: Kinetic Solubility
Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly flag compounds with potential solubility issues.[13][14][15] They measure the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.
Principle: This method does not measure true equilibrium. Instead, it identifies the apparent solubility before the compound crystallizes out of a supersaturated solution, making it a measure of precipitation tendency.
Step-by-Step Methodology (Direct UV Method):
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a 96-well filter plate, add aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer and mix rapidly. The final DMSO concentration should be kept low (<2%) to minimize co-solvent effects.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[13]
-
Filtration: Filter the plate into a clear 96-well UV-compatible plate using a vacuum manifold.
-
Quantification: Measure the UV absorbance of the filtrate and compare it to a calibration curve prepared by diluting the DMSO stock in a buffer/DMSO mixture that prevents precipitation.[16]
Conclusion and Implications
The solubility profile of This compound is defined by the interplay between its acidic carboxylic group and its significant lipophilicity. Its aqueous solubility is predicted to be low at acidic pH and will increase substantially in neutral to basic conditions (pH > 4.5). Good solubility is expected in common polar organic solvents.
For drug development professionals, this profile has several implications:
-
Oral Bioavailability: Low solubility in the acidic environment of the stomach may limit dissolution and absorption. Formulation strategies such as creating a salt form or using amorphous solid dispersions may be required.
-
In Vitro Assays: When performing biological assays, it is crucial to ensure the compound's concentration does not exceed its solubility limit in the assay buffer to avoid precipitation and artifactual results.
-
Formulation: For parenteral formulations, targeting a pH well above the pKa and potentially using co-solvents will be necessary to achieve the desired concentration.
Accurate empirical determination using robust methods like the shake-flask protocol is paramount for generating reliable data to guide lead optimization and formulation development.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]
-
Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Avramopoulos, A., et al. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2601-9. [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 12(4), 305-12. [Link]
-
Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. Retrieved from Scribd. [Link]
-
Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems website. [Link]
-
McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy. [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylacetic Acid. PubChem. [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
Aryal, S. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
-
DrugFuture. (n.d.). Phenylacetic Acid. [Link]
-
Chemical-Suppliers.com. (n.d.). This compound | CAS 1860-58-8. [Link]
-
ResearchGate. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]
Sources
- 1. This compound | CAS 1860-58-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylacetic Acid [drugfuture.com]
- 4. chemscene.com [chemscene.com]
- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 7. microbenotes.com [microbenotes.com]
- 8. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. enamine.net [enamine.net]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Analysis of 2-(3-(benzyloxy)phenyl)acetic Acid: An In-Depth Technical Guide
Abstract
This technical guide provides a detailed spectroscopic characterization of 2-(3-(benzyloxy)phenyl)acetic acid. As a key intermediate in various synthetic applications, its unambiguous structural confirmation is paramount. This document, intended for researchers and drug development professionals, outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this molecule. We delve into the rationale behind experimental choices, present predicted spectral data, and offer expert interpretation of the results, culminating in a definitive spectroscopic profile.
Introduction
This compound is an organic compound featuring a phenylacetic acid core substituted with a benzyl ether group at the meta position. Its structure combines a carboxylic acid, an aromatic ring, a methylene bridge, and a benzyl ether moiety. This unique combination of functional groups necessitates a multi-faceted analytical approach for unequivocal identification and purity assessment. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate the molecular structure by probing the interactions of the molecule with electromagnetic radiation and its behavior under ionization. This guide will establish the characteristic spectral fingerprint of this compound.
Molecular Structure:
(Structure of this compound)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, we can map the distinct chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR).
Principles and Experimental Rationale
The choice of solvent is critical for NMR analysis. Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used because they are largely transparent in the ¹H NMR spectrum. For carboxylic acids, DMSO-d₆ is often preferred as it can prevent the acidic proton from exchanging too rapidly, resulting in a sharper signal. However, CDCl₃ is also commonly used.[1] The addition of a small amount of tetramethylsilane (TMS) provides a reference point (0.0 ppm) for the chemical shift scale.[2]
The ¹H NMR spectrum provides information on the number of different types of protons, the electronic environment of each proton (chemical shift), the number of neighboring protons (multiplicity through spin-spin splitting), and the relative number of protons of each type (integration). The ¹³C NMR spectrum reveals the number of different carbon environments and their electronic nature.
Experimental Protocol: Sample Preparation and Analysis
-
Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube.
-
Dissolution: Cap the tube and gently invert it several times or use sonication to ensure the sample is fully dissolved.
-
Analysis: Insert the NMR tube into the spectrometer's probe. Acquire the ¹H and ¹³C NMR spectra according to standard instrument parameters. A typical acquisition for ¹H NMR on a 400 MHz instrument involves 16-32 scans, while ¹³C NMR may require several hundred or thousand scans for adequate signal-to-noise.[3]
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum in CDCl₃ would exhibit several distinct signals corresponding to the different proton environments in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | ~10-12 | Broad Singlet | 1H | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its chemical shift is concentration-dependent.[4] |
| Phenyl (-C₆H ₅) | 7.30 - 7.45 | Multiplet | 5H | Protons on the unsubstituted benzyl ring are in a typical aromatic region. |
| Substituted Ring (-C₆H ₄-) | 6.85 - 7.30 | Multiplet | 4H | These protons are on the phenylacetic acid portion. Their shifts and splitting patterns are complex due to the meta-substitution pattern. |
| Benzyl Methylene (-O-CH ₂-Ph) | ~5.05 | Singlet | 2H | These protons are adjacent to an oxygen atom and an aromatic ring, causing a significant downfield shift. |
| Acetic Methylene (-CH ₂-COOH) | ~3.65 | Singlet | 2H | These protons are alpha to both an aromatic ring and a carbonyl group, placing them in this characteristic region.[1] |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-C OOH) | ~177-178 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[1] |
| Phenyl Ring (ipso, -O-C -) | ~159 | The aromatic carbon directly attached to the ether oxygen is deshielded. |
| Phenyl Ring (ipso, -CH₂-C -) | ~135 | The aromatic carbon attached to the acetic acid moiety. |
| Benzyl Ring (ipso, -CH₂-C -) | ~137 | The aromatic carbon attached to the methylene bridge of the benzyl group. |
| Aromatic Carbons (-C H-) | ~114-130 | Aromatic carbons typically resonate in this range. Specific shifts depend on the substitution pattern.[2] |
| Benzyl Methylene (-O-CH ₂-Ph) | ~70 | This aliphatic carbon is deshielded by the adjacent oxygen atom. |
| Acetic Methylene (-CH ₂-COOH) | ~41 | This aliphatic carbon is deshielded by the adjacent aromatic ring and carbonyl group.[1] |
NMR Workflow Diagram
References
- 1. rsc.org [rsc.org]
- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
A Senior Application Scientist's Guide to the Synthesis of 2-(3-(benzyloxy)phenyl)acetic acid: Starting Materials and Strategic Insights
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(3-(benzyloxy)phenyl)acetic acid
This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a phenylacetic acid moiety with a benzyloxy substituent at the meta position, makes it a key intermediate in the synthesis of a variety of pharmacologically active compounds. The phenylacetic acid core is a common scaffold in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The benzyloxy group serves as a versatile protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps to yield the corresponding 3-hydroxyphenylacetic acid derivative, a known metabolite of flavonoids with potential cardiovascular benefits.[1] This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the selection of starting materials, mechanistic rationale, and detailed experimental protocols.
Strategic Synthesis Pathways: A Comparative Analysis
The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The choice of synthetic route will often depend on factors such as the cost and availability of starting materials, scalability, and the desired purity of the final product. Here, we will explore the following primary pathways:
-
Direct Benzylation of 3-Hydroxyphenylacetic Acid: A straightforward and convergent approach.
-
Willgerodt-Kindler Reaction of 3-Benzyloxyacetophenone: A powerful transformation for converting a ketone to a carboxylic acid derivative.
-
Hydrolysis of 2-(3-(benzyloxy)phenyl)acetonitrile: A classic method for carboxylic acid synthesis from a nitrile precursor.
-
Alternative Routes: A brief overview of less common but potentially viable methods, including Grignard carboxylation and oxidation of the corresponding alcohol.
Pathway 1: Direct Benzylation of 3-Hydroxyphenylacetic Acid via Williamson Ether Synthesis
This is arguably the most direct and atom-economical route to the target molecule. The core of this strategy is the Williamson ether synthesis, a robust and well-established method for forming ethers.[2][3][4][5]
Starting Material Analysis:
-
3-Hydroxyphenylacetic acid: This is a commercially available and relatively inexpensive starting material.[6][7][8][9] Its availability makes this route highly attractive for both small-scale and large-scale synthesis.
Mechanistic Rationale:
The reaction proceeds via a classic SN2 mechanism.[2][3] In the first step, a base is used to deprotonate the phenolic hydroxyl group of 3-hydroxyphenylacetic acid, forming a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride leaving group. The use of a polar aprotic solvent like DMF or acetone facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
Experimental Protocol:
Reaction: Benzylation of 3-Hydroxyphenylacetic Acid
| Reagent/Solvent | Molar Equiv. | Purpose |
| 3-Hydroxyphenylacetic acid | 1.0 | Starting Material |
| Benzyl Chloride | 1.1 | Benzylating Agent |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base |
| Acetone or DMF | - | Solvent |
Step-by-Step Procedure:
-
To a solution of 3-hydroxyphenylacetic acid (1.0 equiv.) in acetone or DMF, add potassium carbonate (2.0 equiv.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add benzyl chloride (1.1 equiv.) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.
Pathway 2: The Willgerodt-Kindler Reaction of 3-Benzyloxyacetophenone
The Willgerodt-Kindler reaction is a powerful, albeit sometimes harsh, method for converting aryl alkyl ketones into the corresponding carboxylic acids or their derivatives.[10][11][12] This route involves the initial preparation of 3-benzyloxyacetophenone, followed by the core rearrangement and oxidation reaction.
Starting Material Analysis:
-
3-Benzyloxyacetophenone: This starting material is commercially available, but typically at a higher cost than 3-hydroxyphenylacetic acid.[13][14][15][16][17] It can also be synthesized from the less expensive 3-hydroxyacetophenone and benzyl chloride.
Mechanistic Rationale:
The Willgerodt-Kindler reaction mechanism is complex and involves several steps.[10][12] Initially, the ketone reacts with a secondary amine (commonly morpholine) to form an enamine. This enamine then reacts with elemental sulfur. The key step is a rearrangement that moves the carbonyl group to the terminal carbon of the alkyl chain, followed by oxidation to form a thioamide. This thioamide is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.
Experimental Protocol:
Part A: Synthesis of 3-Benzyloxyacetophenone
Reaction: Benzylation of 3-Hydroxyacetophenone
| Reagent/Solvent | Molar Equiv. | Purpose |
| 3-Hydroxyacetophenone | 1.0 | Starting Material |
| Benzyl Chloride | 1.1 | Benzylating Agent |
| Potassium Carbonate (K₂CO₃) | 1.5 | Base |
| Acetone | - | Solvent |
Step-by-Step Procedure:
-
Combine 3-hydroxyacetophenone (1.0 equiv.) and potassium carbonate (1.5 equiv.) in acetone.
-
Add benzyl chloride (1.1 equiv.) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, filter off the salts, and concentrate the filtrate.
-
Purify the resulting crude 3-benzyloxyacetophenone by distillation or chromatography.
Part B: Willgerodt-Kindler Reaction and Hydrolysis
Reaction: Conversion of 3-Benzyloxyacetophenone to the Target Acid
| Reagent/Solvent | Molar Equiv. | Purpose |
| 3-Benzyloxyacetophenone | 1.0 | Starting Material |
| Sulfur (S₈) | 2.5 | Oxidizing Agent |
| Morpholine | 3.0 | Amine Reagent |
| NaOH (for hydrolysis) | excess | Base for Hydrolysis |
Step-by-Step Procedure:
-
A mixture of 3-benzyloxyacetophenone (1.0 equiv.), sulfur (2.5 equiv.), and morpholine (3.0 equiv.) is heated to reflux.
-
The reaction is monitored for the formation of the thioamide intermediate.
-
After completion, the excess morpholine and sulfur are removed.
-
The crude thioamide is then subjected to hydrolysis by heating with an aqueous solution of sodium hydroxide.
-
After hydrolysis, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed, and purified by recrystallization.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via the Willgerodt-Kindler reaction.
Pathway 3: Hydrolysis of 2-(3-(benzyloxy)phenyl)acetonitrile
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[18][19][20][21][22] This pathway requires the synthesis of the corresponding nitrile precursor.
Starting Material Analysis:
-
2-(3-(benzyloxy)phenyl)acetonitrile: This intermediate is commercially available, though it can be expensive.[3][23][24][25][26] It is typically synthesized from 3-(benzyloxy)benzyl chloride and a cyanide source.
Mechanistic Rationale:
The hydrolysis of the nitrile can be performed under either acidic or basic conditions.[18][19] Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, leading to the formation of an amide intermediate after a series of proton transfers. This amide is then further hydrolyzed to the carboxylate salt, which upon acidification yields the carboxylic acid. Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water, ultimately leading to the carboxylic acid.
Experimental Protocol:
Part A: Synthesis of 2-(3-(benzyloxy)phenyl)acetonitrile
Reaction: Cyanation of 3-(Benzyloxy)benzyl chloride
| Reagent/Solvent | Molar Equiv. | Purpose |
| 3-(Benzyloxy)benzyl chloride | 1.0 | Starting Material |
| Sodium Cyanide (NaCN) | 1.2 | Cyanide Source |
| DMSO or Ethanol/Water | - | Solvent |
Step-by-Step Procedure:
-
Dissolve 3-(benzyloxy)benzyl chloride (1.0 equiv.) in a suitable solvent such as DMSO or a mixture of ethanol and water.
-
Add sodium cyanide (1.2 equiv.) to the solution.
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude nitrile.
-
Purify by distillation or chromatography.
Part B: Hydrolysis of the Nitrile
Reaction: Conversion of 2-(3-(benzyloxy)phenyl)acetonitrile to the Target Acid
| Reagent/Solvent | Molar Equiv. | Purpose |
| 2-(3-(benzyloxy)phenyl)acetonitrile | 1.0 | Starting Material |
| Sodium Hydroxide (NaOH) | excess | Base for Hydrolysis |
| Water/Ethanol | - | Solvent |
Step-by-Step Procedure:
-
A mixture of 2-(3-(benzyloxy)phenyl)acetonitrile (1.0 equiv.) and an aqueous solution of sodium hydroxide (e.g., 10-20%) in a co-solvent like ethanol is heated to reflux.[18]
-
The reaction is continued until the hydrolysis is complete (monitoring can be done by observing the cessation of ammonia evolution or by TLC).
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with a strong acid (e.g., concentrated HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent to obtain pure this compound.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.
Pathway 4: Alternative Synthetic Routes
While the three pathways detailed above are the most common, other methods can be employed, particularly for specific research applications.
Grignard Carboxylation:
This method involves the formation of a Grignard reagent from 3-(benzyloxy)benzyl halide, followed by its reaction with carbon dioxide.[27][28][29]
-
Starting Material: 3-(Benzyloxy)benzyl chloride or bromide.[4][30]
-
Procedure: The Grignard reagent is prepared by reacting the benzyl halide with magnesium metal in an ethereal solvent. This is followed by bubbling dry carbon dioxide gas through the solution. An acidic workup then yields the carboxylic acid.
-
Challenges: The formation of Grignard reagents from benzyl halides can be complicated by Wurtz coupling side reactions.
Oxidation of 2-(3-(benzyloxy)phenyl)ethanol:
If the corresponding alcohol is available, it can be oxidized to the carboxylic acid.[29][31][32][33][34][35][36]
-
Starting Material: 2-(3-(benzyloxy)phenyl)ethanol.[2][5][36][37]
-
Procedure: A two-step oxidation is typically required, first to the aldehyde and then to the carboxylic acid. A one-pot procedure can sometimes be employed using strong oxidizing agents.
-
Challenges: Over-oxidation or side reactions can be an issue, and the availability of the starting alcohol may be limited.
Conclusion and Recommendations
For the synthesis of this compound, the direct benzylation of 3-hydroxyphenylacetic acid stands out as the most efficient and cost-effective method for both laboratory and potential scale-up applications. This is primarily due to the ready availability and lower cost of the starting material.
The Willgerodt-Kindler reaction offers a viable alternative, particularly if 3-benzyloxyacetophenone is a more accessible starting material in a given synthetic sequence. However, the reaction conditions can be harsh, and the synthesis of the starting ketone adds an extra step.
The hydrolysis of the corresponding nitrile is a classic and reliable method, but it also requires a multi-step synthesis of the nitrile precursor, which may involve the use of toxic cyanide reagents.
The Grignard and alcohol oxidation routes are less commonly employed for this specific target, likely due to potential side reactions and the accessibility of the required starting materials.
Ultimately, the choice of synthetic route will be guided by the specific needs of the researcher, including cost, scale, available equipment, and the overall synthetic strategy for the final target molecule.
References
-
3-(BENZYLOXY)BENZOYL CHLORIDE Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com. (2024). Chemsrc.com. [Link]
-
3-Hydroxyphenylacetic Acid. The Lab Depot. [Link]
-
3-hydroxyphenylacetic acid. GlobalChemMall. [Link]
-
3-Benzyloxyacetophenone. Pharmaffiliates. [Link]
-
3-(Benzyloxy)benzoyl chloride. Amerigo Scientific. [Link]
-
Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]
-
Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]
-
Willgerodt rearrangement. Wikipedia. [Link]
- Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
-
Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. AWS. [Link]
-
phenylacetic acid. Organic Syntheses Procedure. [Link]
-
Willgerodt‐Kindler Reac1on. MSU chemistry. [Link]
-
Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]
- Method for synthesizing phenylacetic acid from benzyl chloride carbonyl.
- A kind of method for preparing phenylacetic acid.
-
Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Willgerodt Reaction. Sciencemadness Discussion Board. [Link]
-
Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. [Link]
-
Willgerodt Reaction. Cambridge Core. [Link]
- Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium.
-
organic synthesis: benzoic acid via a grignard reaction. University of Calgary. [Link]
-
Study on the Synthesis of Phenylacetic Acid by Carbonylation of Benzyl Chloride under Normal Pressure. ResearchGate. [Link]
-
A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. Arkivoc. [Link]
-
Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. Patsnap Eureka. [Link]
-
Green Procedure for Aerobic Oxidation of Benzylic Alcohols with Palladium Supported on Iota-Carrageenan in Ethanol. Semantic Scholar. [Link]
-
The question was how would you prepare benzoic acid from 2-phenylethanol. Reddit. [Link]
-
Preparation of Benzyl Chloride. Sciencemadness.org. [Link]
-
Preparing Carboxylic Acids. NC State University Libraries. [Link]
-
Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea. Research Repository UCD. [Link]
Sources
- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 2. Buy 2-[4-(3-Fluoro-benzyloxy)-phenyl]-ethanol (EVT-8672820) [evitachem.com]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. B23563.03 [thermofisher.com]
- 7. labdepotinc.com [labdepotinc.com]
- 8. m.globalchemmall.com [m.globalchemmall.com]
- 9. 3-Hydroxyphenylacetic acid, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Willgerodt Reaction (Chapter 115) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. 3-Benzyloxy acetophenone price,buy 3-Benzyloxy acetophenone - chemicalbook [chemicalbook.com]
- 14. 3'-BENZYLOXYACETOPHENONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 15. chemimpex.com [chemimpex.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. Buy Online CAS Number 34068-01-4 - TRC - 3-Benzyloxyacetophenone | LGC Standards [lgcstandards.com]
- 18. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 19. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 22. Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Eureka | Patsnap [eureka.patsnap.com]
- 23. chemscene.com [chemscene.com]
- 24. 20967-96-8|2-(3-(Benzyloxy)phenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 25. echemi.com [echemi.com]
- 26. 2-(4-(Benzyloxy)-3-methoxyphenyl)acetonitrile , 98% , 1700-29-4 - CookeChem [cookechem.com]
- 27. CN107445822A - A kind of method for preparing phenylacetic acid - Google Patents [patents.google.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. 20.5 Preparing Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 30. benzyl chloride suppliers USA [americanchemicalsuppliers.com]
- 31. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. arkat-usa.org [arkat-usa.org]
- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 35. reddit.com [reddit.com]
- 36. 2-Phenylethanol, 98+% 5000 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 37. 1443343-22-3|2-(3-(Pentyloxy)phenyl)ethanol|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Theoretical Yield Calculation of 2-(3-(benzyloxy)phenyl)acetic acid
This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on the principles and practical application of calculating the theoretical yield for the synthesis of 2-(3-(benzyloxy)phenyl)acetic acid. Understanding theoretical yield is a cornerstone of synthetic chemistry, crucial for process optimization, cost analysis, and ensuring regulatory compliance. This document emphasizes not just the "how" but the "why," grounding each step in fundamental chemical principles to ensure scientific integrity and reproducibility.
The Imperative of Theoretical Yield in Synthesis
In the realm of chemical synthesis, particularly in the pharmaceutical industry, the concept of yield is paramount. The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no loss of material. It is a critical benchmark against which the actual (or experimental) yield is measured, allowing chemists to evaluate the efficiency of a reaction and identify areas for process improvement. An accurate theoretical yield calculation is the first step in optimizing reaction conditions, scaling up production, and performing economic analyses of a synthetic route.
Core Principles: A Refresher
Before delving into the specific calculation for this compound, it is essential to revisit the foundational concepts upon which this process is built:
-
Molar Mass: The mass of one mole of a substance, expressed in grams per mole ( g/mol ). It is a bridge between the macroscopic world (mass in grams) and the microscopic world of atoms and molecules (moles).
-
Stoichiometry: The quantitative relationship between reactants and products in a balanced chemical equation. It provides the molar ratios required for a reaction to proceed to completion.
-
Limiting Reactant: The reactant that is completely consumed in a chemical reaction. It dictates the maximum amount of product that can be formed. Any reactants present in excess are known as excess reactants.
Synthetic Pathway: Hydrolysis of 2-(3-(benzyloxy)phenyl)acetonitrile
The synthesis of this compound can be achieved through various routes. A common and reliable method involves the hydrolysis of the corresponding nitrile, 2-(3-(benzyloxy)phenyl)acetonitrile. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in the presence of water.[1][2][3][4]
The overall transformation is as follows:
2-(3-(benzyloxy)phenyl)acetonitrile + 2 H₂O --(H₂SO₄)--> this compound + NH₃
This guide will focus on the detailed theoretical yield calculation for this specific hydrolysis step.
Calculating the Theoretical Yield: A Step-by-Step Protocol
This section provides a detailed, self-validating protocol for calculating the theoretical yield of this compound from its nitrile precursor.
Reactant and Product Properties
A prerequisite for any stoichiometric calculation is the accurate determination of the molar masses of all substances involved. The following table summarizes the key compounds in our selected synthesis.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |
| 2-(3-(benzyloxy)phenyl)acetonitrile | C₁₅H₁₃NO | 223.27[5][6] |
| Water | H₂O | 18.02 |
| Sulfuric Acid (Catalyst) | H₂SO₄ | 98.08[7][8][9][10] |
| This compound | C₁₅H₁₄O₃ | 242.27[11][12] |
Hypothetical Experimental Procedure
To illustrate the calculation, let's assume the following starting materials are used in a laboratory setting:
-
2-(3-(benzyloxy)phenyl)acetonitrile: 10.0 g
-
Aqueous Sulfuric Acid: 50 mL of a 5 M solution
Step 1: Determine the Moles of Each Reactant
The first step is to convert the mass and volume of the reactants into moles using their respective molar masses and concentrations.
-
Moles of 2-(3-(benzyloxy)phenyl)acetonitrile:
-
Moles = Mass / Molar Mass
-
Moles = 10.0 g / 223.27 g/mol = 0.0448 mol
-
-
Moles of Water (H₂O):
-
In this reaction, water is part of the aqueous sulfuric acid solution and is typically present in large excess. For the purpose of identifying the limiting reactant, we can calculate the moles of water in the 50 mL solution. Assuming the density of the 5 M H₂SO₄ solution is approximately 1.28 g/mL, the total mass is 50 mL * 1.28 g/mL = 64 g. The mass of H₂SO₄ is 0.050 L * 5 mol/L * 98.08 g/mol = 24.52 g. Therefore, the mass of water is approximately 64 g - 24.52 g = 39.48 g.
-
Moles of H₂O = 39.48 g / 18.02 g/mol = 2.19 mol
-
Step 2: Identify the Limiting Reactant
The balanced chemical equation shows that 1 mole of the nitrile reacts with 2 moles of water. We can now determine which reactant will be consumed first.
-
Required moles of water to react with all the nitrile:
-
0.0448 mol nitrile * (2 mol H₂O / 1 mol nitrile) = 0.0896 mol H₂O
-
Since we have 2.19 moles of water available, which is significantly more than the 0.0896 moles required, water is in excess. Therefore, 2-(3-(benzyloxy)phenyl)acetonitrile is the limiting reactant .
Why is this step critical? The entire theoretical yield calculation hinges on the limiting reactant. It is a common pitfall to simply assume the reactant with the smallest mass or volume is limiting. The decision must always be based on the molar ratio (stoichiometry) of the balanced equation.
Step 3: Calculate the Theoretical Yield in Moles
The amount of product formed is directly proportional to the amount of the limiting reactant. The stoichiometry of the reaction is 1:1 between the nitrile and the carboxylic acid.
-
Moles of this compound produced:
-
0.0448 mol nitrile * (1 mol acetic acid / 1 mol nitrile) = 0.0448 mol of this compound
-
Step 4: Convert Moles of Product to Grams
The final step is to convert the molar amount of the product into a mass, which represents the theoretical yield.
-
Theoretical Yield (g) = Moles of product * Molar Mass of product
-
Theoretical Yield = 0.0448 mol * 242.27 g/mol = 10.85 g
Thus, the theoretical yield of this compound for this reaction is 10.85 grams.
Visualization of the Calculation Workflow
The following diagram illustrates the logical flow of the theoretical yield calculation.
Caption: Workflow for theoretical yield calculation.
Field-Proven Insights: Beyond the Theory
While the theoretical yield provides an essential benchmark, the actual yield obtained in a laboratory setting is almost always lower. As experienced scientists, it is crucial to understand the factors that can lead to this discrepancy:
-
Incomplete Reactions: The reaction may not proceed to 100% completion, resulting in some unreacted starting material.
-
Side Reactions: The formation of unwanted byproducts can consume reactants and reduce the amount of the desired product.
-
Purification Losses: Material is invariably lost during workup and purification steps, such as extraction, filtration, and chromatography.
-
Experimental Errors: Inaccurate measurements of starting materials or losses during transfer between vessels can also contribute to a lower actual yield.
By meticulously following the protocol and being cognizant of these potential pitfalls, researchers can strive to maximize their actual yield and bring it closer to the theoretical maximum.
References
-
Wikipedia. Sulfuric acid. [Link]
-
PubChem. Sodium hydride | HNa | CID 24758. [Link]
-
Quora. How is the molecular weight of concentrated sulfuric acid determined?. [Link]
-
Chemical-Suppliers. This compound | CAS 1860-58-8. [Link]
-
National Institute of Standards and Technology. Sulfuric Acid - NIST WebBook. [Link]
-
National Institute of Standards and Technology. Sodium hydride - NIST WebBook. [Link]
-
PubChem. 3-Benzyloxybenzaldehyde | C14H12O2 | CID 74342. [Link]
-
AMERICAN ELEMENTS. Sodium Hydride. [Link]
-
Kuujia.com. Cas no 20967-96-8 (2-[3-(benzyloxy)phenyl]acetonitrile). [Link]
-
PubChem. (2-Benzyloxyphenyl)acetic acid | C15H14O3 | CID 519916. [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
-
PrepChem.com. Synthesis of (2) Benzoyloxy Acetic Acid. [Link]
- Google Patents.
-
Master Organic Chemistry. The Wittig Reaction - Examples and Mechanism. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Organic Reactions. The Wittig Reaction. [Link]
-
Autechre. Buy 2-(3-(Pentyloxy)phenyl)acetic acid. [Link]
-
Organic Syntheses. phenylacetic acid. [Link]
-
MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
-
ResearchGate. (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
-
MDPI. Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. [Link]
-
PubChem. m-Phenoxybenzyl cyanide | C14H11NO | CID 40075. [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
YouTube. Conversion of Benzene to Phenylacetic acid. [Link]
-
Wikipedia. Benzyl cyanide. [Link]
-
Organic Syntheses. 4. [Link]
- Google Patents.
- Google Patents.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 3. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 4. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
- 6. 20967-96-8(2-[3-(benzyloxy)phenyl]acetonitrile) | Kuujia.com [kuujia.com]
- 7. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. Sulfuric Acid [webbook.nist.gov]
- 10. Sulfuric acid | 7664-93-9 [chemicalbook.com]
- 11. This compound | CAS 1860-58-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 12. (2-Benzyloxyphenyl)acetic acid | C15H14O3 | CID 519916 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to 2-(3-(Benzyloxy)phenyl)acetic Acid: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of a Protected Phenolic Scaffold
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(3-(benzyloxy)phenyl)acetic acid has emerged as a particularly valuable building block, offering a unique combination of structural features that synthetic chemists can exploit. Its core consists of a phenylacetic acid moiety, a privileged structure found in numerous pharmaceuticals, appended with a meta-substituted benzyloxy group.[1][2] This benzyloxy group serves as a robust protecting group for a phenolic hydroxyl, allowing for selective transformations at the carboxylic acid terminus before revealing the phenol for subsequent functionalization. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this versatile intermediate for researchers, scientists, and professionals in drug development.
Core Physicochemical & Structural Characteristics
A thorough understanding of a building block's physical and chemical properties is the foundation for its effective use in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1860-58-8 | [1][3][4] |
| Molecular Formula | C₁₅H₁₄O₃ | [3][4][5] |
| Molecular Weight | 242.27 g/mol | [3][4][5] |
| Melting Point | 121-125 °C | [3][4] |
| Boiling Point | 418.4 °C at 760 mmHg | [3] |
| Density | 1.201 g/cm³ | [3] |
| Appearance | White crystals or powder | [6] |
| SMILES | OC(=O)Cc1cccc(OCc2ccccc2)c1 | [4] |
| InChI Key | LLZKAZNUCYYBQO-UHFFFAOYSA-N | [4] |
Synthesis of the Building Block: Protecting the Phenolic Core
The most direct synthesis of this compound involves the protection of the phenolic hydroxyl group of a commercially available precursor, 3-hydroxyphenylacetic acid, via Williamson ether synthesis. This foundational reaction ensures the phenol is masked from reacting in subsequent steps where the carboxylic acid is the intended reactive site.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Benzylation of 3-Hydroxyphenylacetic Acid
This protocol outlines a standard procedure for the synthesis of the title compound.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxyphenylacetic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a suitable solvent such as acetone or DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add benzyl bromide (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.
Core Reactivity: A Duality of Function
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the carboxylic acid and the benzyl ether.
Caption: Key reaction pathways for the building block.
A. Carboxylic Acid Transformations
The carboxylic acid moiety is the primary handle for chain extension and incorporation into larger scaffolds. It readily undergoes classical transformations:
-
Amide Bond Formation: Coupling with primary or secondary amines is arguably the most critical reaction in medicinal chemistry. This is typically achieved using carbodiimide coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to improve efficiency and suppress side reactions.[7]
-
Esterification: Reaction with alcohols under acidic catalysis (Fischer Esterification) or via the acid chloride/anhydride provides esters.[6] Esters are common in drug molecules and can act as prodrugs to enhance bioavailability.[2]
B. The Benzyl Ether as a Latent Phenol
The benzyl group is a workhorse protecting group for phenols due to its stability to a wide range of acidic, basic, and redox conditions. Its true value lies in its selective removal under mild conditions.
-
Deprotection via Hydrogenolysis: The C-O bond of the benzyl ether is readily cleaved by catalytic hydrogenation (H₂ gas over a palladium on carbon catalyst, Pd/C). This process is clean and efficient, liberating the free phenol and producing toluene as a volatile byproduct. This unmasking allows for late-stage functionalization of the phenolic hydroxyl, a key site for modulating receptor binding or pharmacokinetic properties.
Strategic Applications in Drug Discovery
The structural features of this compound make it an ideal starting point for synthesizing molecules targeting a range of biological systems. Phenylacetic acid derivatives are core components of many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[2][8]
Application Workflow 1: Synthesis of an Amide Derivative
Amide bonds are fundamental in peptidomimetics and as stable linkers in complex molecules.
Protocol: DCC-Mediated Amide Coupling
-
Activation: Dissolve this compound (1.0 eq) and a desired amine (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (N₂ or Argon).[7]
-
Coupling: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).[7]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU byproduct.[7]
-
Purification: Transfer the filtrate to a separatory funnel, wash with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired amide.[7]
Application Workflow 2: Synthesis of an Ester Derivative
Esters are common functional groups in active pharmaceutical ingredients (APIs) and can influence properties like solubility and cell permeability.
Protocol: Fischer Esterification
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, which also serves as the solvent).[6]
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the solution.[6]
-
Reaction: Heat the mixture to reflux for several hours, monitoring by TLC.
-
Workup: Cool the reaction and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate to give the crude ester, which can be further purified by column chromatography if necessary.[6]
Conclusion
This compound represents a strategically designed building block that provides chemists with a powerful tool for molecular construction. Its pre-protected phenolic hydroxyl group, combined with a readily functionalizable carboxylic acid, allows for a logical and efficient approach to synthesizing complex molecules. By enabling selective reactions at one end of the molecule before revealing a reactive handle at the other, it facilitates the assembly of diverse libraries of compounds for screening in drug discovery programs, ultimately accelerating the path toward new therapeutic agents.
References
-
This compound | CAS 1860-58-8 | Chemical-Suppliers. (n.d.). Retrieved from [Link]
-
(2-Benzyloxyphenyl)acetic acid | C15H14O3 | CID 519916 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Supporting information. (n.d.). Retrieved from [Link]
-
Synthesis of (2) Benzoyloxy Acetic Acid - PrepChem.com. (n.d.). Retrieved from [Link]
-
Buy 2-(3-(Pentyloxy)phenyl)acetic acid. (2024, January 5). Retrieved from [Link]
- WO2005009104A2 - Benzoic and phenyl acetic acid derivatives as hnf-4 modulators. (n.d.). Google Patents.
-
(Benzyloxy)acetic acid | C9H10O3 | CID 290301 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry - National Academic Digital Library of Ethiopia. (n.d.). Retrieved from [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (2024). Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - ResearchGate. (2024, June 13). Retrieved from [Link]
Sources
- 1. 1860-58-8 | this compound | Aryls | Ambeed.com [ambeed.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | CAS 1860-58-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 3-苄氧基苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buy 2-(3-(Pentyloxy)phenyl)acetic acid [smolecule.com]
A Technical Guide to 2-(3-(benzyloxy)phenyl)acetic Acid: Synthesis, Properties, and Applications in Neuroprotective Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-(benzyloxy)phenyl)acetic acid, a notable derivative of phenylacetic acid, has emerged as a valuable building block in medicinal chemistry. Its unique structural architecture, featuring a benzyloxy-protected phenol and a reactive carboxylic acid moiety, provides a versatile scaffold for the synthesis of complex molecular entities. This guide offers an in-depth exploration of the synthesis, physicochemical properties, and, most significantly, the application of this compound as a key intermediate in the development of novel neuroprotective agents. We will delve into the rationale behind synthetic strategies and the biological mechanisms of its derivatives, providing a comprehensive resource for researchers in the field. Phenylacetic acid and its derivatives are known to be building blocks for various pharmaceuticals, including anti-inflammatory drugs and compounds with anti-cancer properties[1].
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in organic synthesis and drug design. These properties influence its reactivity, solubility, and handling.
| Property | Value | Reference |
| CAS Number | 1860-58-8 | [2] |
| Molecular Formula | C₁₅H₁₄O₃ | [2] |
| Molecular Weight | 242.27 g/mol | [2] |
| Melting Point | 121-125 °C | [2] |
| Boiling Point | 418.4 °C at 760 mmHg | [2] |
| Density | 1.201 g/cm³ | [2] |
| Appearance | White to off-white solid | [3] |
Synthesis of this compound: A Step-by-Step Protocol
The most direct and efficient synthesis of this compound is achieved through a Williamson ether synthesis. This method involves the O-alkylation of the phenolic hydroxyl group of 3-hydroxyphenylacetic acid with benzyl bromide in the presence of a base. This approach is favored for its high yield and the relative accessibility of the starting materials.
Experimental Protocol: Williamson Ether Synthesis
This protocol details the synthesis of this compound from 3-hydroxyphenylacetic acid and benzyl bromide.
Materials:
-
3-Hydroxyphenylacetic acid
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-hydroxyphenylacetic acid (1.0 equivalent) and anhydrous potassium carbonate (2.0-2.5 equivalents)[3].
-
Add anhydrous acetone (or DMF) to the flask to create a stirrable suspension[3].
-
Addition of Benzyl Bromide: While stirring the suspension at room temperature, slowly add benzyl bromide (1.1-1.2 equivalents) to the reaction mixture[3].
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours[3].
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid with a small amount of acetone. Combine the filtrates and remove the solvent under reduced pressure[3].
-
Extraction: Dissolve the residue in diethyl ether. Transfer the solution to a separatory funnel and wash with 1 M HCl to neutralize any remaining base, followed by water and then brine[3].
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white to off-white solid[3].
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 3-hydroxyphenylacetic acid to form the more nucleophilic phenoxide. Its insolubility in acetone helps in driving the reaction forward and simplifies its removal by filtration.
-
Choice of Solvent: Acetone and DMF are suitable polar aprotic solvents for this SN2 reaction. They effectively dissolve the reactants (to some extent) and do not interfere with the reaction mechanism.
-
Excess Reagents: A slight excess of benzyl bromide and a larger excess of potassium carbonate are used to ensure the complete consumption of the starting 3-hydroxyphenylacetic acid.
Caption: Synthetic workflow for this compound.
Application in Neuroprotective Drug Discovery
A significant application of this compound is its use as a key intermediate in the synthesis of benzyloxy benzamide derivatives, which have shown promise as potent neuroprotective agents for the treatment of ischemic stroke[4][5]. These derivatives function by disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS)[4].
The NMDAR-PSD95-nNOS Signaling Pathway in Ischemic Stroke
During an ischemic event, excessive glutamate release leads to the overactivation of N-methyl-D-aspartate receptors (NMDARs). The scaffolding protein PSD-95 couples NMDARs to nNOS. This proximity facilitates the calcium influx through the NMDAR channel to activate nNOS, leading to a surge in nitric oxide (NO) production. Elevated NO levels contribute to excitotoxicity and neuronal cell death[2][4].
Directly inhibiting NMDARs or nNOS can lead to significant side effects due to their important physiological roles. Therefore, targeting the specific interaction between PSD-95 and nNOS presents a more refined therapeutic strategy to mitigate excitotoxicity without global inhibition of these crucial enzymes[4][6].
Caption: NMDAR-PSD95-nNOS signaling pathway in ischemic stroke.
Synthesis of Neuroprotective Benzyloxy Benzamide Derivatives
This compound can be converted to its corresponding amide derivatives through a direct amidation reaction. Nickel-catalyzed amidation offers an efficient and environmentally friendly method.
Experimental Protocol: Direct Amidation
This protocol describes a plausible method for the synthesis of N-substituted-2-(3-(benzyloxy)phenyl)acetamides.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Nickel(II) chloride (NiCl₂)
-
Toluene
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel (e.g., sealed tube)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in toluene, add NiCl₂ (10 mol%)[7].
-
Stir the mixture at 80°C for a short period, then add the amine (1.2 equivalents)[7].
-
Reaction: Seal the vessel and heat the mixture to 110°C for approximately 20 hours[7].
-
Work-up: Cool the reaction to room temperature and filter to recover the catalyst. The filtrate is then washed sequentially with 1 M HCl and saturated NaHCO₃ solution[7].
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired benzyloxy benzamide derivative[7].
Causality Behind Experimental Choices:
-
Catalyst: Nickel(II) chloride serves as an effective catalyst for the direct amidation, avoiding the need for stoichiometric activating agents and reducing waste.
-
Solvent and Temperature: Toluene is a suitable high-boiling solvent that allows the reaction to be conducted at a temperature sufficient to drive the dehydration process, which forms the amide bond.
Biological Activity of Derivatives
| Compound | R¹ | R² | R³ | IC₅₀ (µM) for SMS2 Inhibition |
| 1 | H | H | H | 1.23 |
| 2 | OMe | H | H | 0.87 |
| 3 | H | OMe | H | 0.56 |
| 4 | H | H | OMe | 0.91 |
| 5 | F | H | H | 0.45 |
| 6 | H | F | H | 0.23 |
| 7 | H | H | F | 0.67 |
| 8 | Cl | H | H | 0.11 |
| 9 | H | Cl | H | 0.09 |
| 10 | H | H | Cl | 0.28 |
Data adapted from a QSAR study on 2-benzyloxy benzamide derivatives as SMS2 inhibitors[8]. This table serves as an illustrative example of the potency of this compound class.
Broader Applications and Future Directions
The utility of this compound is not limited to neuroprotection. Phenylacetic acid derivatives are being investigated for a range of therapeutic applications, including oncology and the treatment of metabolic diseases. For instance, some phenylacetamide derivatives have shown cytotoxic and pro-apoptotic activity in cancer cell lines[9]. Furthermore, other derivatives have been explored as anti-inflammatory agents[10][11][12]. The structural features of this compound make it an attractive starting point for the generation of compound libraries for screening against various biological targets.
Conclusion
This compound is a valuable and versatile chemical entity with straightforward access through established synthetic routes like the Williamson ether synthesis. Its primary significance in contemporary drug discovery lies in its role as a key precursor for neuroprotective agents that target the PSD95-nNOS protein-protein interaction, offering a promising therapeutic strategy for ischemic stroke. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this compound and its derivatives in the development of novel therapeutics.
References
-
Chemical-Suppliers. (n.d.). This compound | CAS 1860-58-8. Retrieved from [Link]
- Zhou, L., et al. (2010). Treatment of cerebral ischemia by disrupting ischemia-induced interaction of nNOS with PSD-95.
- Chen, W., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 263, 115871.
- Asadpour, S., et al. (2020). Prediction of IC50 Values of 2-benzyloxy benzamide Derivatives using Multiple Linear Regression and Artificial Neural Network.
- Lai, T. W., et al. (2014). Disrupting nNOS–PSD95 interaction improves neurological and cognitive recoveries after traumatic brain injury. Journal of Neuroscience, 34(44), 14777-14789.
-
Ace Therapeutics. (n.d.). Analysis of NMDAR-PSD95-nNOS Signaling Pathway in Stroke. Retrieved from [Link]
-
University of Cambridge. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Aarts, M., et al. (2002). Treatment of ischemic brain damage by perturbing NMDA receptor- PSD-95 protein interactions. Science, 298(5594), 846-850.
- Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
- Wang, L., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. RSC Advances, 8(15), 8195-8199.
- Abdul Qayyum, A. B., et al. (2025). Design and Synthesis of (2,3-dichloro-4-(3-(substituted Phenyl)acryloyl) phenoxy) Substituted Carboxylic Acid as Potent Glutathione-s-transferase Inhibitors, Anti-breast-cancer Agents and Enhancing Therapeutic Efficacy of Anticancer Agents. Medicinal Chemistry, 21(4), 319-330.
- Pürstinger, G., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
- Scott, J. D., et al. (2011). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 2(11), 829-833.
- El-Sayed, M. A. A., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14(49), 35835-35848.
- Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2).
- Geronikaki, A., et al. (1995). Synthesis of new 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives as 3 alpha-hydroxysteroid dehydrogenase inhibitors and potential antiinflammatory agents. Archiv der Pharmazie, 328(10), 705-708.
- Khan, I., et al. (2024). Neuroprotective Efficacy of Microwave‐Assisted Synthetized 2‐(5‐Cyclopropyl‐6‐Thioxo‐1,3,5‐Thiadiazinan‐3‐Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole‐Induced Mice Model. Chemistry & Biodiversity, e202400492.
- Pontiki, E., et al. (2007). Heterocyclic aryl(phenyl)acetic Acid and aryl acetohydroxamic acids as antiinflammatory -antioxidant agents and inhibitors of lipoxygenase and serine proteases. Medicinal Chemistry, 3(5), 439-445.
-
Human Metabolome Database. (2017). Showing metabocard for 2-[3-(sulfooxy)phenyl]acetic acid (HMDB0125163). Retrieved from [Link]
- Brennan, C., et al. (2012). The PSD95-nNOS interface: A target for inhibition of excitotoxic p38 stress-activated protein kinase activation and cell death. Journal of Biological Chemistry, 287(43), 36543-36554.
- Wang, H., et al. (2015). Therapeutic Targets for Cerebral Ischemia Based on the Signaling Pathways of the GluN2B C Terminus. Stroke, 46(8), 2358-2365.
-
Clinics in Oncology. (2019). Identification of Ethylenediurea and Benzyl (Phenoxy) Acetic Acid Derivatives, a potential Cocktail Therapy for Ischemia. Retrieved from [Link]
- Thomas, C. G., et al. (2010). Inhibition of PSD95‐nNOS protein–protein interactions decreases morphine reward and relapse vulnerability in rats. British Journal of Pharmacology, 161(8), 1765-1778.
Sources
- 1. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]
- 2. Analysis of NMDAR-PSD95-nNOS Signaling Pathway in Stroke - Ace Therapeutics [acetherapeutics.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Disrupting nNOS–PSD95 Interaction Improves Neurological and Cognitive Recoveries after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HKU Scholars Hub: Treatment of cerebral ischemia by disrupting ischemia-induced interaction of nNOS with PSD-95 [hub.hku.hk]
- 7. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmc.kashanu.ac.ir [ijmc.kashanu.ac.ir]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of new 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives as 3 alpha-hydroxysteroid dehydrogenase inhibitors and potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heterocyclic aryl(phenyl)acetic Acid and aryl acetohydroxamic acids as antiinflammatory -antioxidant agents and inhibitors of lipoxygenase and serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-(3-(benzyloxy)phenyl)acetic acid for Research and Development
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-(3-(benzyloxy)phenyl)acetic acid (CAS No. 1860-58-8). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the rationale behind each precaution, fostering a culture of safety and scientific integrity in the laboratory.
Understanding the Compound: A Hazard-Centric Profile
This compound is a solid organic compound that serves as a valuable building block in synthetic chemistry.[1][2] While comprehensive toxicological data is not fully available, existing safety data sheets (SDS) for this compound and structurally related phenylacetic acids indicate several key hazards that must be managed proactively.[3][4][5][6]
Primary Health Hazards: The primary risks associated with this compound involve irritation to the skin, eyes, and respiratory system.[3][7] One safety data sheet classifies it as causing skin irritation, serious eye damage, and potential respiratory irritation.[7] Another indicates it is harmful if swallowed.[1][2]
-
Eye Contact: Causes serious eye irritation, with some data suggesting a risk of serious eye damage.[1][3][7]
-
Skin Contact: Causes skin irritation upon direct contact.[3][7]
-
Inhalation: May cause respiratory tract irritation if the dust is inhaled.[1][3][7]
-
Ingestion: Considered harmful or toxic if swallowed.[1][2][7]
Environmental Hazards: Data suggests this compound can be very toxic to aquatic life, with long-lasting effects.[1][7] Therefore, it is imperative that this chemical is not released into the environment.[4][7][8]
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity, Oral | Harmful/Toxic if swallowed.[2][7] | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Causes skin irritation.[3][7] | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage.[3][7] | GHS05 (Corrosion) |
| STOT - Single Exposure | May cause respiratory irritation.[2][3][7] | GHS07 (Exclamation Mark) |
| Aquatic Hazard, Long-Term | Very toxic to aquatic life with long lasting effects.[1][7] | GHS09 (Environment) |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The core principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).[9]
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound powder, including weighing and preparing solutions, should be conducted within a certified chemical fume hood.[10][11] This is the most critical engineering control to prevent inhalation of the dust.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][9]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific risks of the procedure.[11]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5][7][11] When there is a risk of splashing, such as when handling solutions or during a spill, a face shield should be worn in addition to goggles.[7][12]
-
Skin and Body Protection: A standard laboratory coat must be worn and kept fully fastened.[9][12] For procedures with a higher risk of spills, a chemical-resistant apron is recommended.[12]
-
Hand Protection: Chemically resistant gloves, such as nitrile, must be worn.[10][11][13] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid contaminating the skin.[7]
-
Respiratory Protection: If engineering controls fail or during a large-scale spill cleanup where dust concentrations may be high, a NIOSH-approved particulate respirator (e.g., N95) is necessary.[2][7] All respirator use requires prior training and fit-testing.[10]
Caption: PPE selection workflow for handling the compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to preventing accidents and maintaining the integrity of the compound.[9][14]
Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3][7][12] Use appropriate tools, such as a spatula, for transfers.
-
Grounding: When transferring large quantities of powder, take precautionary measures against static discharge, as dust can potentially form an explosive mixture with air.[5][15]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[8][12] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][4][16]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[4][12]
Storage
-
Container: Store in a tightly closed container to prevent moisture ingress and contamination.[3][4][8]
-
Location: Keep in a dry, cool, and well-ventilated place away from heat and direct sunlight.[4][9][14][17]
-
Segregation: Store segregated from incompatible materials, particularly strong bases and oxidizing agents.[17] All chemical storage locations should be clearly labeled.[14][16][17]
Emergency Procedures: Preparedness and Response
A well-defined emergency plan is critical for mitigating the consequences of an accidental exposure or spill.[9]
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][13] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3][13] |
| Skin Contact | Take off all contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation persists, seek medical attention.[3] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[3][13] If breathing is difficult or stops, provide artificial respiration.[3][4] Seek medical attention if symptoms occur or persist.[3] |
| Ingestion | Do NOT induce vomiting.[12][13] Clean the mouth with water and then drink plenty of water.[3] Never give anything by mouth to an unconscious person.[6][7] Seek immediate medical attention.[13] |
Accidental Release Measures (Spills)
A swift and organized response to a spill is essential to prevent wider contamination and exposure.
For Small Spills (Solid Powder):
-
Alert & Secure: Alert personnel in the immediate area.[9][18]
-
PPE: Ensure appropriate PPE is worn, including respiratory protection if necessary.[13][19]
-
Contain & Clean: Gently sweep up the spilled solid material, avoiding dust generation.[3][5] Place the material into a suitable, labeled, and closed container for disposal.[3][7]
-
Decontaminate: Clean the spill area with soap and water once the solid has been removed.[19]
-
Dispose: Treat the collected spill debris as hazardous waste.[3][18]
For Large Spills:
-
Isolate: Close the doors to the affected area.[13]
-
Alert: Notify the institutional Environmental Health and Safety (EHS) department and follow their emergency procedures.[10][13] Do not attempt to clean up a large spill without specialized training and equipment.
Caption: Emergency response workflow for a chemical spill.
Waste Disposal
All waste containing this compound, including contaminated spill cleanup materials and empty containers, must be treated as hazardous waste.[3]
-
Collection: Collect waste in a designated, properly labeled, and sealed container.[13][18]
-
Labeling: The label should clearly state "Hazardous Waste" and list the chemical contents.[14][16]
-
Disposal: Dispose of the waste through your institution's EHS-approved hazardous waste disposal program.[3][4][8] Do not pour this chemical down the drain, as it is harmful to aquatic life.[7][8]
Conclusion: A Commitment to Safety
The responsible use of this compound requires a thorough understanding of its hazards and a disciplined application of safety protocols. While this compound is a valuable tool in research and development, its potential to cause harm necessitates a culture of vigilance. By integrating the principles and procedures outlined in this guide—from engineering controls and PPE to emergency preparedness—researchers can ensure both personal safety and the integrity of their scientific work. Always consult the most current Safety Data Sheet (SDS) from your supplier before use.
References
-
Bio-Rad. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]
-
University of Alabama at Birmingham. (n.d.). Glacial Acetic Acid SOP. [Link]
-
Angene Chemical. (2025, July 14). Safety Data Sheet: this compound. [Link]
-
GOV.UK. (n.d.). Acetic acid: incident management. [Link]
-
University of California, Santa Cruz. (n.d.). Glacial Acetic Acid Safety Data Sheet. [Link]
-
Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. [Link]
-
University of Lethbridge. (n.d.). Chemical Release (Spill) Response Guideline. [Link]
-
Chemical-Suppliers.com. (n.d.). This compound | CAS 1860-58-8. [Link]
-
Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519916, (2-Benzyloxyphenyl)acetic acid. [Link]
Sources
- 1. This compound | CAS 1860-58-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. (3-Benzyloxyphenyl)acetic acid 97 1860-58-8 [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. westliberty.edu [westliberty.edu]
- 7. angenechemical.com [angenechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.osu.edu [chemistry.osu.edu]
- 14. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. shahandassociates.co.in [shahandassociates.co.in]
- 17. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. ulethbridge.ca [ulethbridge.ca]
Methodological & Application
"2-(3-(benzyloxy)phenyl)acetic acid" synthesis protocol
An Application Note for the Synthesis of 2-(3-(benzyloxy)phenyl)acetic acid
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The described method utilizes a Williamson ether synthesis, starting from the readily available 3-hydroxyphenylacetic acid. This guide details the reaction mechanism, step-by-step experimental procedures, safety protocols, characterization methods, and troubleshooting advice. The causality behind critical experimental choices, such as reagent selection and reaction conditions, is thoroughly explained to ensure robust and reproducible results for researchers in drug development and organic synthesis.
Introduction and Scientific Rationale
This compound is an organic compound of interest due to its structural motif, which combines a phenylacetic acid core with a benzyl ether protecting group. Phenylacetic acid derivatives are precursors to numerous pharmaceuticals, including analgesics and anti-inflammatory agents. The benzyloxy group serves not only as a stable protecting group for the phenol but also contributes to the overall lipophilicity and potential bioactivity of the molecule.
The chosen synthetic strategy is the Williamson ether synthesis, a reliable and high-yielding method for forming ethers. This approach involves the O-alkylation of a deprotonated phenol with an alkyl halide.
Core Reaction:
-
Nucleophile: The phenoxide ion of 3-hydroxyphenylacetic acid.
-
Base: Sodium hydride (NaH), a strong, non-nucleophilic base, is selected to ensure complete deprotonation of the acidic protons.
-
Electrophile: Benzyl chloride serves as the source of the benzyl group.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is used for its high polarity, aprotic nature, and ability to solvate the resulting sodium salts.
A critical consideration in this synthesis is the presence of two acidic protons in the starting material: the phenolic hydroxyl (-OH) and the carboxylic acid (-COOH). Sodium hydride will deprotonate both, forming a dianion. However, the phenoxide is a significantly stronger nucleophile than the carboxylate anion, ensuring that the subsequent alkylation occurs selectively on the phenolic oxygen. This inherent selectivity makes the direct, one-pot benzylation of 3-hydroxyphenylacetic acid an efficient and atom-economical route.
Reaction Scheme and Workflow
Overall Reaction
Caption: Williamson ether synthesis of the target compound.
Experimental Workflow Diagram
Caption: Overview of the synthesis workflow.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 3-Hydroxyphenylacetic acid | ≥98% | Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |
| Benzyl Chloride (BnCl) | ≥99%, ReagentPlus® | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hexanes | Anhydrous | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | VWR |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR |
| Equipment | ||
| Round-bottom flasks | ||
| Magnetic stirrer and stir bars | ||
| Schlenk line or Nitrogen/Argon balloon setup | ||
| Syringes and needles | ||
| Ice bath | ||
| Separatory funnel | ||
| Rotary evaporator | ||
| Buchner funnel and filter paper | ||
| Melting point apparatus | ||
| Thin Layer Chromatography (TLC) plates |
Reagent Preparation and Quantities
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 3-Hydroxyphenylacetic acid | 152.15 | 5.00 | 32.86 | 1.0 |
| Sodium Hydride (60%) | 24.00 (as NaH) | 2.89 | 72.29 | 2.2 |
| Benzyl Chloride | 126.58 | 4.37 (3.96 mL) | 34.50 | 1.05 |
| Anhydrous DMF | - | 100 mL | - | - |
Step-by-Step Synthesis Procedure
Note: This reaction must be conducted under an inert atmosphere (Nitrogen or Argon) as sodium hydride is highly reactive with water and air.[1][2]
-
Preparation of Sodium Hydride:
-
In a fume hood, weigh 2.89 g of 60% NaH dispersion into a dry 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Under a gentle stream of nitrogen, wash the NaH dispersion by adding ~20 mL of anhydrous hexanes. Stir for 5 minutes, then stop stirring and allow the NaH to settle.
-
Carefully remove the hexane supernatant via cannula or a syringe. Repeat this washing step two more times to remove the mineral oil.
-
Dry the resulting grey powder under a vacuum for 15-20 minutes.
-
-
Reaction Setup:
-
Place the flask containing the washed NaH under a positive pressure of nitrogen.
-
Add 80 mL of anhydrous DMF to the flask via syringe.
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
-
Deprotonation:
-
Dissolve 5.00 g of 3-hydroxyphenylacetic acid in 20 mL of anhydrous DMF in a separate dry flask.
-
Add this solution dropwise to the stirred NaH suspension at 0 °C over 20-30 minutes. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
-
Alkylation (Benzylation):
-
Re-cool the reaction mixture to 0 °C.
-
Add 3.96 mL (4.37 g) of benzyl chloride dropwise via syringe over 15 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:EtOAc mixture with a few drops of acetic acid). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Very carefully and slowly quench the reaction by the dropwise addition of ~50 mL of deionized water to destroy any unreacted NaH.
-
Transfer the mixture to a 500 mL separatory funnel and dilute with an additional 100 mL of water.
-
Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any remaining benzyl chloride and mineral oil residue. Discard the organic layers.
-
Acidify the aqueous layer to pH 1-2 by the slow addition of 2 M HCl. A white precipitate should form.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes or toluene.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the pure white crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Characterization and Expected Results
-
Appearance: White to off-white crystalline solid.
-
Expected Yield: 70-85%.
-
Melting Point: Literature values vary, but a sharp melting point is indicative of purity.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.40-7.25 (m, 5H, Ar-H of benzyl), ~7.20 (t, 1H, Ar-H), ~6.90-6.80 (m, 3H, Ar-H), 5.05 (s, 2H, -O-CH₂-Ar), 3.65 (s, 2H, -CH₂-COOH). The carboxylic acid proton may be a broad singlet around 10-12 ppm or may not be observed.
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~178.0 (C=O), ~158.5 (C-O), ~136.5 (Ar-C), ~135.0 (Ar-C), ~129.5 (Ar-CH), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~127.5 (Ar-CH), ~122.0 (Ar-CH), ~115.0 (Ar-CH), ~70.0 (-O-CH₂-), ~41.0 (-CH₂-COOH).
-
IR (KBr, cm⁻¹): ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1250 and ~1050 (C-O stretch of ether).
-
Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₁₅H₁₃O₃⁻: 241.0865; found: 241.0871.
Safety Precautions
All operations should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.
-
Sodium Hydride (NaH): Highly flammable and water-reactive.[1][3] It can ignite spontaneously in air, especially when finely divided.[4] It reacts violently with water to produce flammable hydrogen gas.[2] Handle exclusively under an inert atmosphere.[1] In case of fire, use a Class D extinguisher (dry powder, sand, or soda ash); DO NOT USE WATER, CO₂, or foam extinguishers .[5]
-
Benzyl Chloride (BnCl): A potent lachrymator (causes tearing), corrosive, and a suspected carcinogen.[6][7] It is toxic if inhaled and causes severe skin and eye irritation.[8][9] Always handle in a fume hood and avoid contact with skin and eyes.[6]
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Quenching Procedure: The quenching of unreacted NaH is highly exothermic and produces flammable hydrogen gas. This step must be performed slowly and with extreme caution, especially on a large scale.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive NaH (degraded by moisture).2. Wet solvent (DMF) or glassware.3. Insufficient deprotonation time. | 1. Use fresh NaH or ensure proper washing and drying.2. Use freshly opened anhydrous solvent and flame-dry glassware.3. Extend the stirring time after adding the starting material to the NaH suspension. |
| Low Yield | 1. Incomplete reaction.2. Loss of product during workup.3. Side reaction (e.g., elimination of BnCl). | 1. Allow reaction to run longer or warm slightly (e.g., to 40 °C).2. Ensure pH is sufficiently low (~1-2) before extraction; perform multiple extractions.3. Maintain low reaction temperature during additions. |
| Product is an oil or fails to crystallize | 1. Presence of impurities (e.g., residual DMF, mineral oil).2. Product is inherently low-melting. | 1. Ensure thorough washing during workup. Purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).2. Attempt to crystallize from a different solvent system or purify via chromatography. |
References
-
University of California. (2012). Sodium Hydride - Standard Operating Procedure. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Hydride. [Link]
-
Loba Chemie. (2015). BENZYL CHLORIDE EXTRA PURE MSDS. [Link]
-
New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Benzyl Chloride. [Link]
-
Clemson University. Sodium Hydride SOP. [Link]
-
Reddit. (2016). How does /r/chemistry handle sodium hydride?. [Link]
-
PubChem. 3'-Hydroxyphenylacetic acid. [Link]
Sources
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. nj.gov [nj.gov]
- 3. media.clemson.edu [media.clemson.edu]
- 4. reddit.com [reddit.com]
- 5. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. westliberty.edu [westliberty.edu]
- 7. nj.gov [nj.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. lobachemie.com [lobachemie.com]
Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 2-(3-(benzyloxy)phenyl)acetic acid
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(3-(benzyloxy)phenyl)acetic acid, a valuable building block in pharmaceutical and materials science research. The methodology is centered on the Williamson ether synthesis, a robust and versatile C-O bond-forming reaction.[1] We will explore the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide guidance on product characterization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of aryl ethers.
Introduction and Scientific Background
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most fundamental and widely utilized methods for preparing both symmetrical and unsymmetrical ethers in laboratory and industrial settings.[1][2][3] The reaction classically involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide ion.[3][4] Its enduring prevalence is a testament to its broad scope and reliability.
The target molecule, this compound, incorporates a benzyl ether protective group on a hydroxyphenylacetic acid scaffold. Hydroxyphenylacetic acids and their derivatives are significant intermediates in the synthesis of bioactive compounds and are metabolites of various flavonoids.[5][6] The benzylation of the phenolic hydroxyl group is a common strategy in multi-step synthesis to prevent unwanted side reactions.
This protocol employs 2-(3-hydroxyphenyl)acetic acid as the nucleophile precursor and benzyl bromide as the electrophilic alkylating agent. A strong base, sodium hydride (NaH), is used to deprotonate the phenolic hydroxyl group, forming the reactive phenoxide nucleophile required for the SN2 displacement.[7]
Reaction Scheme and Mechanism
The synthesis proceeds via a two-step, one-pot process. First, the starting material, 2-(3-hydroxyphenyl)acetic acid, is treated with at least two equivalents of a strong base (sodium hydride) to form a dianion. The more acidic carboxylic acid proton (pKa ≈ 4.3) is removed first, followed by the phenolic proton (pKa ≈ 10). The resulting phenoxide then acts as the nucleophile, attacking the primary carbon of benzyl bromide in a classic SN2 fashion to form the desired ether.[8]
Overall Reaction:
Mechanistic Steps:
-
Deprotonation: Sodium hydride (NaH) deprotonates both the carboxylic acid and the phenolic hydroxyl group to generate a sodium carboxylate and a sodium phenoxide. The phenoxide is the more potent nucleophile for the subsequent SN2 reaction.
-
Nucleophilic Attack: The phenoxide oxygen attacks the benzylic carbon of benzyl bromide. This occurs via a backside attack, characteristic of an SN2 mechanism.[3] Benzyl bromide is an excellent substrate as it is a primary halide, minimizing competing elimination (E2) reactions, and the transition state is stabilized by the adjacent phenyl ring.[2][4]
-
Displacement: The bromide ion is displaced as the leaving group, forming the C-O ether linkage and sodium bromide as a byproduct.
-
Acidic Work-up: The reaction mixture is quenched and then acidified to protonate the carboxylate, yielding the final carboxylic acid product.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Role | CAS No. |
| 2-(3-Hydroxyphenyl)acetic acid | C₈H₈O₃ | 152.15 | 1.0 | 1.52 g | Starting Material | 621-37-4[9] |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 2.2 | 0.96 g | Base | 7646-69-7 |
| Benzyl Bromide | C₇H₇Br | 171.03 | 1.1 | 1.25 mL | Alkylating Agent | 100-39-0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | - | 50 mL | Solvent | 109-99-9 |
| Diethyl Ether | (C₂H₅)₂O | - | - | ~100 mL | Extraction Solvent | 60-29-7 |
| 1 M Hydrochloric Acid (HCl) | HCl | - | - | As needed | Acidification | 7647-01-0 |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | - | ~30 mL | Wash | 144-55-8 |
| Saturated Sodium Chloride (Brine) | NaCl | - | - | ~30 mL | Wash | 7647-14-5 |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | As needed | Drying Agent | 7487-88-9 |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Argon or Nitrogen gas inlet
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Mandatory Safety Precautions
All operations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
| Chemical | Hazards | Handling Precautions |
| Sodium Hydride (NaH) | Water-reactive, flammable solid, causes severe skin burns and eye damage.[10][11][12][13] | Handle under an inert atmosphere (Argon or Nitrogen).[11] Never allow contact with water or protic solvents.[10][13] Use dry glassware and anhydrous solvents. Quench excess NaH carefully with isopropanol followed by methanol and then water, always in an ice bath. |
| Benzyl Bromide | Lachrymator (tear-inducing), toxic by inhalation, causes severe skin and eye irritation.[14][15][16] | Handle only in a fume hood.[14] Avoid inhalation of vapors.[15] Wear appropriate gloves and eye/face protection.[14] In case of skin contact, wash immediately with plenty of water.[14] |
| Tetrahydrofuran (THF) | Highly flammable liquid, may form explosive peroxides upon storage. | Use from a freshly opened container or test for peroxides before use. Keep away from ignition sources. |
| Diethyl Ether | Extremely flammable liquid, may form explosive peroxides. | NO FLAMES IN THE LAB. [17] Keep away from ignition sources. |
Step-by-Step Synthesis Procedure
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas (Argon or Nitrogen). Assemble the three-neck flask with a stir bar, reflux condenser, and septa. Maintain a positive pressure of inert gas throughout the reaction.
-
Addition of Base: In the reaction flask, suspend sodium hydride (0.96 g, 24.0 mmol of 60% dispersion) in anhydrous THF (30 mL). Cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Dissolve 2-(3-hydroxyphenyl)acetic acid (1.52 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C over 20 minutes. Caution: Hydrogen gas is evolved. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.25 mL, 11.0 mmol) dropwise via syringe. After the addition, remove the ice bath and allow the reaction to stir at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate with a drop of acetic acid). The reaction is typically complete within 4-6 hours.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of isopropanol (5 mL), followed by methanol (5 mL), and finally water (10 mL).
-
Acidification and Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~2 with 1 M HCl. Extract the product with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (30 mL), saturated sodium bicarbonate solution (30 mL), and finally brine (30 mL).[18]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to yield the pure this compound.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include a singlet for the benzylic protons (~5.0 ppm), a singlet for the methylene protons of the acetic acid moiety (~3.6 ppm), aromatic protons from both phenyl rings (multiplets, ~6.8-7.4 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carboxylic carbon (~175-180 ppm), aromatic carbons (~110-160 ppm), the benzylic carbon (~70 ppm), and the methylene carbon (~40 ppm).
-
IR (ATR, cm⁻¹): Key vibrational bands should include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O ether stretches (~1250 and 1050 cm⁻¹).
-
Mass Spectrometry (ESI-): The molecular ion peak [M-H]⁻ should be observed at m/z corresponding to the calculated molecular weight of the product (C₁₅H₁₄O₃, MW = 242.27 g/mol ).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete deprotonation (wet reagents/solvents). | Ensure all glassware is oven-dried. Use anhydrous solvents. Use fresh, high-quality NaH. |
| Inactive benzyl bromide. | Use freshly opened or distilled benzyl bromide. | |
| Reaction time too short. | Monitor the reaction by TLC until the starting material is consumed. | |
| Presence of Starting Material | Insufficient base or alkylating agent. | Use at least 2.2 equivalents of NaH and 1.1 equivalents of benzyl bromide. |
| Incomplete reaction. | Increase reaction time or gently heat the reaction mixture (e.g., to 40 °C). | |
| Formation of Side Products | C-alkylation instead of O-alkylation. | This is less common with phenoxides but possible. Ensure a polar aprotic solvent like THF or DMF is used. |
| Elimination (E2) from alkyl halide. | Not significant with benzyl bromide, but could be an issue with secondary/tertiary halides.[19] |
Conclusion
The Williamson ether synthesis provides an efficient and high-yielding pathway to this compound. The protocol detailed in this application note is robust, but careful attention to anhydrous reaction conditions and the safe handling of hazardous reagents is paramount for success and safety. The synthesized product can be readily purified and characterized by standard laboratory techniques, making this method highly suitable for applications in medicinal chemistry and organic materials development.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%. Retrieved from [Link]
- Aldrich. (2013). Benzyl-Bromide - Safety Data Sheet.
- Acros Organics. (2010). Benzyl bromide - SAFETY DATA SHEET.
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Ghosh, S. C. (2016).
- Aldrich. (2011). Sodium hydride.pdf - Safety Data Sheet.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
- Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences.
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis (video). Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
- Spizzirri, U. G., et al. (2020). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 25(15), 3352.
-
PharmaCompass. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
- Unknown. (n.d.). The Williamson ether synthesis.
- Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis.
-
National Center for Biotechnology Information. (n.d.). (2-Benzyloxyphenyl)acetic acid. PubChem Compound Database. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved from [Link]
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
-
ResearchGate. (2005). Synthesis of Hydroxytyrosol, 2-Hydroxyphenylacetic Acid, and 3-Hydroxyphenylacetic Acid by Differential Conversion of Tyrosol Isomers Using Serratia marcescens Strain | Request PDF. Retrieved from [Link]
-
ACS Publications. (2025). Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids | ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). JPH05132447A - Method for producing (2-hydroxyphenyl) acetic acid.
-
National Center for Biotechnology Information. (n.d.). (Benzyloxy)acetic acid. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzeneacetic acid. NIST WebBook. Retrieved from [Link]
Sources
- 1. A review on the advancement of ether synthesis from organic solvent to water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12914E [pubs.rsc.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. scbt.com [scbt.com]
- 10. alkalimetals.com [alkalimetals.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. westliberty.edu [westliberty.edu]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. The Williamson Ether Synthesis [cs.gordon.edu]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Purification of 2-(3-(benzyloxy)phenyl)acetic acid by Recrystallization
Abstract
This comprehensive guide provides a detailed protocol for the purification of 2-(3-(benzyloxy)phenyl)acetic acid via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles of crystallization, offers a systematic approach to solvent selection, and presents a step-by-step purification procedure. Furthermore, it includes a troubleshooting guide to address common challenges encountered during the recrystallization process, ensuring a high-purity yield of the target compound.
Introduction: The Imperative for Purity
In the realm of pharmaceutical sciences and organic synthesis, the purity of a compound is not merely a desirable attribute but a critical determinant of its efficacy, safety, and reliability. This compound, a key intermediate in the synthesis of various biologically active molecules, often requires rigorous purification to remove by-products, unreacted starting materials, and other contaminants. Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds, leveraging subtle differences in solubility to achieve a high degree of purity.[1][2] This application note provides a robust framework for the successful recrystallization of this compound.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 1860-58-8 | [3] |
| Molecular Formula | C₁₅H₁₄O₃ | [3] |
| Molecular Weight | 242.27 g/mol | [3] |
| Melting Point | 121-125 °C | [3] |
| Appearance | Solid (form may vary) | |
| Density | 1.201 g/cm³ | [3] |
The Science of Recrystallization: A Primer
Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[2][4] The fundamental principle is that the solubility of most solid organic compounds increases with temperature. An ideal recrystallization process involves:
-
Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Filtration (optional): If insoluble impurities are present, a hot filtration is performed to remove them.
-
Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound also decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. Soluble impurities remain in the mother liquor.
-
Isolation: The purified crystals are collected by vacuum filtration.
-
Washing: The isolated crystals are washed with a small amount of cold, fresh solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: The purified crystals are dried to remove any residual solvent.
The success of this technique hinges on the selection of an appropriate solvent. An ideal solvent for recrystallizing a specific compound should exhibit a steep solubility curve, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[5]
Experimental Protocols
Due to the limited availability of specific solubility data for this compound, a systematic solvent screening is the first critical step in developing a robust recrystallization protocol.
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)
-
Small test tubes
-
Heating apparatus (hot plate or water bath)
-
Vortex mixer (optional)
-
Ice bath
Procedure:
-
Initial Solubility Test (Room Temperature):
-
Place approximately 20-30 mg of crude this compound into a series of labeled test tubes.
-
To each test tube, add 0.5 mL of a different solvent.
-
Agitate the mixture vigorously for 1-2 minutes.
-
Observe and record the solubility of the compound in each solvent at room temperature. A suitable solvent will not dissolve the compound at this stage.[5][6]
-
-
Hot Solubility Test:
-
For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tubes to the boiling point of the solvent.
-
If the compound dissolves completely, the solvent is a potential candidate.
-
If the compound does not dissolve, add an additional 0.5 mL of the hot solvent and continue heating. If it still does not dissolve, the solvent is likely unsuitable.
-
-
Crystallization Test:
-
For the solvents in which the compound dissolved completely upon heating, allow the solutions to cool slowly to room temperature.
-
Observe for the formation of crystals. Slow, undisturbed cooling generally yields larger and purer crystals.[7]
-
After reaching room temperature, place the test tubes in an ice bath for 15-20 minutes to maximize crystal formation.
-
Evaluate the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.
-
Interpreting the Results:
-
Ideal Single Solvent: Insoluble at room temperature, completely soluble at boiling point, and forms abundant crystals upon cooling.
-
Solvent Pair: If no single solvent is ideal, a mixed solvent system may be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.[8][9]
Protocol 2: Recrystallization of this compound
Objective: To purify crude this compound using an appropriate solvent system identified in Protocol 1.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flask(s)
-
Heating mantle or hot plate with a water/oil bath
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Procedure:
Caption: Workflow for the recrystallization of this compound.
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a small portion of the selected hot solvent and bring the mixture to a gentle boil while stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[5]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
-
Drying:
-
Dry the purified crystals. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
-
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and attempt to cool again.[10]- Scratch the inside of the flask with a glass rod to provide a nucleation site.[10]- Add a seed crystal of the pure compound. |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the solute.- The compound is precipitating too quickly from a highly concentrated solution.- Significant impurities are present. | - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[10]- Consider using a lower-boiling point solvent or a mixed solvent system. |
| Low recovery yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Crystals were washed with too much cold solvent. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-warmed.- Ensure adequate cooling time in the ice bath.- Use a minimal amount of ice-cold solvent for washing. |
| Crystals are colored | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product. |
Conclusion
The protocol detailed in this application note provides a comprehensive and systematic approach to the purification of this compound by recrystallization. By carefully selecting a suitable solvent and adhering to the principles of controlled crystallization, researchers can achieve a high yield of the purified compound, which is essential for subsequent applications in research and development.
References
-
Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Recrystallization I. Retrieved from [Link]
-
California State University, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Chooses a solvent for Recrystallization. (n.d.). Retrieved from [Link]
-
Wiberg, K. B. (n.d.). recrystallization.pdf. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
-
University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2009). Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons.
-
PubChem. (n.d.). (2-Benzyloxyphenyl)acetic acid. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
RECRYSTALLISATION. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 11). 7.11: Testing Solvents for Crystallization. Retrieved from [Link]
-
ResearchGate. (2008). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]
-
Crystallization of Organic Compounds. (n.d.). Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]
-
Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Organic Chemistry: Current Research, 12(2). Retrieved from [Link]
-
PubChem. (n.d.). (Benzyloxy)acetic acid. Retrieved from [Link]
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. This compound | CAS 1860-58-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. longdom.org [longdom.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Application Note: High-Purity Isolation of 2-(3-(benzyloxy)phenyl)acetic acid via Optimized Flash Column Chromatography
Abstract
This application note provides a detailed, optimized protocol for the purification of 2-(3-(benzyloxy)phenyl)acetic acid using normal-phase flash column chromatography. The methodology is designed for researchers, medicinal chemists, and process development scientists requiring high-purity samples of this and structurally related acidic compounds. The protocol emphasizes the rationale behind parameter selection, including the choice of stationary phase and a modified mobile phase system designed to mitigate common issues associated with the chromatography of carboxylic acids, such as peak tailing.
Introduction: The Chromatographic Challenge
This compound is a carboxylic acid derivative with a molecular weight of 242.27 g/mol [1]. The purification of such molecules by silica gel chromatography can be challenging. The acidic proton of the carboxyl group can engage in strong, and sometimes irreversible, interactions with the polar silanol groups (Si-OH) on the silica surface. This interaction often leads to significant peak tailing, poor resolution, and in some cases, complete retention of the compound on the column.
To achieve efficient and reproducible purification, the protocol must be designed to suppress the ionization of the carboxylic acid and minimize its strong adsorption to the stationary phase. This is accomplished by carefully selecting the stationary and mobile phases.
Principle of Separation: Normal-Phase Chromatography
This protocol employs normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase[2][3]. The separation mechanism is based on the partitioning of the sample components between the mobile and stationary phases[4]. Non-polar impurities will have a weak affinity for the polar silica gel and will be eluted quickly by the mobile phase. In contrast, polar compounds, including our target molecule, will have a stronger affinity for the stationary phase, leading to longer retention times[4]. The order of elution is generally from non-polar to polar compounds[4].
Experimental Workflow: A Visual Guide
The overall workflow for the purification of this compound is depicted below. This process begins with the preparation of the crude sample and culminates in the isolation of the pure compound.
Sources
Application Note: High-Sensitivity Mass Spectrometric Analysis of 2-(3-(benzyloxy)phenyl)acetic acid
Abstract
This application note provides a comprehensive and robust methodology for the analysis of 2-(3-(benzyloxy)phenyl)acetic acid using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). Designed for researchers, scientists, and professionals in drug development, this guide details field-proven protocols from sample preparation to data interpretation. We emphasize the causality behind experimental choices, ensuring scientific integrity and reproducibility. The core of this work focuses on Electrospray Ionization (ESI) in negative ion mode, which is optimally suited for acidic analytes, and includes a detailed exploration of the compound's characteristic fragmentation patterns for confident identification.
Introduction and Analytical Rationale
This compound is a valuable organic building block used in the synthesis of various pharmaceutical compounds and complex molecules. Its chemical structure, featuring a carboxylic acid group, a phenyl ring, and a benzyl ether moiety, presents distinct analytical characteristics. Accurate and sensitive quantification and identification are critical for quality control, metabolite identification, and reaction monitoring.
Mass spectrometry (MS) is the analytical tool of choice due to its high sensitivity, selectivity, and ability to provide structural information. When coupled with liquid chromatography (LC), it allows for the separation of the analyte from complex matrices prior to detection.[1] The carboxylic acid group makes this compound highly amenable to Electrospray Ionization (ESI), a soft ionization technique that typically generates intact molecular ions.[2] Given the acidic nature of the analyte, negative ion mode ESI is particularly effective, as it facilitates the abstraction of the carboxylic proton to form a stable deprotonated molecule, [M-H]⁻.[3] This approach often yields cleaner spectra with lower background noise compared to positive ion mode for this class of compounds.
Compound Information
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₄O₃ | [4] |
| Average Molecular Weight | 242.27 g/mol | |
| Monoisotopic Mass | 242.0943 Da | [5] |
| CAS Number | 1860-58-8 | [4] |
| Melting Point | 121-125 °C | |
| Appearance | White to off-white solid | N/A |
Experimental Workflow Overview
The analytical process follows a logical sequence from sample handling to final data analysis. Each step is optimized to ensure maximum sensitivity, accuracy, and reproducibility. The general workflow is illustrated below.
Detailed Application Protocols
Part A: Sample & Standard Preparation
Rationale: The goal of sample preparation is to solubilize the analyte in a solvent compatible with both the LC mobile phase and the ESI process, while minimizing contaminants that can interfere with ionization.[1][6] Methanol is an excellent choice as it is a volatile protic solvent that readily dissolves the analyte and is compatible with reversed-phase chromatography.[7] Using MS-grade solvents is critical to avoid background ions and ensure low detection limits.
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound standard.
-
Transfer the solid to a 10 mL Class A volumetric flask.
-
Add approximately 8 mL of MS-grade methanol and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature, then add MS-grade methanol to the 10 mL mark. Cap and invert several times to mix.
-
-
Working Solutions (e.g., 1 µg/mL):
-
Perform serial dilutions from the stock solution using a mobile-phase-like solvent (e.g., 50:50 Methanol:Water with 0.1% formic acid) to prepare a range of working standards for calibration.
-
A typical starting concentration for direct infusion or initial LC-MS testing would be 1 µg/mL (approximately 4.1 µM).
-
Transfer the final solutions to glass or deactivated glass autosampler vials to prevent leaching of plasticizers.[6]
-
Part B: Liquid Chromatography (LC) Method
Rationale: A C18 reversed-phase column is selected for its ability to retain the moderately nonpolar analyte. The use of a gradient elution allows for efficient separation from potential impurities and ensures a sharp, symmetrical peak shape. Formic acid is added to the mobile phase to maintain an acidic pH; this protonates the carboxylic acid, neutralizing its charge and leading to better retention and peak shape on the C18 stationary phase.[8]
| Parameter | Recommended Setting |
| Instrument | Standard Analytical HPLC/UPLC System |
| Column | C18, 2.1 mm x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient Elution | 10% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate for 3 min |
Part C: Mass Spectrometry (MS) Method
Rationale: As previously discussed, negative mode ESI is optimal for detecting the [M-H]⁻ ion. The parameters below are typical starting points for a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer and should be optimized for the specific instrument in use. The cone/declustering potential is a critical parameter that must be tuned to maximize the signal of the parent ion while avoiding in-source fragmentation. Collision-induced dissociation (CID) is used in MS/MS mode to generate structural fragments.
Table 1: Full Scan (MS1) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray (ESI), Negative |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Temp. | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone/Declustering Potential | 20 - 40 V (Optimize for [M-H]⁻) |
| Mass Range | m/z 50 - 500 |
Table 2: Tandem MS (MS/MS) Parameters
| Parameter | Recommended Setting |
| Precursor Ion (m/z) | 241.1 |
| Isolation Window | ± 0.8 Da |
| Collision Gas | Argon |
| Collision Energy (CE) | 10 - 30 eV (Ramp or test discrete values) |
| Product Ion Scan Range | m/z 40 - 250 |
Expected Results and Data Interpretation
Full Scan (MS1) Spectrum
In negative ion mode, the primary ion observed will be the deprotonated molecule [M-H]⁻.
-
Expected [M-H]⁻: C₁₅H₁₃O₃⁻
-
Calculated Exact Mass: 241.0865
-
Observed m/z: ~241.1
Depending on the mobile phase additives and solvent purity, other adducts like the formate adduct [M+HCOO]⁻ at m/z 287.1 may be observed at lower intensities.
Tandem MS (MS/MS) Fragmentation Analysis
The structure of this compound offers several predictable fragmentation pathways upon collision-induced dissociation of the [M-H]⁻ precursor ion. The most likely cleavages involve the carboxylic acid group and the benzyl ether linkage. The fragmentation of phenylacetic acid derivatives is known to produce a stable tropylium ion (m/z 91) in positive mode, and analogous cleavages are expected here.[9]
Proposed Fragmentation Pathway:
Table 3: Expected Product Ions from MS/MS of m/z 241.1
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Formula |
| 241.1 | 197.1 | CO₂ (44.0 Da) | [C₁₄H₁₃O]⁻ |
| 241.1 | 150.0 | C₇H₇• (91.1 Da) | [C₈H₆O₃]⁻• |
| 241.1 | 107.0 | C₈H₇O₂• (135.1 Da) | [C₇H₇O]⁻ |
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the analysis of this compound by LC-MS. By utilizing negative mode ESI, researchers can achieve high sensitivity and specificity. The outlined sample preparation, LC, and MS conditions serve as a robust starting point for method development and routine analysis. The predicted fragmentation patterns offer a reliable basis for the structural confirmation of the analyte in complex mixtures, making this guide a valuable resource for professionals in pharmaceutical and chemical research.
References
-
This compound | CAS 1860-58-8 . Chemical-Suppliers.com. [Link]
-
Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization . PubMed, National Library of Medicine. [Link]
-
Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer . ACS Publications. [Link]
-
Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry . National Institutes of Health (NIH). [Link]
-
Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry . ACS Publications. [Link]
-
Sample Preparation . Department of Chemistry and Biochemistry, University of Maryland. [Link]
-
Mass Spectrometry Sample Preparation Guide . Organomation. [Link]
-
SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES . Mass Spectrometry Facility, University of Massachusetts. [Link]
-
A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression . ResearchGate. [Link]
-
(2-Benzyloxyphenyl)acetic acid | C15H14O3 | CID 519916 . PubChem, National Institutes of Health. [Link]
-
Sample Preparation . Harvard Center for Mass Spectrometry. [Link]
-
Mass spectrometric molecular-weight determination of highly acidic compounds of biological significance via their complexes with basic polypeptides . National Institutes of Health (NIH). [Link]
-
Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid . ResearchGate. [Link]
-
(Benzyloxy)acetic acid | C9H10O3 | CID 290301 . PubChem, National Institutes of Health. [Link]
-
Solved Please interpret this MS spectrum of phenylacetic . Chegg.com. [Link]
-
Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]
-
MSBNK-Fac_Eng_Univ_Tokyo-JP009209 . MassBank. [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS 1860-58-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. (2-Benzyloxyphenyl)acetic acid | C15H14O3 | CID 519916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 7. Sample Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. researchgate.net [researchgate.net]
- 9. massbank.eu [massbank.eu]
Application Notes & Protocols: Evaluating 2-(3-(benzyloxy)phenyl)acetic acid as a Cyclooxygenase (COX) Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclooxygenase (COX) enzymes are critical targets in the development of anti-inflammatory therapeutics. Phenylacetic acid derivatives represent a promising class of compounds for novel inhibitor design. This document provides a comprehensive guide for the evaluation of "2-(3-(benzyloxy)phenyl)acetic acid," a candidate molecule, for its potential to inhibit COX-1 and COX-2 enzymes. It outlines the foundational principles of COX signaling, detailed protocols for robust in vitro enzymatic and cell-based assays, and a framework for data interpretation. The methodologies described herein are designed to establish the potency and selectivity of test compounds, providing a critical pathway for early-stage drug discovery.
Introduction: The Rationale for Novel COX Inhibitors
The cyclooxygenase (COX) enzymes, existing as two primary isoforms COX-1 and COX-2, are central to the inflammatory process.[1][2] They catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are potent lipid mediators of pain, fever, and inflammation.[1][3][4]
-
COX-1 is constitutively expressed in most tissues and is considered a "housekeeping" enzyme, regulating essential physiological processes such as maintaining the integrity of the gastric mucosa, ensuring vascular homeostasis, and kidney function.[5]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli like cytokines, growth factors, and tumor promoters.[6][7] Its upregulation is a hallmark of inflammatory conditions.[6]
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes.[8] However, traditional NSAIDs that inhibit both isoforms can lead to significant side effects, most notably gastrointestinal issues, due to the inhibition of COX-1's protective functions.[8] This led to the development of COX-2 selective inhibitors (coxibs) to provide anti-inflammatory relief while sparing COX-1.[8][9]
The search for new chemical entities with improved potency, selectivity, and safety profiles is a continuous effort in drug development. This guide uses This compound as a model compound to demonstrate the standard workflow for characterizing a potential new COX inhibitor.
The Cyclooxygenase Signaling Pathway
Understanding the COX pathway is fundamental to interpreting inhibition data. Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. COX enzymes then act on arachidonic acid to produce the unstable intermediate Prostaglandin H2 (PGH2).[3][4] PGH2 is subsequently converted by various tissue-specific synthases into different prostanoids, including Prostaglandin E2 (PGE2), a primary mediator of inflammation and pain.[6][10]
Figure 1. Simplified diagram of the COX signaling pathway.
Application Protocol 1: In Vitro COX Inhibitor Screening Assay
This primary assay is designed to directly measure the inhibitory effect of the test compound on purified COX-1 and COX-2 enzymes. A fluorometric or colorimetric approach is standard for high-throughput screening.[11][12]
Principle: The assay measures the peroxidase component of COX activity.[13] The COX component converts arachidonic acid to PGG2, and the peroxidase component reduces PGG2 to PGH2. This peroxidase activity is monitored by observing the oxidation of a probe, which generates a fluorescent or colorimetric signal.[11][13] The reduction in signal in the presence of the test compound is proportional to its inhibitory activity.
Materials and Reagents
-
COX Inhibitor Screening Kit (e.g., from Cayman Chemical, Assay Genie, BPS Bioscience).[11][13][14] These kits typically include:
-
Purified Ovine COX-1 and Human Recombinant COX-2
-
Assay Buffer
-
Heme
-
Fluorometric or Colorimetric Probe (e.g., ADHP, TMPD)
-
Arachidonic Acid (Substrate)
-
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Control Inhibitors:
-
Selective COX-1 Inhibitor (e.g., SC-560)
-
Selective COX-2 Inhibitor (e.g., Celecoxib)
-
-
96-well microplate (black for fluorescence, clear for colorimetric).
-
Microplate reader with appropriate filters.
Experimental Workflow
Figure 2. Workflow for the in vitro COX inhibitor screening assay.
Step-by-Step Protocol
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.[11][15] This includes diluting buffers, enzymes, and preparing the arachidonic acid solution immediately before use.
-
Compound Dilution: Prepare a series of dilutions of this compound (e.g., from 100 µM to 0.1 nM) in assay buffer. Also prepare dilutions of the control inhibitors.
-
Plate Setup: In a 96-well plate, designate wells for:
-
Background: Contains all reagents except the enzyme.
-
100% Initial Activity (Enzyme Control): Contains all reagents, including the enzyme and solvent (DMSO), but no inhibitor.
-
Inhibitor Wells: Contains all reagents, enzyme, and the test compound at various concentrations.
-
-
Assay Reaction:
-
Add Assay Buffer, Heme, and the probe to all wells.
-
Add the appropriate enzyme (COX-1 or COX-2) to the "Initial Activity" and "Inhibitor" wells.
-
Add the diluted test compound, controls, or solvent to the appropriate wells.
-
Allow the plate to incubate for a short period (e.g., 10 minutes at 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously, preferably using a multi-channel pipette.
-
-
Data Acquisition: Immediately begin measuring the fluorescence (Ex/Em = 535/587 nm) or absorbance (590 nm) kinetically over 5-10 minutes.[11]
Data Analysis
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Correct for background by subtracting the rate of the background wells from all other wells.
-
Calculate the Percent Inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control] * 100
-
Determine the IC50: Plot the Percent Inhibition versus the log concentration of the test compound. Use non-linear regression analysis (e.g., in GraphPad Prism or similar software) to fit the data to a dose-response curve and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Hypothetical Data Presentation
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| This compound | 15.2 | 0.85 | 17.9 |
| Celecoxib (Control) | >50 | 0.05 | >1000 |
| SC-560 (Control) | 0.009 | 6.3 | 0.0014 |
This table presents hypothetical data for illustrative purposes.
Application Protocol 2: Cell-Based PGE2 Production Assay
This secondary assay validates the findings from the in vitro screen in a more physiologically relevant cellular context. It measures the ability of the test compound to inhibit the production of PGE2 in cells where COX-2 has been induced by an inflammatory stimulus.[10]
Principle: Murine or human macrophage-like cells (e.g., RAW 264.7 or THP-1) are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce the expression of COX-2.[10] The cells are then treated with the test compound. The inhibition of COX-2 activity results in a dose-dependent decrease in the amount of PGE2 released into the cell culture supernatant. The PGE2 concentration is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[10][16]
Materials and Reagents
-
Cell Line: RAW 264.7 or THP-1 cells.
-
Cell Culture Media (e.g., DMEM or RPMI-1640) with FBS and antibiotics.
-
Lipopolysaccharide (LPS).
-
Test Compound and Controls (as in Protocol 1).
-
Prostaglandin E2 (PGE2) ELISA Kit (e.g., from RayBiotech, Cayman Chemical, Elabscience).[16][17][18][19]
-
Cell culture plates (24- or 48-well).
Step-by-Step Protocol
-
Cell Seeding: Seed cells into a 24- or 48-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or control inhibitors for 1-2 hours.
-
COX-2 Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression. Include "unstimulated" and "LPS only" control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and use the clear supernatant for analysis.
-
PGE2 Quantification: Perform the PGE2 ELISA according to the manufacturer's protocol.[16][20] This typically involves:
-
Adding standards and samples to a plate pre-coated with an anti-PGE2 antibody.
-
Adding a fixed amount of HRP-labeled or biotinylated PGE2 to compete with the PGE2 in the sample.
-
Incubating, washing, and adding a substrate solution.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
The signal intensity is inversely proportional to the amount of PGE2 in the sample.[17]
-
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values for the known PGE2 standards.
-
Calculate PGE2 Concentration: Use the standard curve to interpolate the concentration of PGE2 in each of the unknown samples.
-
Calculate Percent Inhibition: Determine the percent inhibition of PGE2 production for each compound concentration relative to the "LPS only" control.
-
Determine IC50: Plot the percent inhibition versus the log concentration of the test compound to determine the cellular IC50 value.
Synthesis and Physicochemical Characterization
The reliability of biological data is contingent on the purity and identity of the test compound. While this compound may be commercially available, a synthetic route provides opportunities for analogue synthesis. A common approach involves the hydrolysis of the corresponding nitrile (benzyl cyanide derivative).[21] Another powerful method is the Palladium-catalyzed Suzuki coupling, which can join an aryl boronic acid with an alkyl halide to form the Csp2-Csp3 bond.[22]
Essential Characterization:
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Purity should be >95%.
-
Identity: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to verify the correct chemical structure.
Interpretation and Concluding Remarks
By combining the results from these protocols, a comprehensive profile of this compound as a potential COX inhibitor can be established.
-
Potency: The IC50 values from both the enzymatic and cell-based assays indicate the concentration of the compound required to achieve significant inhibition. Lower IC50 values signify higher potency.
-
Selectivity: The ratio of the COX-1 IC50 to the COX-2 IC50 provides the Selectivity Index (SI).[12] A high SI value (>10-50) suggests that the compound is selective for COX-2, which is often a desirable trait for minimizing gastrointestinal side effects.[8][9]
-
Cellular Activity: A strong correlation between the enzymatic and cellular IC50 values suggests good cell permeability and activity in a biological environment.
The protocols detailed in this guide provide a robust, validated framework for the initial characterization of novel COX inhibitors. Positive results for a compound like this compound would warrant further investigation, including more advanced cell-based assays, ADME/Tox profiling, and eventual evaluation in in vivo models of inflammation.
References
-
The cyclooxygenase pathway. In response to pro-inflammatory stimuli... ResearchGate. Available at: [Link]
-
Kim, J. & Chun, K.-S. (2010). Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. PubMed. Available at: [Link]
-
Debnath, S. (2016). Cox 2 inhibitors. Slideshare. Available at: [Link]
-
RayBiotech. Prostaglandin E2 ELISA Kit. RayBiotech. Available at: [Link]
-
Ghosh, N. (2024). COX Inhibitors. NCBI Bookshelf. Available at: [Link]
-
Szczepańska, K., et al. (2021). Cyclooxygenase pathways. Frontiers Publishing Partnerships. Available at: [Link]
-
ScienceDaily. COX-2 inhibitor. ScienceDaily. Available at: [Link]
-
Cannon, C.P. & Curtis, S.P. Overview of selective COX-2 inhibitors. UpToDate. Available at: [Link]
-
K.K, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Available at: [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]
-
Assay Genie. Technical Manual General Prostaglandin E2 (PGE2) ELISA Kit. Assay Genie. Available at: [Link]
-
Interchim. COX Fluorescent Inhibitor Screening Assay Kit. Interchim. Available at: [Link]
-
Al-Warhi, T., et al. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Available at: [Link]
-
Elabscience. PGE2(Prostaglandin E2) ELISA Kit (E-EL-0034). Elabscience. Available at: [Link]
-
Walker, M.C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Nature Experiments. Available at: [Link]
-
Walker, M.C. & Gierse, J.K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available at: [Link]
-
Jia, Z. & Liu, Y. (2013). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. PubMed. Available at: [Link]
-
Wikipedia. Cyclooxygenase. Wikipedia. Available at: [Link]
-
Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Assay Genie. Available at: [Link]
-
S, S. (2019). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science. Available at: [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Inventiva Pharma. (2007). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]
-
Wihadmadyatami, H., et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. PubMed. Available at: [Link]
- Bayer Aktiengesellschaft. (1997). Process for preparing substituted phenylacetic acid derivatives and novel intermediates. Google Patents.
-
Caroline, et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. Available at: [Link]
-
Conrad, J., et al. (2019). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available at: [Link]
-
Adams, R. & Thal, A.F. phenylacetic acid. Organic Syntheses Procedure. Available at: [Link]
-
Yilmaz, O., et al. (2024). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. Available at: [Link]
Sources
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UpToDate 2018 [sniv3r2.github.io]
- 6. researchgate.net [researchgate.net]
- 7. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. caymanchem.com [caymanchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. interchim.fr [interchim.fr]
- 16. raybiotech.com [raybiotech.com]
- 17. arborassays.com [arborassays.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. PGE2(Prostaglandin E2) ELISA Kit - Elabscience® [elabscience.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. inventivapharma.com [inventivapharma.com]
Application Notes and Protocols for the Investigation of 2-(3-(benzyloxy)phenyl)acetic acid as a Potential GPR34 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the study of "2-(3-(benzyloxy)phenyl)acetic acid" as a potential antagonist of the G protein-coupled receptor 34 (GPR34). This document offers a scientifically grounded framework for its characterization, including an overview of GPR34, the rationale for investigating this specific compound, and detailed protocols for its synthesis and functional evaluation.
I. Introduction: GPR34 - An Emerging Therapeutic Target
G protein-coupled receptor 34 (GPR34) is a Class A GPCR that has garnered significant interest as a therapeutic target for a range of pathologies, including inflammatory disorders, neurodegenerative diseases, and cancer.[1] GPR34 is predominantly expressed in immune cells, particularly microglia, and its endogenous ligand is lysophosphatidylserine (LysoPS), a lipid signaling molecule.[1][2] Upon activation, GPR34 typically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the subsequent modulation of downstream signaling cascades such as the PI3K/Akt and ERK pathways.[3][4] The development of selective GPR34 antagonists is a promising strategy for modulating its activity in disease states.[1][5]
While direct studies on "this compound" as a GPR34 antagonist are not extensively documented in peer-reviewed literature, a class of potent GPR34 antagonists based on a similar chemical scaffold, namely (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives, has been identified.[6][7][8] This structural similarity provides a strong rationale for investigating "this compound" as a potential modulator of GPR34.
II. Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1860-58-8[1] |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Structure |
III. GPR34 Signaling and Antagonist Mechanism of Action
A thorough understanding of the GPR34 signaling pathway is critical for designing and interpreting antagonist studies. The following diagram illustrates the canonical Gαi-coupled signaling cascade and the proposed mechanism of action for a GPR34 antagonist.
Caption: GPR34 Signaling and Antagonist Inhibition.
IV. Experimental Protocols
The following protocols provide a comprehensive framework for the synthesis and functional characterization of "this compound" as a GPR34 antagonist.
A. Synthesis of this compound
Caption: Plausible Synthesis of the Target Compound.
Protocol:
-
Esterification: To a solution of 3-hydroxyphenylacetic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution and extract the methyl ester with a suitable organic solvent. Purify by column chromatography.
-
Ether Synthesis: Dissolve the methyl 2-(3-hydroxyphenyl)acetate in a polar aprotic solvent such as acetone or DMF. Add a base (e.g., potassium carbonate) and benzyl bromide. Heat the reaction mixture at 60-80°C for 8-12 hours. Monitor the reaction by TLC. After completion, filter the solid and concentrate the filtrate. Purify the product, methyl 2-(3-(benzyloxy)phenyl)acetate, by column chromatography.
-
Hydrolysis: Dissolve the purified ester in a mixture of methanol and water. Add an excess of sodium hydroxide and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Acidify the reaction mixture with HCl to precipitate the carboxylic acid. Filter the solid, wash with water, and dry to obtain this compound.
B. In Vitro GPR34 Antagonist Activity Assays
The following are standard cell-based assays to determine the antagonistic activity of the test compound on GPR34.
1. cAMP Inhibition Assay
This assay measures the ability of an antagonist to block the agonist-induced decrease in intracellular cAMP levels.
Materials:
-
HEK293 or CHO cells stably expressing human GPR34.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Forskolin.
-
LysoPS (agonist).
-
This compound (test compound).
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or GloSensor-based).
Protocol:
-
Cell Seeding: Seed GPR34-expressing cells into a 384-well white opaque plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of "this compound" in assay buffer. Also, prepare a stock solution of LysoPS at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Antagonist Incubation: Remove the culture medium from the cells and add the diluted test compound. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a mixture of LysoPS (at its EC₈₀ concentration) and a fixed concentration of forskolin to all wells except the negative control.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
2. ERK1/2 Phosphorylation Assay
This assay assesses the antagonist's ability to inhibit agonist-induced phosphorylation of ERK1/2, a downstream effector of GPR34 signaling.
Materials:
-
GPR34-expressing cells.
-
Serum-free medium.
-
LysoPS.
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Protocol:
-
Cell Culture and Starvation: Seed GPR34-expressing cells in a 6-well plate and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.
-
Antagonist Pre-treatment: Pre-incubate the cells with varying concentrations of "this compound" for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with LysoPS (at its EC₈₀ concentration) for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total-ERK1/2, followed by the HRP-conjugated secondary antibody.
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Plot the normalized signal against the antagonist concentration to determine the IC₅₀.
3. Calcium Mobilization Assay
For GPCRs that can be coupled to Gαq/16, a calcium mobilization assay can be employed to screen for antagonists.
Materials:
-
HEK293T cells co-transfected with GPR34 and a promiscuous G protein like Gα₁₆.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
LysoPS.
-
This compound.
-
A fluorescence plate reader with liquid handling capabilities.
Protocol:
-
Cell Plating: Seed the co-transfected cells into a 96-well or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye like Fluo-4 AM for 1 hour at 37°C.
-
Compound Addition: Place the cell plate in the fluorescence plate reader. Add varying concentrations of the test antagonist to the wells and incubate for a short period.
-
Agonist Injection and Signal Reading: Inject LysoPS (at its EC₈₀ concentration) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium mobilization. The antagonist's effect is measured as a reduction in the agonist-induced fluorescence signal. Calculate the IC₅₀ from the dose-response curve.
V. Conclusion and Future Directions
The structural similarity of "this compound" to known GPR34 antagonists makes it a compelling candidate for investigation. The protocols outlined in these application notes provide a robust starting point for its synthesis and comprehensive in vitro characterization. Successful demonstration of antagonist activity in these assays would warrant further studies, including selectivity profiling against other GPCRs and in vivo evaluation in relevant disease models. This systematic approach will be instrumental in determining the therapeutic potential of this and related compounds targeting the GPR34 receptor.
VI. References
-
Vertex AI Search. (2024). What are GPR34 antagonists and how do they work?
-
Hirasawa, A. (2024). Selective agonism of GPR34 stimulates microglial uptake and clearance of amyloid β fibrils. PNAS.
-
Xia, A., et al. (2023). Cryo-EM structures of human GPR34 enable the identification of selective antagonists. PNAS.
-
Zhou, P., et al. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. PubMed.
-
Zhang, Y., et al. (2022). GPR34 senses demyelination to promote neuroinflammation and pathologies.
-
ResearchGate. (n.d.). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.
-
Blood. (2022). GPR34 activation potentially bridges lymphoepithelial lesions to genesis of salivary gland MALT lymphoma.
-
MedchemExpress. (n.d.). GPR34 receptor antagonist 3.
-
ResearchGate. (n.d.). GPR34 signal transduction.
Sources
- 1. This compound | CAS 1860-58-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. ashpublications.org [ashpublications.org]
- 5. 2732-96-9|2-(3,5-Bis(benzyloxy)phenyl)acetic acid|BLDPharm [bldpharm.com]
- 6. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Investigating 2-(3-(benzyloxy)phenyl)acetic acid for Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of "2-(3-(benzyloxy)phenyl)acetic acid" as a potential anti-inflammatory therapeutic agent. The protocols detailed herein encompass the foundational in vitro and in vivo assays required to characterize its biological activity and elucidate its mechanism of action. This guide is designed to provide researchers with the necessary tools to systematically evaluate this compound's efficacy, from initial cell-based screening to preclinical animal models.
Introduction: The Rationale for Investigating this compound
The global burden of chronic inflammatory diseases necessitates the continued search for novel anti-inflammatory agents with improved efficacy and safety profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2]
The compound this compound belongs to the phenylacetic acid class of molecules, a scaffold present in several known anti-inflammatory drugs. Its structural features suggest a potential for interaction with key inflammatory mediators. The benzyloxy group may influence the compound's lipophilicity and binding affinity to target proteins, while the phenylacetic acid moiety is a common feature in many NSAIDs. This structural framework warrants a thorough investigation into its anti-inflammatory potential.
Inflammation is a complex biological response involving various signaling pathways and cellular mediators.[3][4] Key pathways implicated in the inflammatory cascade include the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins[3][4][5], and the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene expression.[6][7][8] Evaluating the effect of this compound on these pathways is crucial to understanding its potential as an anti-inflammatory drug.
Synthesis and Characterization of this compound
A reliable synthesis and thorough characterization of the test compound are fundamental to any drug discovery program. While several synthetic routes to phenylacetic acid derivatives have been reported[9][10][11][12], a common approach involves the Williamson ether synthesis followed by hydrolysis.
Protocol 2.1: Synthesis of this compound
-
Step 1: Benzylation of 3-hydroxyphenylacetic acid.
-
To a solution of 3-hydroxyphenylacetic acid in a suitable solvent (e.g., acetone, DMF), add a base (e.g., potassium carbonate, sodium hydride) and benzyl bromide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzyl ester.
-
-
Step 2: Hydrolysis of the benzyl ester.
-
Dissolve the crude benzyl ester in a mixture of a suitable solvent (e.g., THF, methanol) and an aqueous base (e.g., lithium hydroxide, sodium hydroxide).
-
Stir the reaction mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield this compound.
-
Protocol 2.2: Characterization
-
Purity: Assess the purity of the synthesized compound using High-Performance Liquid Chromatography (HPLC).
-
Identity: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
In Vitro Evaluation of Anti-Inflammatory Activity
In vitro assays provide the initial assessment of a compound's biological activity in a controlled cellular environment.[13][14] These assays are crucial for determining the compound's potency and for elucidating its mechanism of action at the molecular level.
3.1. Inhibition of Pro-inflammatory Mediators in Macrophages
Murine macrophage-like RAW 264.7 cells are a widely used model to study inflammation.[15][16][17] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[15][18]
Protocol 3.1.1: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[19]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[20]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[15][16]
-
NO Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.[19]
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Protocol 3.1.2: Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 3.1.1.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[15][21]
-
Data Analysis: Determine the dose-dependent effect of the compound on cytokine production.
3.2. Cyclooxygenase (COX) Enzyme Inhibition Assay
To determine if this compound acts as a COX inhibitor, commercially available COX-1 and COX-2 inhibition assay kits can be used. These assays typically measure the production of prostaglandin E₂ (PGE₂) from arachidonic acid.
Protocol 3.2.1: COX-1/COX-2 Inhibition Assay
-
Assay Preparation: Prepare the assay reagents according to the kit manufacturer's protocol.
-
Incubation: Incubate purified COX-1 or COX-2 enzyme with arachidonic acid and various concentrations of this compound.
-
PGE₂ Measurement: Measure the amount of PGE₂ produced using a competitive ELISA format provided in the kit.
-
Data Analysis: Calculate the IC₅₀ values for COX-1 and COX-2 inhibition to determine the compound's potency and selectivity.
3.3. NF-κB Signaling Pathway Analysis
The NF-κB signaling pathway is a key regulator of inflammation.[6][7][8][22][23] Investigating the effect of the test compound on this pathway can provide valuable mechanistic insights.
Protocol 3.3.1: Western Blot Analysis of NF-κB Pathway Proteins
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with the test compound and LPS as described in Protocol 3.1.1.
-
Protein Extraction: Lyse the cells at different time points after LPS stimulation to extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, IκBα, phospho-p65, p65).
-
Detection: Use a suitable secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation and degradation of IκBα and the phosphorylation of p65.
In Vivo Evaluation of Anti-Inflammatory Activity
In vivo models are essential for evaluating the efficacy of a drug candidate in a whole organism.[13][24][25][26][27] The carrageenan-induced paw edema model is a widely used and reproducible acute inflammation model.[28][29][30][31][32]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats (150-200 g).
-
Grouping: Divide the animals into groups (n=6 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Test compound groups (various doses of this compound, p.o.)
-
-
Drug Administration: Administer the vehicle, positive control, or test compound orally 1 hour before carrageenan injection.[28]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[28][29][30]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[28][30]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Data Presentation and Interpretation
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Assay | Parameter | Result (IC₅₀, µM) |
| NO Production | Inhibition | |
| TNF-α Production | Inhibition | |
| IL-6 Production | Inhibition | |
| COX-1 Inhibition | IC₅₀ | |
| COX-2 Inhibition | IC₅₀ | |
| COX-2 Selectivity Index | (COX-1 IC₅₀ / COX-2 IC₅₀) |
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Edema Inhibition |
| Vehicle Control | - | 0 | |
| Indomethacin | 10 | ||
| Test Compound | X | ||
| Test Compound | Y | ||
| Test Compound | Z |
Visualizing Key Pathways and Workflows
Figure 1: A streamlined workflow for the evaluation of this compound.
Figure 2: The role of COX enzymes in prostaglandin synthesis and inflammation.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial assessment of this compound as a potential anti-inflammatory agent. The data generated from these studies will be instrumental in determining its potency, selectivity, and mechanism of action. Positive results from these initial screens would warrant further investigation, including more extensive structure-activity relationship (SAR) studies, pharmacokinetic and toxicological profiling, and evaluation in chronic models of inflammation.
References
-
Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Gull, P., & Bakht, J. (2015). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances, 5(115), 95078-95096. [Link]
-
Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. American Journal of Biomedical Research, 7(2), 39-46. [Link]
-
Ben-Neriah, Y., & Schmidt-Supprian, M. (2007). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 33. [Link]
-
Jawaid, T., & Kamal, M. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Encyclopædia Britannica. (n.d.). Prostaglandin. In Britannica. [Link]
-
SlideShare. (2018, November 12). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. [Link]
-
Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. [Link]
-
PubMed. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683. [Link]
-
PUR-FORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
-
Wikipedia. (n.d.). Prostaglandin. [Link]
-
Healthline. (2020, January 20). Prostaglandins: What They Are and Their Role in the Body. [Link]
-
Medical News Today. (2022, August 31). Prostaglandins: What are they?[Link]
-
PubMed. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Current medicinal chemistry. [Link]
-
Taylor & Francis Online. (2017). Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 549-570. [Link]
-
Bio-protocol. (n.d.). 4.3.3. Carrageenan-Induced Paw Edema. Bio-protocol, 4(3). [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]
-
Wikipedia. (n.d.). NF-κB. [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]
-
Li, Y., Wang, Y., Wang, Z., Li, Y., & Li, J. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC molecular and cell biology, 24(1), 16. [Link]
-
MDPI. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied Sciences, 8(6), 924. [Link]
-
World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. [Link]
-
ResearchGate. (2022). Inflammatory response induced in RAW264.7 macrophages by PA and LPS treatment. [Link]
-
PubMed. (2021). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Anti-cancer agents in medicinal chemistry. [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?[Link]
-
Wring, S. A., & Civitelli, L. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of visualized experiments : JoVE, (78), 50541. [Link]
-
PrepChem.com. (n.d.). Synthesis of (2) Benzoyloxy Acetic Acid. [Link]
- Google Patents. (n.d.).
-
MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
-
PubMed. (1981). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of medicinal chemistry, 24(6), 688–692. [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
Atkinson, D. C., & Leach, M. J. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and actions, 6(5), 657–666. [Link]
-
ResearchGate. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
-
Journal of Drug Delivery and Therapeutics. (2021). View of Synthesis; Characterization and Anti Inflammatory Activity of “3-(2-[1H Benzimidazole-2-YL)-2-Oxethyl] Phenyl) Acetic Acid and Its Derivatives”. [Link]
-
Caroline, C., Wijaya, H., Tjahjono, D. H., & Supratman, U. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & other lipid mediators, 154, 106549. [Link]
-
MDPI. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]
-
Cashin, C. H., Dawson, W., & Kitchen, E. A. (1977). The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis. Journal of pharmacy and pharmacology, 29(6), 330–336. [Link]
-
ResearchGate. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Liu, Z. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Bioorganic & medicinal chemistry, 117, 117869. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. britannica.com [britannica.com]
- 5. Prostaglandin - Wikipedia [en.wikipedia.org]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. mdpi.com [mdpi.com]
- 11. inventivapharma.com [inventivapharma.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. purformhealth.com [purformhealth.com]
- 23. NF-κB - Wikipedia [en.wikipedia.org]
- 24. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 25. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 26. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijpras.com [ijpras.com]
- 28. benchchem.com [benchchem.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. researchgate.net [researchgate.net]
- 31. inotiv.com [inotiv.com]
- 32. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Derivatization of 2-(3-(benzyloxy)phenyl)acetic acid for Structure-Activity Relationship (SAR) Studies
<
Introduction
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing a systematic approach to understanding how the chemical structure of a compound influences its biological activity.[1][2] The core principle involves the synthesis and biological evaluation of a series of structurally related compounds to identify key molecular features, or pharmacophores, that are essential for the desired biological effect.[1] This iterative process of design, synthesis, and testing guides the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. Phenylacetic acid derivatives, in particular, have been the subject of numerous SAR studies due to their presence in a variety of biologically active molecules.[3][4][5][6]
This guide provides a detailed framework for the derivatization of 2-(3-(benzyloxy)phenyl)acetic acid , a versatile scaffold for SAR exploration. We will delve into the strategic rationale behind modifying specific positions of the molecule and provide detailed, field-proven protocols for key chemical transformations. The methodologies described herein are designed to be robust and adaptable, enabling researchers to generate a diverse library of analogs for comprehensive SAR analysis.
Core Scaffold: this compound
The parent molecule, this compound (CAS 1860-58-8), possesses several key features that make it an excellent starting point for derivatization.[7] Its molecular formula is C15H14O3 with a molecular weight of 242.27 g/mol .[7] The structure presents three primary regions for chemical modification: the carboxylic acid moiety, the phenyl ring, and the benzyloxy group.
Strategic Derivatization for SAR Exploration
A successful SAR campaign hinges on a logical and systematic approach to molecular modification. The following sections outline derivatization strategies for the three key regions of the this compound scaffold.
Diagram of Derivatization Strategies
Caption: Strategic derivatization points on the core scaffold.
Modification of the Carboxylic Acid Moiety
The carboxylic acid group is a critical functional handle for derivatization, often involved in key interactions with biological targets. Its conversion to amides, esters, and other bioisosteres can profoundly impact activity and pharmacokinetic properties.[8][9]
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[10] Converting the carboxylic acid to a diverse panel of amides allows for the exploration of hydrogen bonding interactions and steric effects.
Protocol: Amide Coupling via EDC/HOBt
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents, a common and effective method for amide bond formation.[11]
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve EDC (1.2 equivalents) and HOBt (1.2 equivalents) in a minimal amount of anhydrous DCM or DMF.
-
Add the EDC/HOBt solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired amide.
Esterification of the carboxylic acid can modulate lipophilicity and metabolic stability. Fischer esterification is a classical method, particularly for simple alcohols.
Protocol: Fischer Esterification
This method is suitable for the synthesis of simple alkyl esters.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol; used as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux
Procedure:
-
Suspend this compound (1.0 equivalent) in an excess of the desired alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by flash column chromatography if necessary.
Modification of the Phenyl Ring
Substitution on the phenyl ring allows for the exploration of electronic and steric effects on binding affinity and selectivity. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents.[12][13][14]
Prerequisite: Synthesis of an Aryl Halide Precursor
To perform a Suzuki coupling, the phenyl ring must first be functionalized with a halide (e.g., bromide or iodide). This can be achieved through electrophilic aromatic substitution.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of an aryl bromide precursor with a boronic acid.[15][16]
Materials:
-
Aryl bromide derivative of this compound
-
Desired aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(0) catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., aqueous 2M sodium carbonate, 2.0 equivalents)
-
Toluene and Ethanol (e.g., 3:1 mixture)
-
Standard laboratory glassware for reflux under an inert atmosphere
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 equivalent), boronic acid (1.2 equivalents), and palladium catalyst (5 mol%).
-
Flush the flask with an inert gas (argon or nitrogen).
-
Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.
-
Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Modification of the Benzyloxy Group
The benzyloxy group offers opportunities to investigate the impact of the size and electronics of this substituent.
Removal of the benzyl protecting group to yield the corresponding phenol is a key transformation. The resulting phenol can then be re-alkylated or used to explore hydrogen bonding interactions. Boron tribromide (BBr3) is a highly effective reagent for the cleavage of aryl methyl and benzyl ethers.[17][18][19]
Protocol: Debenzylation with Boron Tribromide
CAUTION: Boron tribromide is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
Materials:
-
This compound derivative
-
Boron tribromide (BBr3) (1M solution in DCM, 1.1-1.5 equivalents per ether group)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware for reactions at low temperature
Procedure:
-
Dissolve the benzyloxy-containing compound (1.0 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the BBr3 solution dropwise via syringe.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol.
-
Stir for 30 minutes, then concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting phenol by flash column chromatography.
Workflow for SAR Library Synthesis
Caption: General workflow for SAR library synthesis and analysis.
Data Presentation for SAR Analysis
Systematic organization of biological data is crucial for discerning meaningful structure-activity relationships. The following table provides a template for summarizing the activity of synthesized derivatives.
| Compound ID | R1 (Acid Moiety) | R2 (Phenyl Ring) | R3 (Benzyloxy Moiety) | Biological Activity (e.g., IC50, µM) |
| Parent | -COOH | -H | -OCH2Ph | [Activity Value] |
| A-1 | -CONHCH3 | -H | -OCH2Ph | [Activity Value] |
| A-2 | -CON(CH3)2 | -H | -OCH2Ph | [Activity Value] |
| E-1 | -COOCH3 | -H | -OCH2Ph | [Activity Value] |
| S-1 | -COOH | -4-F-Ph | -OCH2Ph | [Activity Value] |
| D-1 | -COOH | -H | -OH | [Activity Value] |
| D-2 | -COOH | -H | -OCH3 | [Activity Value] |
Conclusion
The derivatization of this compound offers a rich platform for conducting comprehensive SAR studies. By systematically modifying the carboxylic acid, phenyl ring, and benzyloxy functionalities using the robust protocols provided, researchers can generate diverse chemical libraries. The subsequent biological evaluation of these analogs will furnish critical data to build a detailed understanding of the structure-activity relationships, ultimately guiding the design of more potent and selective therapeutic agents.[20] Careful execution of these synthetic methods, coupled with rigorous biological testing and data analysis, will pave the way for successful lead optimization campaigns.[21][22]
References
-
12 Nat Protoc. 2007;2(12):3115-21.
-
17 Common Organic Chemistry.
-
3 Ovid.
-
18 Tetrahedron. 1967;23(7):2891-2897.
-
13 ResearchGate.
-
14 Andrew G Myers Research Group.
-
19 PubMed.
-
23 Organic Syntheses Procedure.
-
1 Oncodesign Services.
-
24 Benchchem.
-
4 Bentham Science Publishers.
-
15 Yoneda Labs.
-
16 ACS Publications.
-
7 Chemical-Suppliers.
-
8 Thermo Fisher Scientific.
-
21 ACS Publications.
-
25 JOCPR.
-
26 Semantic Scholar.
-
20 Chemical Science (RSC Publishing).
-
27 ResearchGate.
-
28 Organic Syntheses Procedure.
-
10 HepatoChem.
-
29 Common Conditions.
-
30 PubChem.
- [Synthesis and PPAR activities of novel phenylacetic acid derivatives containing sulfonamide moiety].]() PubMed.
-
5 PubMed.
-
31 ResearchGate.
-
11 Aapptec Peptides.
-
32 University of Johannesburg.
-
6 PubMed.
-
33 Encyclopedia of Chromatography.
-
34 PMC - PubMed Central.
-
35 Google Patents.
-
9 PubMed.
-
22 ResearchGate.
-
36 ResearchGate.
-
37 MDPI.
-
Sigma-Aldrich.
-
38 PubChem - NIH.
-
2 PMC - NIH.
-
39 Inventiva Pharma.
-
40 PubChem - NIH.
-
41 BLDpharm.
-
42 ResearchGate.
-
43 Google Patents.
Sources
- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 2. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of novel, 4-(phenylsulfamoyl)phenylacetamide mGlu4 positive allosteric modulators (PAMs) identified by functional high-throughput screening (HTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS 1860-58-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
- 11. peptide.com [peptide.com]
- 12. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 18. chemistry.mdma.ch [chemistry.mdma.ch]
- 19. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The pursuit of accurate predictive models of the bioactivity of small molecules - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05534E [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 25. jocpr.com [jocpr.com]
- 26. [PDF] Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. Organic Syntheses Procedure [orgsyn.org]
- 29. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]
- 30. 2-(3-Benzoyloxyphenyl)acetic acid | C15H12O4 | CID 174905332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Research Portal [ujcontent.uj.ac.za]
- 33. diverdi.colostate.edu [diverdi.colostate.edu]
- 34. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 35. WO2005009104A2 - Benzoic and phenyl acetic acid derivatives as hnf-4 modulators - Google Patents [patents.google.com]
- 36. researchgate.net [researchgate.net]
- 37. mdpi.com [mdpi.com]
- 38. (2-Benzyloxyphenyl)acetic acid | C15H14O3 | CID 519916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 39. inventivapharma.com [inventivapharma.com]
- 40. (Benzyloxy)acetic acid | C9H10O3 | CID 290301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 41. 2732-96-9|2-(3,5-Bis(benzyloxy)phenyl)acetic acid|BLDPharm [bldpharm.com]
- 42. researchgate.net [researchgate.net]
- 43. EP0372486B1 - Benzoic-acid phenylacetic-acid derivatives, their preparation and their use as medicines - Google Patents [patents.google.com]
Application Notes and Protocols for the Experimental Use of 2-(3-(benzyloxy)phenyl)acetic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the initial in vitro evaluation of 2-(3-(benzyloxy)phenyl)acetic acid, a compound of interest within the broader class of phenylacetic acid derivatives. While direct experimental data for this specific molecule is limited, this document synthesizes findings from structurally related compounds to propose a rational, evidence-based approach to investigating its potential biological activities, particularly in the context of cancer cell biology. The protocols outlined herein are designed to be self-validating, enabling researchers to systematically assess the cytotoxic, anti-proliferative, and pro-apoptotic potential of this compound in relevant cell models.
Introduction: The Scientific Rationale
Phenylacetic acid and its derivatives are a versatile class of compounds with a wide spectrum of biological activities. Phenylacetic acid itself is a naturally occurring plant auxin and a metabolite of phenylalanine in humans.[1] Various derivatives have been shown to possess anti-proliferative and antitumor properties against different types of cancer.[2] Notably, the presence of a benzyloxy moiety on a phenyl ring has been associated with significant anticancer activity in related chemical structures. For instance, a series of benzyloxybenzaldehyde derivatives demonstrated potent activity against the HL-60 human promyelocytic leukemia cell line, where they induced cell cycle arrest and apoptosis.[3] This suggests that the benzyloxy group may be a key pharmacophore contributing to the cytotoxic effects of these compounds.
Given this context, this compound is a compelling candidate for investigation as a potential anticancer agent. Its structural similarity to other biologically active benzyloxy-substituted phenyl derivatives provides a strong rationale for exploring its effects on cancer cell viability, proliferation, and programmed cell death. These application notes will guide the researcher through a logical progression of experiments to elucidate the in vitro pharmacological profile of this compound.
Compound Handling and Preparation
Prior to initiating cell-based assays, proper handling and preparation of this compound are critical for obtaining reproducible results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | PubChem |
| Molecular Weight | 242.27 g/mol | PubChem |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Solubility | Soluble in DMSO and ethanol | General solubility for similar organic acids |
Stock Solution Preparation Protocol
Rationale: A concentrated stock solution in an appropriate solvent is necessary for accurate and reproducible dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for a wide range of organic compounds and its relatively low toxicity to cells at low concentrations.
Protocol:
-
Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
In Vitro Experimental Workflows
The following sections detail a step-by-step approach to characterizing the biological effects of this compound in a cell culture setting.
Preliminary Cytotoxicity Screening
Objective: To determine the concentration range over which this compound exhibits cytotoxic effects on a panel of cancer cell lines.
Rationale: An initial broad screening across multiple cell lines can identify sensitive cell types and establish a dose-response relationship. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.
Experimental Workflow Diagram:
Caption: Workflow for MTT-based cytotoxicity screening.
Protocol:
-
Cell Seeding: Seed cells (e.g., MCF-7, MDA-MB-231, HL-60) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.
Investigation of the Mechanism of Cell Death: Apoptosis Assay
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Rationale: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow Diagram:
Caption: Potential mechanism of cell cycle arrest.
Protocol:
-
Cell Treatment: Treat cells with this compound at appropriate concentrations for a defined period.
-
Cell Harvesting: Harvest the cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Outcomes and Interpretation
Based on the literature for related compounds, treatment of cancer cells with this compound may lead to a dose- and time-dependent decrease in cell viability. If the compound induces apoptosis, an increase in the Annexin V-positive cell population is expected. Cell cycle analysis might reveal an accumulation of cells in a specific phase, such as G1 or G2/M, indicating cell cycle arrest. [3]
Concluding Remarks
The application notes and protocols provided herein offer a structured and scientifically grounded framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a novel therapeutic agent. It is imperative to remember that these are foundational protocols, and further mechanistic studies will be necessary to fully elucidate the molecular targets and signaling pathways affected by this compound.
References
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
- Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.
- Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. Plant and Cell Physiology.
Sources
Application Note: A Validated Reversed-Phase HPLC Method for the Analysis of 2-(3-(benzyloxy)phenyl)acetic acid
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of 2-(3-(benzyloxy)phenyl)acetic acid. This compound is a significant building block in pharmaceutical synthesis, and its purity is critical for the quality of final active pharmaceutical ingredients (APIs). The described method utilizes a standard C18 stationary phase with a gradient elution of acetonitrile and acidified water, offering excellent peak shape, resolution, and sensitivity with UV detection. The rationale behind the method development, a detailed step-by-step protocol, and an overview of key validation parameters according to International Council for Harmonisation (ICH) guidelines are provided for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
This compound is an aromatic carboxylic acid derivative. Its molecular structure, featuring a benzyl ether group and a phenylacetic acid moiety, makes it a key intermediate in the synthesis of various complex organic molecules. Ensuring the purity and accurate quantification of this intermediate is paramount for controlling impurity profiles and ensuring the efficacy and safety of the final drug product.
Reversed-phase HPLC is the analytical technique of choice for this molecule due to its inherent hydrophobicity imparted by the two aromatic rings. The key analytical challenge lies in controlling the ionization of the carboxylic acid functional group. In an unbuffered or neutral mobile phase, the partial ionization of the acid leads to poor chromatographic performance, including peak fronting or tailing.[1] To achieve a sharp, symmetrical, and reproducible chromatographic peak, the mobile phase must be acidified. By lowering the mobile phase pH to at least two units below the analyte's pKa, the carboxylic acid remains in its protonated, non-ionized form, which increases its hydrophobicity and ensures consistent interaction with the C18 stationary phase.[1][2]
This guide details a method optimized for this purpose, grounded in established chromatographic theory and validated according to global regulatory standards.
Analyte Physicochemical Properties
Understanding the properties of this compound is fundamental to the method design.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [3] |
| Molecular Weight | 242.27 g/mol | [3][4] |
| Melting Point | 121-125 °C | [3] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Key Structural Features | Carboxylic acid, Phenyl ring, Benzyl ether | [3] |
The presence of two aromatic rings (phenyl and benzyl groups) provides strong chromophores, making UV detection a highly sensitive and suitable choice.
Recommended HPLC Method and Protocol
This section provides the detailed experimental conditions and step-by-step procedures for the analysis.
Instrumentation and Materials
-
Instrumentation: HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Reagents:
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, Milli-Q or equivalent)
-
Trifluoroacetic Acid (TFA) or Formic Acid (HPLC grade)
-
This compound Reference Standard (of known purity)
-
Chromatographic Conditions
The following parameters have been optimized for the robust separation and quantification of the analyte.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides excellent hydrophobic retention for the aromatic rings. The specified dimensions are standard for robust analytical separations.[5] |
| Mobile Phase A | Water with 0.1% TFA (v/v) | The acidified aqueous phase ensures the suppression of silanol activity on the stationary phase and keeps the analyte in its protonated state for optimal peak shape.[1] |
| Mobile Phase B | Acetonitrile with 0.1% TFA (v/v) | Acetonitrile is a common organic modifier with good elution strength and low UV cutoff.[2] |
| Gradient Elution | 0-20 min: 40% to 90% B20-22 min: 90% B22-23 min: 90% to 40% B23-30 min: 40% B (Equilibration) | A gradient program is essential for eluting the main analyte with a good peak shape while also separating potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 254 nm | The aromatic rings provide strong absorbance at this wavelength. For higher sensitivity, determine the analyte's λmax using a PDA detector. |
Solution Preparation Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Measure 1.0 mL of TFA and add it to 999 mL of HPLC-grade water in a 1 L solvent bottle. Mix thoroughly and degas.
-
Mobile Phase B (Organic): Measure 1.0 mL of TFA and add it to 999 mL of HPLC-grade acetonitrile in a 1 L solvent bottle. Mix thoroughly and degas.
Step 2: Standard Solution Preparation (e.g., 0.1 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (or Acetonitrile/Water) to dissolve the standard.
-
Sonicate for 5-10 minutes if necessary to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the 50:50 solvent mixture and mix well.
Step 3: Sample Solution Preparation
-
Prepare the sample solution at the same target concentration as the standard solution (0.1 mg/mL) using the same procedure and diluent.
Experimental Workflow Diagram
Caption: HPLC analysis workflow from preparation to final calculation.
Method Validation Overview (ICH Q2(R2) Framework)
For use in regulated environments, such as for quality control in drug development, the analytical method must be validated to demonstrate its fitness for purpose.[6][7] The validation should be conducted according to a pre-approved protocol and results documented in a validation report.[6]
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the standard solution multiple times (typically n=5 or 6).
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| % RSD of Retention Time | ≤ 1.0% | Demonstrates system stability. |
These criteria are typical starting points and should be defined in the validation protocol.[8][9]
Core Validation Parameters
The following parameters are essential for validating a quantitative impurity or assay method.[9][10]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components). This is often demonstrated using forced degradation studies.
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and the detector response over a defined range. A correlation coefficient (r²) of ≥ 0.999 is typically required.
-
Accuracy: The closeness of the test results to the true value. It is assessed by analyzing samples with known concentrations (e.g., spiked placebo) and is expressed as percent recovery.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable levels of linearity, accuracy, and precision.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 pH unit change, ±2°C column temperature change), providing an indication of its reliability during normal usage.
Caption: Interrelationship of core HPLC method validation parameters.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate tool for the quality assessment of this compound. The use of a C18 column with an acidified water/acetonitrile gradient ensures excellent chromatographic performance. By adhering to the principles of method validation outlined by ICH guidelines, this protocol can be readily implemented in quality control and research laboratories to ensure the integrity of data and the quality of pharmaceutical materials.
References
-
This compound | CAS 1860-58-8 | Chemical-Suppliers | [Link]
-
How does an acid pH affect reversed-phase chromatography separations? | Biotage | [Link]
-
Validation of Analytical Methods in Accordance With ICH Guidelines Q2 | Scribd | [Link]
-
HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200 | SIELC Technologies | [Link]
-
ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma | [Link]
-
(2-Benzyloxyphenyl)acetic acid | C15H14O3 | CID 519916 | PubChem - NIH | [Link]
-
Reversed Phase HPLC Method Development | Phenomenex | [Link]
-
Validation of Analytical Procedures Q2(R2) | ICH | [Link]
-
Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies | [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency | [Link]
-
ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I | YouTube | [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. This compound | CAS 1860-58-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. (2-Benzyloxyphenyl)acetic acid | C15H14O3 | CID 519916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. scribd.com [scribd.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(3-(benzyloxy)phenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(3-(benzyloxy)phenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your yield and purity.
I. Synthesis Overview & Strategy
The synthesis of this compound typically involves a multi-step process. A common and effective strategy is a two-step synthesis starting from 3-hydroxyphenylacetic acid. This involves the protection of the phenolic hydroxyl group via benzylation, followed by the introduction of the acetic acid moiety.
A popular alternative route begins with 3-hydroxybenzaldehyde. The aldehyde is first benzylated, and then the acetic acid side chain is constructed. This can be achieved through various methods, such as the Willgerodt-Kindler reaction to form a thioamide, which is subsequently hydrolyzed to the carboxylic acid. Another approach involves converting the aldehyde to a nitrile, which is then hydrolyzed.
Common Synthetic Pathways
Below is a diagram illustrating two common synthetic routes to this compound.
Caption: Common synthetic routes to this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Two of the most prevalent methods are:
-
Route 1: Benzylation of 3-hydroxyphenylacetic acid. This is a direct approach where the phenolic hydroxyl group of 3-hydroxyphenylacetic acid is protected with a benzyl group.
-
Route 2: Building the side chain from 3-(benzyloxy)benzaldehyde. This route involves first protecting the hydroxyl group of 3-hydroxybenzaldehyde with a benzyl group. The acetic acid side chain is then constructed from the aldehyde, often via a nitrile intermediate which is subsequently hydrolyzed.[1][2]
Q2: I'm seeing a low yield in my benzylation step. What could be the issue?
A2: Low yields in the Williamson ether synthesis, the reaction used for benzylation, can often be attributed to several factors:
-
Base Strength: The choice of base is critical. While strong bases like sodium hydride (NaH) are effective, milder bases such as potassium carbonate (K₂CO₃) or silver oxide (Ag₂O) can offer greater selectivity, especially when dealing with sensitive functional groups.[3]
-
Reaction Conditions: Ensure your solvent (e.g., DMF or acetone) is anhydrous, as water can react with the base and starting materials. Reaction temperature and time should also be optimized.
-
Side Reactions: The formation of byproducts can be an issue. For instance, the elimination of HBr from benzyl bromide can compete with the desired substitution reaction.
Q3: My hydrolysis of the nitrile intermediate is sluggish or incomplete. How can I improve it?
A3: Hydrolysis of the nitrile to a carboxylic acid can be challenging. Here are some tips:
-
Reaction Conditions: Acid-catalyzed hydrolysis using a strong acid like sulfuric acid in water is a standard method.[4] The reaction often requires heating for several hours.
-
Alternative Methods: If acid hydrolysis is not effective, consider basic hydrolysis followed by acidification. Additionally, methods using high-temperature liquid water, sometimes with an ammonia catalyst, have been developed to improve yields and reduce environmental impact.[5][6]
Q4: I'm having trouble with the purification of the final product. What are the common impurities and how can I remove them?
A4: Common impurities can include unreacted starting materials, byproducts from side reactions (like benzyl alcohol from the cleavage of the benzyl ether), and residual solvents.
-
Purification Techniques: A typical workup involves an aqueous wash to remove water-soluble impurities, followed by extraction with an organic solvent.[7] Further purification can be achieved by recrystallization or column chromatography.
-
Decolorization: If your product is colored, treatment with activated carbon can help remove colored impurities.[8]
III. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting & Optimization Strategies |
| Low Yield in Benzylation Step | Incomplete reaction, side reactions, or suboptimal reaction conditions. | - Optimize Base and Solvent: Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃) and ensure you are using an anhydrous solvent. - Control Temperature: Maintain the reaction temperature at an optimal level to favor the desired substitution reaction. - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and determine the optimal reaction time. |
| Incomplete Nitrile Hydrolysis | Insufficient acid concentration, low temperature, or short reaction time. | - Increase Acid Concentration/Temperature: Carefully increase the concentration of the acid or the reaction temperature to drive the reaction to completion.[4] - Extend Reaction Time: Allow the reaction to proceed for a longer duration, monitoring its progress with TLC. - Consider Alternative Hydrolysis Methods: Explore basic hydrolysis or high-temperature water hydrolysis if acid-catalyzed methods are not yielding the desired results.[5] |
| Product Contamination with Starting Material | Incomplete reaction. | - Drive the Reaction to Completion: Adjust reaction time, temperature, or reagent stoichiometry. - Purification: Utilize column chromatography to separate the product from the unreacted starting material. |
| Formation of 3-hydroxyphenylacetic acid (Debenzylation) | Cleavage of the benzyl ether protecting group. | - Milder Deprotection Conditions: If debenzylation is occurring during a subsequent step, consider milder reaction conditions.[9][10] - Alternative Protecting Groups: In some cases, a different protecting group might be more suitable for your synthetic route. |
| Discolored Product | Presence of colored impurities. | - Decolorization: Treat the crude product with activated carbon in a suitable solvent.[8] - Recrystallization: Recrystallize the product from an appropriate solvent system to remove impurities. |
IV. Experimental Protocols
Protocol 1: Benzylation of 3-Hydroxyphenylacetic Acid
This protocol outlines the synthesis of this compound from 3-hydroxyphenylacetic acid.
-
To a solution of 3-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with dilute HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Hydrolysis of 2-(3-(benzyloxy)phenyl)acetonitrile
This protocol details the conversion of 2-(3-(benzyloxy)phenyl)acetonitrile to the final product.
-
In a round-bottom flask fitted with a reflux condenser, mix 2-(3-(benzyloxy)phenyl)acetonitrile with a solution of sulfuric acid and water.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.[4]
-
After the reaction is complete, cool the mixture and pour it into cold water.
-
The phenylacetic acid should precipitate out of the solution. If not, extract with a suitable organic solvent.
-
Filter the solid product and wash it with cold water.
-
The crude product can be further purified by recrystallization.
Visualization of the Benzylation Workflow
Caption: Step-by-step workflow for the benzylation of 3-hydroxyphenylacetic acid.
V. References
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014.
-
Congreve, M. S., et al. "Selective Cleavage of Benzyl Ethers." Synlett, 1993, 663-664.
-
Organic Chemistry Portal. "Benzyl Ethers." [Link]
-
YouTube. "benzyl ether cleavage." [Link]
-
Pieber, B., et al. "Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system." Beilstein Journal of Organic Chemistry, 2017, 13, 1835-1842.
-
Unacademy. "What Is Willgerodt-Kindler Reaction?" [Link]
-
Procter, D. J., et al. "Recent advances in the Willgerodt–Kindler reaction." Chemical Society Reviews, 2013, 42(23), 9238-9272.
-
Google Patents. "Process for the preparation of benzyl-ethers."
-
Pieber, B., et al. "Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups." Organic Letters, 2021, 23(1), 134-139.
-
PubMed Central. "Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups." [Link]
-
PrepChem. "Synthesis of (2) Benzoyloxy Acetic Acid." [Link]
-
Google Patents. "Benzoic and phenyl acetic acid derivatives as hnf-4 modulators."
-
Carlson, R., et al. "Optimum Conditions for the Willgerodt-Kindler Reaction. 1." Acta Chemica Scandinavica, 1986, 40b, 534-544.
-
Darabi, H. R., et al. "Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions." Zeitschrift für Naturforschung B, 2004, 59(5), 601-605.
-
ResearchGate. "Some Aspects of the Willgerodt-Kindler Reaction and Connected Reactions." [Link]
-
MDPI. "Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives." [Link]
-
ResearchGate. "Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives." [Link]
-
Organic Syntheses. "phenylacetic acid." [Link]
-
Inventiva Pharma. "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives." [Link]
-
Google Patents. "Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid."
-
Google Patents. "Method for recovering and purifying phenylacetic acid."
-
Organic Syntheses. "Procedure 4." [Link]
-
Google Patents. "Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium."
-
PubChem. "(2-Benzyloxyphenyl)acetic acid." [Link]
-
Google Patents. "Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium."
-
Wikipedia. "Benzyl cyanide." [Link]
-
European Patent Office. "Process for purifying alpha-substituted acetic acids." [Link]
Sources
- 1. 20967-96-8|2-(3-(Benzyloxy)phenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 2. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 6. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 7. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid - Google Patents [patents.google.com]
- 8. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Synthesis of 2-(3-(benzyloxy)phenyl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(3-(benzyloxy)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, organized by common synthetic routes.
Route A: From 3'-(Benzyloxy)acetophenone via the Willgerodt-Kindler Reaction
This route involves the conversion of an aryl alkyl ketone to the corresponding arylacetic acid derivative. The reaction typically proceeds via a thioamide intermediate, which is subsequently hydrolyzed.
Q1: My reaction yielded a significant amount of a sulfur-containing amide (thioamide) or a simple amide instead of the desired carboxylic acid. How can I improve the conversion to the final acid?
A1: This is a classic issue of incomplete hydrolysis. The Willgerodt-Kindler reaction itself forms a thiomorpholide derivative of phenylacetic acid.[1] This stable intermediate requires a separate, often vigorous, hydrolysis step to yield the final carboxylic acid.
-
Causality: The initial reaction between the ketone (3'-(benzyloxy)acetophenone), sulfur, and an amine (commonly morpholine) produces a thioamide.[1] Hydrolysis of this thioamide, and the corresponding amide, can be slow. If the hydrolysis conditions (e.g., concentration of acid/base, temperature, or reaction time) are insufficient, you will isolate these intermediates. The formation of the carboxylic acid can even be considered a side reaction if the primary goal were the amide.[1]
-
Troubleshooting Steps:
-
Ensure Complete Initial Reaction: Before hydrolysis, confirm the consumption of the starting ketone by TLC.
-
Intensify Hydrolysis Conditions: After the initial Willgerodt-Kindler reaction, the crude thioamide must be subjected to harsh hydrolysis. Refluxing with a strong acid (e.g., 50% H₂SO₄) or a strong base (e.g., 40% aqueous NaOH) for an extended period (12+ hours) is often necessary.[2]
-
Phase-Transfer Catalysis: For base-catalyzed hydrolysis, the addition of a phase-transfer catalyst can sometimes improve the reaction rate if the thioamide has poor solubility in the aqueous base.
-
-
Self-Validation: The disappearance of the thioamide/amide intermediate and the appearance of the carboxylic acid can be monitored by TLC. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.
Q2: My TLC analysis shows a significant amount of unreacted 3'-(benzyloxy)acetophenone even after prolonged reaction time. What could be the issue?
A2: Incomplete conversion in a Willgerodt-Kindler reaction can often be attributed to reaction parameters that are not optimized for your specific substrate.
-
Causality: The reaction is sensitive to temperature, stoichiometry of reagents (sulfur and morpholine), and reaction time. For substituted acetophenones, these parameters may need to be adjusted from standard procedures for unsubstituted acetophenone.[3]
-
Troubleshooting Steps:
-
Temperature: Ensure the reaction is maintained at a sufficiently high temperature (reflux). The use of a high-boiling solvent like quinoline can allow for a wider range of reaction temperatures to be explored.[3]
-
Reagent Stoichiometry: An excess of both sulfur and morpholine is typically required. Experiment with increasing the molar equivalents of these reagents.
-
Reaction Time: These reactions can be slow. Consider extending the reaction time, monitoring periodically by TLC until the starting material is consumed.
-
-
Self-Validation: A systematic optimization of reaction conditions (e.g., a Design of Experiments approach) can identify the optimal parameters for your substrate, leading to consistently high conversion.[3]
Route B: From 2-(3-(benzyloxy)phenyl)acetonitrile via Hydrolysis
This common route involves the hydrolysis of the corresponding nitrile. This can be performed under either acidic or basic conditions.
Q1: My final product is contaminated with 2-(3-(benzyloxy)phenyl)acetamide. How do I drive the hydrolysis to completion?
A1: The isolation of the amide intermediate is a frequent consequence of incomplete hydrolysis. The hydrolysis of a nitrile to a carboxylic acid is a two-step process, with the amide as the intermediate. The second step, hydrolysis of the amide, is often slower than the first.
-
Causality: Under both acidic and basic conditions, the nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt). If the reaction is not allowed to proceed to completion, the amide will be a major impurity.[4] A patented process even leverages this to produce both amide and acid by controlling reaction time and conditions.[5]
-
Troubleshooting Steps:
-
Extend Reaction Time and/or Increase Temperature: The most straightforward solution is to increase the reflux time and/or the reaction temperature to favor the complete hydrolysis of the amide.
-
Increase Reagent Concentration: Using a more concentrated acid (e.g., a 3:2 mixture of concentrated H₂SO₄ to water) or base can accelerate the second hydrolysis step.[6]
-
Purification: If a small amount of amide persists, it can often be separated from the carboxylic acid by exploiting the acidic nature of the desired product. Dissolving the crude product in a suitable solvent and extracting with an aqueous base (e.g., NaHCO₃ or NaOH solution) will selectively move the carboxylic acid into the aqueous layer as its carboxylate salt, leaving the neutral amide in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure carboxylic acid.[2]
-
-
Self-Validation: The purity of the final product can be assessed by TLC or LC-MS. The absence of the amide peak in the ¹H NMR spectrum (typically a broad singlet for the -NH₂ protons) is a good indicator of successful purification.
General Issues & FAQs
Q1: My final product shows a significant impurity with a lower molecular weight, and the ¹H NMR spectrum has a new peak in the aromatic region and a broad singlet, suggesting a phenol. What is happening?
A1: This is a classic case of debenzylation, where the benzyl ether protecting group is cleaved to reveal the corresponding phenol, 2-(3-hydroxyphenyl)acetic acid.
-
Causality: The benzyl ether linkage is susceptible to cleavage under both strongly acidic conditions and catalytic hydrogenation.[7] If your synthesis involves harsh acidic hydrolysis of a nitrile or amide, or if you are using a palladium catalyst for another transformation, you risk removing this protecting group.
-
Troubleshooting Steps:
-
Milder Hydrolysis Conditions: If debenzylation is occurring during a nitrile or amide hydrolysis, switch to milder conditions. For example, use basic hydrolysis (NaOH or KOH) instead of strong acid, as this is generally less prone to cleaving benzyl ethers.
-
Avoid Catalytic Hydrogenation: If your synthetic route involves other functional groups that require reduction, be aware that standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) will readily cleave the benzyl ether. Alternative reducing agents or protecting groups may be necessary.
-
Purification: The phenolic impurity can be removed from the desired product by column chromatography. Due to the difference in polarity (the phenol is more polar), separation on silica gel is usually effective.
-
Q2: What is a reliable method for purifying the final product, this compound?
A2: The most effective purification strategy depends on the nature of the impurities. However, a general and robust method involves an acid-base extraction followed by recrystallization.
-
Procedure:
-
Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution with water.
-
Extract the organic solution with an aqueous base (e.g., 1 M NaHCO₃ or 1 M NaOH). The desired carboxylic acid will move to the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.
-
Separate the aqueous layer and wash it once more with fresh organic solvent to remove any trapped impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., concentrated HCl) until the product precipitates out (typically pH ~2).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Recrystallize the solid from a suitable solvent system (e.g., ethyl acetate/hexanes or water) to obtain the pure product.[7]
-
-
Self-Validation: The purity of the final product should be confirmed by melting point determination, which should be sharp, and by spectroscopic methods (¹H NMR, ¹³C NMR) to ensure the absence of impurity signals.
Experimental Protocols
Protocol: Synthesis of this compound via Nitrile Hydrolysis
This protocol is adapted from established procedures for the hydrolysis of benzyl cyanides.[6]
Materials:
-
2-(3-(benzyloxy)phenyl)acetonitrile
-
Sulfuric acid (concentrated)
-
Deionized water
-
Diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (concentrated)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a dilute sulfuric acid solution by cautiously adding 84 mL of concentrated sulfuric acid to 115 mL of deionized water.
-
To this solution, add 70 g of 2-(3-(benzyloxy)phenyl)acetonitrile.
-
Heat the mixture to reflux with vigorous stirring. The reaction is typically complete in 3-5 hours. Monitor the reaction by TLC by taking small aliquots, neutralizing them, and extracting with ethyl acetate to spot on the plate. The disappearance of the starting nitrile and the intermediate amide indicates completion.
-
After completion, cool the reaction mixture slightly and pour it into 200 mL of cold water with stirring. The crude product may precipitate as a solid or an oil.
-
Extract the aqueous mixture with three 100 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to extract the carboxylic acid. The product will move into the aqueous layer.
-
Separate the aqueous layer, cool it in an ice bath, and carefully acidify with concentrated hydrochloric acid to pH 2. The pure product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.
Visualizations
Synthetic Pathways and Side Reactions
References
-
Sciencemadness Discussion Board. (2020). Willgerodt-Kindler featuring acetophenone. [Online] Available at: [Link]
-
PrepChem. (n.d.). Synthesis of (2) Benzoyloxy Acetic Acid. [Online] Available at: [Link]
- Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Acta Chemica Scandinavica B, 40, 534–544.
- Adams, R., & Thal, A. F. (1941). Phenylacetic Acid. Organic Syntheses, Coll. Vol. 1, p.436.
-
ResearchGate. (n.d.). Mechanistic investigation on the carboxylation step. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. [Online] Available at: [Link]
-
CaltechAUTHORS. (n.d.). Direct Electrochemical Carboxylation of Benzylic C-N Bonds with Carbon Dioxide. [Online] Available at: [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Online] Available at: [Link]
-
Rzepa, H. (n.d.). The Willgerodt-Kindler Reaction: mechanistic reality check 1. Henry Rzepa's Blog. [Online] Available at: [Link]
- Google Patents. (n.d.). CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
-
ResearchGate. (n.d.). Scheme 1 The Willgerodt reaction and the Kindler modification. [Online] Available at: [Link]
- MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
- Google Patents. (n.d.). CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl.
-
Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Online] Available at: [Link]
- PubMed. (2002). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. J Med Chem, 45(12), 2563-71.
- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
- Journal of Energy Chemistry. (2005). Study on the Synthesis of Phenylacetic Acid by Carbonylation of Benzyl Chloride under Normal Pressure. 14(1), 59-64.
-
Organic Syntheses. (n.d.). n-AMYLBENZENE. [Online] Available at: [Link]
-
Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. [Online] Available at: [Link]
-
Organic Syntheses. (n.d.). PHENYLACETAMIDE. [Online] Available at: [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Online] Available at: [Link]
Sources
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. scispace.com [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Preventing debenzylation during "2-(3-(benzyloxy)phenyl)acetic acid" synthesis
A Guide to Preventing Debenzylation and Other Common Synthetic Challenges
Welcome to the Technical Support Center for the synthesis of 2-(3-(benzyloxy)phenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during this synthesis, with a primary focus on preventing premature debenzylation.
Introduction
The benzyl ether is a widely used protecting group for hydroxyl functionalities in organic synthesis due to its general stability under a variety of reaction conditions.[1] However, its lability under certain acidic, basic, and reductive conditions can lead to undesired debenzylation, complicating the synthesis of target molecules like this compound. This guide provides a structured approach to diagnosing and resolving these issues, ensuring a higher success rate in your synthetic endeavors.
Troubleshooting Guide: Unwanted Debenzylation
Unwanted removal of the benzyl protecting group is a frequent obstacle. The following sections break down the common causes of debenzylation and provide actionable solutions.
Issue 1: Debenzylation During Hydrolysis of the Nitrile Intermediate
A common route to this compound involves the hydrolysis of 2-(3-(benzyloxy)phenyl)acetonitrile. Both acidic and basic hydrolysis conditions can inadvertently cleave the benzyl ether.
Root Cause Analysis
-
Acid-Catalyzed Debenzylation: Strong acids, such as concentrated HCl or HBr, used for nitrile hydrolysis can also protonate the ether oxygen, making the benzylic carbon susceptible to nucleophilic attack by water or the counter-ion, leading to cleavage.[2]
-
Lewis Acid Impurities: Trace amounts of Lewis acids in reagents or leached from glassware can also catalyze debenzylation.
-
Harsh Basic Conditions: While generally more stable to bases, prolonged exposure to strong bases at elevated temperatures during saponification can promote elimination or other degradation pathways that result in debenzylation.[2]
Solutions & Protocols
Opt for hydrolysis conditions known to be less harsh on benzyl ethers.
Protocol: Two-Step Basic Hydrolysis
-
Partial Hydrolysis to Amide: Dissolve 2-(3-(benzyloxy)phenyl)acetonitrile in a suitable solvent like ethanol or tert-butanol. Add a controlled amount of a base such as potassium carbonate and hydrogen peroxide to facilitate hydrolysis to the corresponding amide at a moderate temperature.
-
Amide Hydrolysis: Isolate the intermediate amide. Subsequently, hydrolyze the amide to the carboxylic acid using milder basic conditions (e.g., dilute NaOH at room temperature or slightly elevated temperatures) or enzymatic hydrolysis.
If debenzylation during hydrolysis remains problematic, consider a different synthetic approach that avoids this critical step.
Alternative Route: Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction allows for the synthesis of phenylacetic acids from the corresponding acetophenones.[3][4] This can be a viable alternative to the nitrile hydrolysis pathway.
Protocol: Willgerodt-Kindler Synthesis of this compound [5][6][7]
-
Thioamide Formation: React 3'-(benzyloxy)acetophenone with sulfur and an amine (commonly morpholine) at reflux to form the phenylacetothiomorpholide intermediate.[5]
-
Hydrolysis: Hydrolyze the resulting thioamide using acidic or basic conditions to yield this compound.[5] This hydrolysis is often cleaner and less prone to causing debenzylation compared to nitrile hydrolysis.
Issue 2: Debenzylation During Other Synthetic Steps
Debenzylation is not limited to the hydrolysis step. Other reagents and conditions throughout the synthesis can also pose a risk.
Root Cause Analysis
-
Reductive Cleavage: The benzyl group is highly susceptible to hydrogenolysis.[1][8] The use of reducing agents, particularly catalytic hydrogenation (e.g., H₂, Pd/C), will readily cleave the benzyl ether.[8] Catalytic transfer hydrogenation (CTH) using hydrogen donors like ammonium formate or formic acid also efficiently removes benzyl groups.[9][10][11]
-
Oxidative Cleavage: Certain oxidizing agents can cleave benzyl ethers.[12][13] For instance, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidative debenzylation, especially under photoirradiation.[13][14][15]
Solutions & Protocols
-
Avoid Catalytic Hydrogenation: If other functional groups in your molecule require reduction, choose reagents that are selective and do not affect the benzyl ether. For example, if reducing a nitro group, consider using SnCl₂ or Fe/NH₄Cl instead of catalytic hydrogenation.
-
Scrutinize Oxidizing Agents: Be cautious with strong oxidizing agents. If an oxidation is necessary, screen for conditions that are compatible with the benzyl ether.
Frequently Asked Questions (FAQs)
Q1: My debenzylation reaction using Pd/C and H₂ is slow or has stalled. What could be the issue?
A1: Several factors can hinder catalytic hydrogenation:
-
Catalyst Poisoning: Trace impurities, especially sulfur-containing compounds, can poison the palladium catalyst.[16]
-
Catalyst Inactivity: The catalyst may be old or have reduced activity.
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for complete reaction.[17]
-
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent.[17]
Troubleshooting Steps:
-
Use a fresh, high-quality catalyst.
-
Ensure all glassware is meticulously clean and use high-purity solvents.
-
Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[17]
-
Increase hydrogen pressure using a Parr shaker or similar apparatus.[17]
-
Optimize the solvent system to ensure complete solubility.
Q2: Are there alternative protecting groups for the phenolic hydroxyl that are more robust?
A2: Yes, several alternatives to the benzyl group can be considered, depending on the specific reaction conditions you need to employ.
| Protecting Group | Introduction | Removal Conditions | Stability |
| Methyl (Me) | NaH, MeI or (MeO)₂SO₂[18][19] | BBr₃, HBr, HI, Me₃SiI[18][19] | Very stable to a wide range of conditions.[20] |
| Silyl Ethers (e.g., TBDMS, TIPS) | Silyl chloride, base (e.g., imidazole)[18] | Fluoride ion (e.g., TBAF), acid[18] | Stable to non-acidic and non-fluoride conditions.[18] |
| Acetyl (Ac) | Acetic anhydride, pyridine | Base (e.g., K₂CO₃, MeOH), acid[1] | Stable to neutral and mildly acidic/basic conditions. |
| p-Methoxybenzyl (PMB) | PMB-Cl, base | Oxidative cleavage (DDQ, CAN), acid[21] | More labile to oxidation than benzyl ethers.[15] |
Q3: Can I selectively debenzylate in the presence of other reducible functional groups?
A3: Achieving selectivity can be challenging but is possible.[16] The choice of catalyst and reaction conditions is critical. For example, specific palladium catalysts have been shown to provide high selectivity for debenzylation in the presence of aromatic chlorides.[16] Careful optimization of solvent, temperature, and any additives is necessary.
Q4: I am considering a Grignard-based route. Are there any specific concerns?
A4: A potential route involves the Grignard reaction of 3-(benzyloxy)benzylmagnesium halide with a suitable electrophile. However, the formation of benzylic Grignard reagents can sometimes be complicated by Wurtz coupling as a side reaction.[22] The choice of solvent and reaction conditions is crucial to maximize the yield of the desired Grignard reagent.[22][23]
Visualizing Synthetic Pathways and Troubleshooting
Synthetic Workflow for this compound via Nitrile Hydrolysis
Caption: A common synthetic route to the target compound.
Troubleshooting Logic for Unwanted Debenzylation
Caption: A decision tree for troubleshooting debenzylation.
References
- BenchChem. A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- BenchChem.
- BenchChem. A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.
- Rhodium.ws.
- ACS Publications. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.
- Sigma-Aldrich. Debenzylation Reactions with Pd(0)
- BenchChem.
- Organic Chemistry Portal.
- BenchChem.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- Rhodium.ws. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction.
- BenchChem. Troubleshooting incomplete deprotection of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- Wikipedia. Willgerodt rearrangement.
- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.
- Rhodium.ws.
- Suzhou Highfine Biotech. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Sciencemadness.org. Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11.
- Fiveable. 11.3 Protecting groups - Organic Chemistry II.
- ACS Publications. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- PubMed Central. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- Sciencemadness.org. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
- Carey & Sundberg. PROTECTING GROUPS 57.
- JoVE. Video: Protection of Alcohols.
- Science of Synthesis. Benzylic Grignard reagent.
- ResearchGate. Solvent screening of benzyl chloride Grignard reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 19. Video: Protection of Alcohols [jove.com]
- 20. vanderbilt.edu [vanderbilt.edu]
- 21. fiveable.me [fiveable.me]
- 22. researchgate.net [researchgate.net]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Troubleshooting Low Yield in Williamson Ether Synthesis
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their ether synthesis protocols. Here, we will address common issues in a direct question-and-answer format, explaining the causal relationships behind experimental observations and providing actionable, field-proven solutions.
Initial Troubleshooting Workflow
Low yields in a Williamson ether synthesis can often be traced back to a few key areas: the choice and quality of starting materials, the reaction conditions, or competing side reactions. Before diving into specific FAQs, consider this general workflow to diagnose the issue.
Caption: General troubleshooting workflow for low yield in Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Part 1: Issues with Starting Materials & Reagents
Q1: My reaction isn't working. How do I know if my base is strong enough to deprotonate my alcohol or phenol?
A1: Successful Williamson ether synthesis hinges on the near-complete conversion of the alcohol or phenol to its corresponding alkoxide/phenoxide, which is the active nucleophile.[1] This is an acid-base reaction, and for it to favor the product side, the pKa of the base's conjugate acid must be significantly higher than the pKa of the alcohol/phenol.
-
The pKa Rule: A general rule of thumb is that the pKa of the base's conjugate acid should be at least 2-3 pKa units higher than the alcohol or phenol being deprotonated.
-
Phenols (pKa ≈ 10): Phenols are relatively acidic, so milder bases are often sufficient.[2][3][4] Weak inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are excellent first choices.[2][5] Stronger bases like NaOH can also be used.[2]
-
Aliphatic Alcohols (pKa ≈ 16-18): These are much less acidic and require a very strong base.[2][3][4] Sodium hydride (NaH) is a common and effective choice.[2][6][7] The byproduct of deprotonation with NaH is hydrogen gas (H₂), which simply bubbles out of the reaction, driving the equilibrium forward.[6][7]
| Compound Type | Typical pKa | Suitable Bases (Conjugate Acid pKa) | Unsuitable Bases (Conjugate Acid pKa) |
| Phenol | ~10[3][4] | K₂CO₃ (~10.3), NaOH (~15.7)[2], NaH (~35)[6] | NaHCO₃ (~6.4)[2] |
| Primary Alcohol | ~16[3][4] | NaH (~35)[6][7], NaNH₂ (~38)[7] | NaOH (~15.7), K₂CO₃ (~10.3) |
| Secondary Alcohol | ~17[3][4] | NaH (~35)[6][7], NaNH₂ (~38)[7] | NaOH (~15.7), K₂CO₃ (~10.3) |
| Tertiary Alcohol | ~18[3][4] | NaH (~35)[6][7], NaNH₂ (~38)[7] | NaOH (~15.7), K₂CO₃ (~10.3) |
Q2: I'm trying to synthesize an unsymmetrical ether. How do I choose between the two possible combinations of alkoxide and alkyl halide?
A2: This is a critical decision that directly impacts your yield by minimizing a competing side reaction: E2 elimination.[8][9] The Williamson synthesis is an Sₙ2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon.[6][10]
-
The Core Principle: The reaction works best with methyl or primary alkyl halides.[6][10] Secondary alkyl halides often give a mixture of substitution (ether) and elimination (alkene) products, while tertiary alkyl halides almost exclusively yield the elimination product.[6][8][10]
-
Strategic Choice: Always choose the synthetic route where the alkyl halide is the less sterically hindered component.[1] The alkoxide can be sterically hindered without as much of a penalty.[8]
Caption: Competing Sₙ2 (ether) and E2 (alkene) pathways in the Williamson synthesis.
Example: To synthesize tert-butyl methyl ether, you have two theoretical options:
-
Route A: Sodium tert-butoxide + Methyl iodide
-
Route B: Sodium methoxide + tert-Butyl bromide
Route A is the correct and high-yielding choice because it involves a primary (methyl) halide. Route B would fail completely, yielding isobutylene via an E2 reaction, because it uses a tertiary halide.[6]
Q3: Does the choice of leaving group on my alkylating agent matter?
A3: Yes, the leaving group ability is a key factor in the rate of the Sₙ2 reaction. A better leaving group will depart more easily, leading to a faster reaction.[11][12] The general principle is that weaker bases are better leaving groups.[11]
-
Reactivity Order: For halides, the reactivity order is I > Br > Cl > F.[11] Iodides are the most reactive, while fluorides are generally unreactive. Other excellent leaving groups include sulfonates like tosylates (OTs) and mesylates (OMs), which are often even better than iodide.[1][13]
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity |
| I⁻ (Iodide) | HI | ~ -10 | Excellent |
| Br⁻ (Bromide) | HBr | ~ -9 | Very Good |
| OTs⁻ (Tosylate) | TsOH | ~ -2.8 | Excellent |
| Cl⁻ (Chloride) | HCl | ~ -7 | Good |
| F⁻ (Fluoride) | HF | ~ 3.2 | Poor/Unreactive |
Part 2: Reaction Conditions and Side Reactions
Q4: My yield is low and I've isolated an alkene. What happened and how can I fix it?
A4: You are observing the classic E2 elimination side reaction.[8][9] This occurs when the alkoxide, which is a strong base, removes a proton from the carbon adjacent to the leaving group (the β-carbon) instead of attacking the electrophilic carbon (the α-carbon).
-
Causes:
-
Steric Hindrance: This is the most common cause. Using secondary or, especially, tertiary alkyl halides dramatically favors elimination.[6][8][10]
-
High Temperature: Higher temperatures generally favor elimination over substitution.[9][14] A typical Williamson synthesis is run between 50-100 °C.[2][10]
-
Strong, Bulky Base: A sterically hindered alkoxide (e.g., potassium tert-butoxide) is more likely to act as a base than a nucleophile, promoting elimination.[15]
-
-
Solutions:
-
Redesign the Synthesis: As discussed in Q2, ensure you are using a primary (or methyl) alkyl halide.[2][9]
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.[9]
-
Choose a Less Hindered Base: If you have a choice in your synthesis design, use the less bulky alkoxide.[8]
-
Q5: I'm using a phenol and getting a complex mixture. What could be happening besides O-alkylation?
A5: When using a phenoxide nucleophile, you can face a competing side reaction called C-alkylation.[5][9][10] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (specifically the ortho and para positions).
-
Controlling Factors: The solvent plays a major role in determining the ratio of O- to C-alkylation.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are the preferred choice.[5][9][10] They solvate the cation (e.g., Na⁺ or K⁺) but leave the oxygen anion relatively "naked" and highly nucleophilic, strongly favoring the desired O-alkylation.[12]
-
Protic Solvents (Ethanol, Water): These solvents should be avoided. They can hydrogen-bond with the oxygen anion, making it less nucleophilic. This gives the less-reactive carbon atoms of the ring a chance to attack, leading to C-alkylation byproducts.[9]
-
Q6: My reaction is very slow or stalls, leaving unreacted starting material. What can I do?
A6: A sluggish reaction can be due to several factors related to reactivity and conditions.
-
Insufficient Deprotonation: As covered in Q1, if your base is not strong enough, you will have a low concentration of the active nucleophile.[2][9] Consider switching to a stronger base like NaH.[9]
-
Poor Leaving Group: Using an alkyl chloride or, worse, a fluoride will result in a very slow reaction. Switch to an alkyl bromide or iodide if possible.[11]
-
Inappropriate Solvent: Protic or nonpolar solvents can significantly slow down the Sₙ2 reaction rate by solvating and stabilizing the nucleophile, making it less reactive.[10] Switching to a polar aprotic solvent like DMF or acetonitrile is often the solution.[2][9][10]
-
Insufficient Time or Temperature: Some combinations simply require more energy or time. A typical reaction may take 1-8 hours at 50-100 °C.[2][10] If elimination is not a concern, you could cautiously increase the temperature or extend the reaction time.[9]
Q7: Can I use Phase-Transfer Catalysis (PTC) for my Williamson synthesis? What are the advantages?
A7: Yes, phase-transfer catalysis is an excellent and powerful variation, particularly on an industrial scale.[10] It allows the reaction to occur in a two-phase system (e.g., aqueous and organic), avoiding the need for expensive and strictly anhydrous solvents.[16][17]
-
How it Works: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the alkoxide or phenoxide (typically formed in the aqueous phase with NaOH or KOH) into the organic phase where the alkyl halide is located.[10][17] This allows the reaction to proceed under milder conditions.[16][17]
-
Advantages:
Experimental Protocol: General Procedure for Williamson Ether Synthesis of a Phenol
This protocol is a general guideline for the synthesis of an alkyl aryl ether using potassium carbonate as the base.
-
Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 - 2.0 eq.), and a polar aprotic solvent (e.g., DMF or acetonitrile, sufficient to make a ~0.5 M solution).
-
-
Addition of Alkylating Agent:
-
Begin stirring the mixture. Add the primary alkyl halide (e.g., alkyl bromide or iodide, 1.1 eq.) to the flask.
-
-
Reaction:
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 2-8 hours.[10]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid potassium carbonate and wash the solid with a small amount of the reaction solvent or an extraction solvent (e.g., ethyl acetate).
-
If using a high-boiling solvent like DMF, it can be removed under reduced pressure or diluted with a large volume of water.
-
Transfer the filtrate (or the diluted mixture) to a separatory funnel. Extract the product into an organic solvent like ethyl acetate or diethyl ether.[9]
-
Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.[9]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[9]
-
Purify the crude product by flash column chromatography or distillation to obtain the pure ether.[9]
-
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Hill, J. W. (1982). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 59(11), 946. Retrieved from [Link]
-
Hill, J. W., & Corredor, J. (1982). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 59(11), 946. Retrieved from [Link]
-
CUNY Manifold. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]
-
La Salle University. (n.d.). Nucleophilic Substitution and Elimination SN2 mechanism. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]
-
Student Doctor Network Forums. (2014, August 18). Williamson Ether Synthesis. Retrieved from [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251–3254. Retrieved from [Link]
-
Wikipedia. (n.d.). Leaving group. Retrieved from [Link]
-
N/A. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]
-
Scribd. (n.d.). Functional Group pKa Values Chart. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Reddy, S. R., et al. (2025, December 25). A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. Retrieved from [Link]
-
Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]
-
Massah, A. R., et al. (2025, August 6). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. Retrieved from [Link]
-
van der Heijden, F., et al. (n.d.). Nucleophilicity and Leaving-Group Ability in Frontside and Backside SN2 Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?. Retrieved from [Link]
-
LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]
-
Reich, H. (2024). Equilibrium pKa Table (DMSO Solvent and Reference). ACS Division of Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. Retrieved from [Link]
-
Pearson. (2024, February 18). Two different Williamson ether syntheses can be used to make the.... Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 31). Organic Chemistry - pKa Values of Acids. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). SN2 versus E2 Competition of Cyclic Ethers. Retrieved from [Link]
-
CrashCourse. (2021, March 4). Determining SN1, SN2, E1, and E2 Reactions: Crash Course Organic Chemistry #23. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from [Link]
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. benchchem.com [benchchem.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 12. SN2 Reaction Mechanism [chemistrysteps.com]
- 13. Leaving group - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-(3-(benzyloxy)phenyl)acetic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(3-(benzyloxy)phenyl)acetic acid. We have structured this support center to address the most common and challenging issues encountered during its preparation, focusing on the identification and mitigation of byproducts. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
This section provides rapid answers to common high-level issues. For more detailed, route-specific troubleshooting, please consult the guides in the subsequent section.
Q1: My final, isolated product has a low or broad melting point after synthesis. What are the most likely impurities?
A: A broad melting point is a primary indicator of impurity. For this specific molecule, the most common contaminants are typically route-dependent, but generally fall into three categories:
-
Unreacted Starting Materials: Depending on your synthetic route, this could be 3-(benzyloxy)benzyl cyanide or 3-(benzyloxy)acetophenone.
-
Intermediate Species: The most frequent culprit is the amide intermediate, 2-(3-(benzyloxy)phenyl)acetamide, resulting from incomplete nitrile hydrolysis. This is a neutral compound that is often difficult to separate by simple crystallization alone.
-
Side-Reaction Products: High-molecular-weight, non-polar byproducts such as 1,2-bis(3-(benzyloxy)phenyl)ethane can arise from Wurtz-type coupling during Grignard reagent formation.
Q2: What is the most effective general strategy for purifying crude this compound?
A: The most robust method is a combination of liquid-liquid extraction and recrystallization. Because the target molecule is a carboxylic acid, its solubility can be dramatically changed with pH.
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃) to deprotonate the carboxylic acid, moving it into the aqueous layer as its carboxylate salt. Neutral impurities, such as the amide intermediate or coupling byproducts, will remain in the organic layer, which can be discarded. Re-acidify the aqueous layer with a strong acid (e.g., 3M HCl) to a pH of ~2, which will precipitate the pure carboxylic acid. The solid can then be filtered or extracted back into an organic solvent.[1]
-
Recrystallization: After extraction, recrystallize the solid product from a suitable solvent system, such as toluene, or a mixture like ethanol/water or ethyl acetate/heptane, to achieve high purity.
Q3: My NMR spectrum shows unexpected peaks. What are the characteristic signals for the most common byproducts?
A: When analyzing the ¹H NMR of your crude product, look for these key signals that are inconsistent with the desired product:
-
Amide Intermediate (2-(3-(benzyloxy)phenyl)acetamide): Look for two broad singlets in the 5.5-7.5 ppm range, corresponding to the -NH₂ protons. The benzylic (-CH₂-) protons of the amide will appear at a slightly different chemical shift than the acid's benzylic protons.
-
Dimer Byproduct (1,2-bis(3-(benzyloxy)phenyl)ethane): This is a symmetrical molecule. Look for a sharp singlet around 2.9 ppm corresponding to the four protons of the two benzylic carbons (-CH₂-CH₂-).
-
Starting Nitrile (3-(benzyloxy)benzyl cyanide): The benzylic protons (-CH₂CN) will appear as a sharp singlet, typically around 3.7 ppm.[2]
| Compound | Key ¹H NMR Signal (δ, ppm, CDCl₃) | Distinguishing Feature |
| Desired Product | ~3.65 (s, 2H, -CH₂COOH), ~10-12 (br s, 1H, -COOH) | Acidic proton peak, singlet at 3.65 ppm. |
| Amide Byproduct | ~3.55 (s, 2H, -CH₂CONH₂), ~5.5-7.5 (br s, 2H, -NH₂) | Broad amide N-H peaks. |
| Dimer Byproduct | ~2.90 (s, 4H, Ar-CH₂-CH₂-Ar) | Symmetrical, single peak for 4 protons. |
| Nitrile Precursor | ~3.70 (s, 2H, -CH₂CN) | Sharp singlet in the benzylic region. |
Troubleshooting Guides by Synthetic Route
Guide 1: The Nitrile Hydrolysis Route
This popular route involves the conversion of 3-(benzyloxy)benzyl cyanide to the final acid. While reliable, the primary challenge is ensuring the reaction proceeds to completion.
Problem: My reaction yields are low, and I've isolated a significant amount of a neutral, white solid that is not my desired acid.
Root Cause Analysis: This issue is almost certainly due to incomplete hydrolysis of the nitrile. The reaction proceeds in two stages: the rapid conversion of the nitrile to an amide, followed by the slower hydrolysis of the amide to the carboxylic acid.[3][4][5] The amide intermediate, 2-(3-(benzyloxy)phenyl)acetamide, is often stable under mild conditions and can precipitate from the reaction mixture, halting its conversion.
Figure 1: Reaction pathway showing the formation of the stable amide byproduct.
Troubleshooting & Mitigation Protocol
Objective: Drive the hydrolysis of the intermediate amide to completion.
Method 1: Acidic Hydrolysis Enhancement
-
Increase Acid Concentration & Temperature: If using sulfuric acid, a concentration of 70% or higher is often required for complete hydrolysis.[5]
-
Extend Reaction Time: Monitor the reaction by TLC (Thin Layer Chromatography). If a spot corresponding to the amide persists, extend the reflux time in 2-4 hour increments until it is no longer visible.
-
Solvent Modification: Adding a co-solvent like glacial acetic acid can improve the solubility of the amide intermediate and facilitate its continued reaction.
Method 2: Basic Hydrolysis Enhancement
-
Use a High-Boiling Point Solvent: Performing the hydrolysis with NaOH or KOH in a solvent like ethylene glycol allows for higher reaction temperatures (>150 °C), which can significantly accelerate the second hydrolysis step.
-
Ensure Sufficient Stoichiometry: Use at least 2-3 equivalents of base to ensure the reaction medium remains strongly alkaline throughout the process.
Purification Protocol: Separating Acid from Amide
Objective: Isolate the pure carboxylic acid from the neutral amide byproduct.
-
Dissolution: After the reaction workup, dissolve the entire crude mixture in ethyl acetate (EtOAc).
-
Extraction: Transfer the EtOAc solution to a separatory funnel and extract three times with a 1M sodium hydroxide (NaOH) solution.
-
Causality: The acidic product is deprotonated to its sodium salt and dissolves in the aqueous layer. The neutral amide remains in the organic EtOAc layer.
-
-
Separation: Combine the aqueous layers. The organic layer containing the amide can be discarded or processed separately if desired.
-
Precipitation: Cool the combined aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~2. The pure this compound will precipitate as a white solid.
-
Isolation: Filter the solid using a Büchner funnel, wash with cold deionized water, and dry under vacuum.
Guide 2: The Grignard Carboxylation Route
This route involves forming 3-(benzyloxy)benzylmagnesium halide and reacting it with CO₂ (dry ice). This pathway is prone to byproducts from side reactions of the highly reactive Grignard reagent.
Problem: My crude product is contaminated with a high-molecular-weight, non-polar impurity that is difficult to remove by crystallization.
Root Cause Analysis: This impurity is likely 1,2-bis(3-(benzyloxy)phenyl)ethane , the product of a Wurtz-type homocoupling reaction. This occurs when one molecule of the Grignard reagent attacks the C-X bond of an unreacted molecule of the starting benzyl halide. This is particularly common with reactive benzylic halides.[6][7]
Figure 2: Competing reactions during Grignard synthesis.
Troubleshooting & Mitigation Protocol
Objective: Minimize the formation of the homocoupling dimer.
-
Slow Addition: Prepare the Grignard reagent by adding the solution of 3-(benzyloxy)benzyl halide slowly to a suspension of activated magnesium turnings in anhydrous ether or THF. This maintains a low concentration of the halide, disfavoring the bimolecular coupling reaction.
-
Maintain Dilution: Use a sufficient volume of solvent to keep the concentration of all species low.
-
Ensure Anhydrous Conditions: Moisture will quench the Grignard reagent and can promote side reactions. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
Problem: In addition to the dimer, I've detected a ketone byproduct.
Root Cause Analysis: The initially formed magnesium carboxylate salt (R-COOMgX) can be attacked by a second molecule of the highly nucleophilic Grignard reagent (R-MgX). After aqueous workup, this yields a symmetric ketone: 1,3-bis(3-(benzyloxy)phenyl)propan-2-one .
Troubleshooting & Mitigation Protocol
Objective: Prevent the Grignard reagent from reacting with the carboxylate intermediate.
-
Use Excess CO₂: Crush a large excess of dry ice (solid CO₂) in a flask and ensure it is free of condensed water ice.
-
Employ Inverse Addition: Instead of adding CO₂ to the Grignard solution, slowly pour the Grignard reagent solution onto the crushed dry ice. This ensures the Grignard reagent always encounters a high concentration of CO₂, maximizing the desired carboxylation reaction over the competing ketone formation.[8]
-
Maintain Low Temperature: Perform the addition at low temperatures (-78 °C, dry ice/acetone bath) to reduce the reactivity of the Grignard reagent towards the carboxylate salt.
Purification: Fortunately, both the dimer and ketone byproducts are neutral. The same acid-base extraction protocol described in Guide 1 is highly effective for their removal.
References
- Willgerodt, C. (1887). Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone. Berichte der Deutschen Chemischen Gesellschaft.
- Kindler, K. (1923). Studien über den Mechanismus chemischer Reaktionen. Erste Abhandlung. Über die Überführung von Ketonen in Amide und Säuren. Liebigs Annalen der Chemie.
-
PrepChem. (n.d.). Synthesis of (2) Benzoyloxy Acetic Acid. Retrieved from [Link]
- Lemaire, M., et al. (2005). Benzoic and phenyl acetic acid derivatives as hnf-4 modulators. World Intellectual Property Organization. WO2005009104A2.
-
Guan, Y. (2009). Willgerodt-Kindler Reaction. Michigan State University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Neumann, H., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Retrieved from [Link]
-
Thieme E-Books. (n.d.). Third Component Sulfur (Willgerodt–Kindler Reaction). Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZYL CYANIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
Scribd. (n.d.). Benzyl Cyanide Hydrolysis To Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
Sciencemadness Wiki. (2021). Benzyl cyanide. Retrieved from [Link]
-
Sabot, C., et al. (2007). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Retrieved from [Link]
-
Sponchioni, M., et al. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
- Google Patents. (n.d.). Method for recovering and purifying phenylacetic acid. CN102249891B.
- Google Patents. (n.d.). Grignard reagents comprising benzyl-magnesium halide. DE4439003C1.
-
SciSpace. (2016). Ni-catalyzed Carboxylation of Benzylic C-N bonds with CO2. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
Sources
- 1. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 2. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]
- 6. DE4439003C1 - Grignard reagents comprising benzyl-magnesium halide - Google Patents [patents.google.com]
- 7. Khan Academy [khanacademy.org]
- 8. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(3-(benzyloxy)phenyl)acetic acid
Last Updated: December 12, 2025
Welcome to the technical support guide for "2-(3-(benzyloxy)phenyl)acetic acid" (CAS No. 1860-58-8). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you enhance the purity of your compound through scientifically sound and field-proven methodologies.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of this compound.
Q1: What are the key physical properties of pure this compound?
Understanding the target properties of the pure compound is the first step in assessing the success of any purification protocol.
| Property | Value | Source(s) |
| CAS Number | 1860-58-8 | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Appearance | White crystals or powder | [2] |
| Melting Point | 121-125 °C | [1] |
A sharp melting point within the specified range is a primary indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q2: What are the most common impurities I should expect?
The nature of impurities is almost always tied to the synthetic route used. A common synthesis involves the benzylation of a 3-hydroxyphenylacetic acid derivative.
Likely Impurities from Synthesis:
-
Unreacted Starting Materials: Such as 3-hydroxyphenylacetic acid and benzyl bromide or benzyl chloride.
-
Reagents/Catalysts: Phase-transfer catalysts or residual base (e.g., K₂CO₃).
-
Over-alkylation Products: Impurities where other acidic protons in the starting material or product have reacted.
-
Debenzylation Product: Cleavage of the benzyl ether can lead to the formation of 3-hydroxyphenylacetic acid.[3]
-
Oxidation Products: Aldehydes can oxidize to their corresponding carboxylic acids, which may be present if the starting materials were not pure.[3]
Q3: What is the best starting point for purification: recrystallization or column chromatography?
The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization is highly effective for removing small amounts of impurities from a large amount of product, especially if the impurities have significantly different solubility profiles. It is often the most efficient method for final purification on a multi-gram scale.
-
Column Chromatography is better suited for separating complex mixtures or when impurities have solubilities similar to the product. It is excellent for small-scale purification (mg to low-gram scale) or when recrystallization fails.[4]
A common workflow is to perform an initial purification by an acid-base wash, followed by recrystallization. If purity is still insufficient, column chromatography can be employed.
Troubleshooting Recrystallization
Recrystallization is a powerful technique, but it can present challenges. This section provides solutions to common problems.[4][5]
Issue 1: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid rather than a solid crystal lattice upon cooling. This is often because the solution is supersaturated at a temperature above the compound's melting point.[4]
Causality & Solutions:
-
Solution is too concentrated: The compound is coming out of solution too quickly at a high temperature.
-
Cooling is too rapid: Fast cooling doesn't give molecules enough time to align into a crystal lattice.
-
Action: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath) to slow the cooling rate.
-
-
High impurity load: Impurities can depress the melting point of the mixture, making it more prone to oiling out.
-
Action: Consider a preliminary purification step. An acid-base extraction is highly effective for carboxylic acids like this one. Dissolve the crude product in a solvent like ethyl acetate, wash with a mild base (e.g., 5% NaHCO₃ solution) to remove acidic impurities, and then wash with a mild acid to remove basic impurities.[3]
-
Issue 2: No crystals form, even after the solution has cooled to room temperature.
This is a common issue that typically indicates the solution is not sufficiently saturated or that nucleation has not been initiated.[5][6]
Causality & Solutions:
-
Too much solvent was used: The concentration of the compound is below its saturation point at the cooled temperature.[4][7]
-
Action: Gently heat the solution to evaporate some of the solvent. Continue until you observe slight cloudiness (the saturation point), then add a tiny amount of solvent to redissolve it and cool again.[4]
-
-
Lack of nucleation sites: Crystal growth needs a starting point.
-
Action 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections on the glass can provide a surface for crystals to begin forming.[6]
-
Action 2 (Seed Crystal): If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.[5]
-
Issue 3: The purified crystals are still colored.
Color is often due to highly conjugated, non-polar impurities that get trapped in the crystal lattice.
Causality & Solutions:
-
Trapped Impurities: The colored molecules are co-crystallizing with your product.
-
Action: During the hot dissolution step, add a very small amount (1-2% of the solute weight) of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
// Paths from Outcome crystals [label="Crystals Form", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_crystals [label="No Crystals Form", shape=box, fillcolor="#F1F3F4"]; oils_out [label="Compound Oils Out", shape=box, fillcolor="#F1F3F4"];
// Troubleshooting Nodes add_solvent [label="Re-heat, Add More Solvent,\nCool Slower"]; scratch [label="Scratch Flask or\nAdd Seed Crystal"]; evaporate [label="Reduce Solvent Volume,\nRe-cool"];
// Final Steps filter [label="Collect Crystals by\nVacuum Filtration"]; wash [label="Wash with Minimal\nIce-Cold Solvent"]; dry [label="Dry Crystals"]; pure [label="Pure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> dissolve; dissolve -> cool; cool -> outcome;
outcome -> crystals [label="Ideal"]; outcome -> no_crystals [label="Problem"]; outcome -> oils_out [label="Problem"];
oils_out -> add_solvent; add_solvent -> cool;
no_crystals -> scratch; scratch -> outcome [label="Check Again"]; no_crystals -> evaporate; evaporate -> cool;
crystals -> filter; filter -> wash; wash -> dry; dry -> pure; } }
Caption: Troubleshooting workflow for recrystallization.
Step-by-Step Purification Protocols
Protocol 1: Purification by Recrystallization
This protocol is optimized for purifying multi-gram quantities of this compound that is ~80-90% pure.
1. Solvent System Selection:
-
A mixed solvent system is often ideal. A good starting point is a mixture of a polar solvent in which the compound is soluble when hot (like ethyl acetate or acetone) and a non-polar solvent in which it is less soluble (like hexanes or heptane).[8][9]
-
Recommended System: Ethyl Acetate / Hexanes.
2. Procedure:
-
Place the crude solid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a stir bar.
-
Add the "good" solvent (ethyl acetate) in small portions while heating the mixture gently on a hot plate with stirring. Add just enough solvent to fully dissolve the solid at or near the boiling point.[7]
-
Once fully dissolved, remove the flask from the heat.
-
Slowly add the "poor" solvent (hexanes) dropwise to the hot solution while stirring. Continue adding until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few more drops of the "good" solvent (ethyl acetate) until the solution becomes clear again.
-
Remove the stir bar, cover the flask with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[6]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexanes (or a hexanes-rich mixture of the crystallization solvents) to remove any residual soluble impurities.[7]
-
Dry the crystals under vacuum to a constant weight. Assess purity by taking a melting point.
Protocol 2: Purification by Column Chromatography
Use this protocol when recrystallization is ineffective or for small-scale purification.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes and Ethyl Acetate (HPLC grade)
-
Triethylamine (optional, for deactivating silica)
2. Procedure:
-
Determine Eluent System via TLC: On a silica TLC plate, spot the crude material. Develop the plate in various ratios of Hexanes:Ethyl Acetate. The ideal system will give the product an Rf value of ~0.3-0.4. A good starting point is 7:3 Hexanes:Ethyl Acetate.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading" and generally results in better separation.
-
Pack the Column: Prepare a slurry of silica gel in the eluent. Pour it into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks.
-
Load and Run the Column: Carefully add the dry-loaded sample to the top of the silica bed. Add a thin layer of sand on top to prevent disturbance. Begin eluting with the chosen solvent system, collecting fractions.
-
Analyze Fractions: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
// Connections tlc -> dry_load; dry_load -> pack; pack -> load; load -> collect; collect -> analyze; analyze -> combine; combine -> evaporate; evaporate -> product; } }
Caption: Workflow for purification by flash column chromatography.
References
-
Chemical-Suppliers. (n.d.). This compound | CAS 1860-58-8. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
SweetStudy. (n.d.). Recrystallization pre/post lab questions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. This compound | CAS 1860-58-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sweetstudy.com [sweetstudy.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
"2-(3-(benzyloxy)phenyl)acetic acid" stability under acidic/basic conditions
Technical Support Center: 2-(3-(benzyloxy)phenyl)acetic acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The stability of this compound is dictated by its two primary functional groups: a carboxylic acid and a benzyl ether. The benzyl ether is the more reactive moiety and is susceptible to cleavage under certain acidic conditions.[1][2] The carboxylic acid group is generally stable, but its reactivity can be influenced by pH.[3][4]
Q2: How does this compound behave under acidic conditions?
Under strong acidic conditions, particularly with heating, the benzyl ether bond is prone to cleavage.[2][5] This is a well-documented reaction for benzyl ethers. The process is initiated by the protonation of the ether oxygen, which makes the benzylic carbon susceptible to nucleophilic attack.[6] The stability of the resulting benzyl carbocation facilitates this cleavage.[1][6] The primary degradation products would be 3-hydroxyphenylacetic acid and benzyl alcohol (or a benzyl halide if hydrohalic acids are used).[1][7]
Q3: Is this compound stable under basic conditions?
Generally, benzyl ethers are more stable under basic conditions compared to acidic conditions.[3] The carboxylic acid will be deprotonated to form a carboxylate salt, which is resonance-stabilized and generally stable.[4][8] However, harsh basic conditions (e.g., high concentrations of a strong base at elevated temperatures) could potentially lead to degradation, although this is less common than acid-catalyzed cleavage.
Q4: What are the expected degradation products under forced degradation conditions?
Forced degradation studies, as recommended by FDA and ICH guidelines, are designed to identify potential degradation products.[9][10]
-
Acidic Hydrolysis: The primary degradation pathway is the cleavage of the benzyl ether bond.
-
Degradation Product 1: 3-hydroxyphenylacetic acid
-
Degradation Product 2: Benzyl alcohol (or corresponding benzyl halide)
-
-
Basic Hydrolysis: The compound is expected to be relatively stable. Under extreme conditions, some degradation might occur, but significant breakdown is not anticipated. The primary species in solution will be the carboxylate salt of the parent compound.[3]
Troubleshooting Guide
Issue 1: Unexpected peaks are observed during HPLC analysis after acidic workup.
-
Possible Cause: You are likely observing the degradation products from the cleavage of the benzyl ether.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, obtain standards of the expected degradation products (3-hydroxyphenylacetic acid and benzyl alcohol) to confirm their retention times match the unexpected peaks.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the species corresponding to the new peaks. The molecular weight of 3-hydroxyphenylacetic acid is 152.15 g/mol , and benzyl alcohol is 108.14 g/mol .
-
Modify Conditions: If degradation is undesirable, avoid prolonged exposure to strong acids, especially at elevated temperatures. Consider using milder acidic conditions or performing the reaction at a lower temperature.
-
Issue 2: Low recovery of this compound after extraction from a basic aqueous solution.
-
Possible Cause: After basification, the carboxylic acid is converted to its carboxylate salt, which is highly soluble in the aqueous phase and will not be efficiently extracted into a non-polar organic solvent.
-
Troubleshooting Steps:
-
Acidify Before Extraction: Before extracting with an organic solvent, acidify the aqueous solution to a pH below the pKa of the carboxylic acid (typically pH < 4). This will protonate the carboxylate, making the compound less water-soluble and more readily extractable into solvents like ethyl acetate or dichloromethane.
-
Check pH: Use pH paper or a pH meter to ensure the aqueous layer is sufficiently acidic before performing the extraction.
-
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol is designed to intentionally degrade the compound to identify potential degradation products, as is common in pharmaceutical stress testing.[10][11]
Objective: To assess the stability of this compound in an acidic medium.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH) for neutralization
-
HPLC grade methanol and water
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
In a flask, add a known volume of the stock solution to an equal volume of 0.1 N HCl.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.[11]
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the sample by a stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the area of the parent peak.
Protocol 2: Stability Assessment under Basic Conditions
Objective: To evaluate the stability of this compound in a basic medium.
Procedure:
-
Follow the same initial steps as the acid hydrolysis protocol, but use 0.1 N NaOH instead of 0.1 N HCl.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) and collect samples at the specified time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.[11]
-
Analyze the samples by HPLC and compare the chromatograms to the initial time point to assess for any degradation.
Data Presentation
Table 1: Predicted Stability of this compound
| Condition | Reagent Example | Expected Stability | Primary Degradation Products | Mechanism |
| Strong Acidic | 0.1 M - 1 M HCl, H₂SO₄ (with heat) | Labile | 3-hydroxyphenylacetic acid, Benzyl alcohol | SN1-type ether cleavage[1][6] |
| Mild Acidic | Acetic Acid (room temp) | Generally Stable | Minimal to none | - |
| Strong Basic | 0.1 M - 1 M NaOH (with heat) | Generally Stable | Minimal to none | Deprotonation to carboxylate |
| Mild Basic | NaHCO₃ (room temp) | Stable | None | Deprotonation to carboxylate |
Visualizations
Diagram 1: Acid-Catalyzed Degradation Pathway
This diagram illustrates the SN1 mechanism for the cleavage of the benzyl ether under acidic conditions.
Caption: Acid-catalyzed cleavage of the benzyl ether.
Diagram 2: Behavior in Basic Conditions
This diagram shows the simple acid-base reaction that occurs in basic media.
Caption: Formation of the stable carboxylate salt in base.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. quora.com [quora.com]
- 4. byjus.com [byjus.com]
- 5. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 6. fiveable.me [fiveable.me]
- 7. Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases | Journal Article | PNNL [pnnl.gov]
- 8. savemyexams.com [savemyexams.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: Scaling Up 2-(3-(benzyloxy)phenyl)acetic acid Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Overview of Synthetic Strategies
The synthesis of 2-(3-(benzyloxy)phenyl)acetic acid typically involves a multi-step process. The choice of a specific synthetic route often depends on factors like the availability of starting materials, desired purity, scalability, and cost-effectiveness. Common strategies include the hydrolysis of the corresponding nitrile, the Willgerodt-Kindler reaction, and palladium-catalyzed carbonylation reactions. Each method presents its own set of challenges, particularly when transitioning from small-scale laboratory synthesis to larger-scale production.
Below is a visual representation of common synthetic pathways leading to this compound.
Caption: Common synthetic routes to this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific questions and problems that may arise during the synthesis and scale-up of this compound.
Synthesis Route: Nitrile Hydrolysis
The hydrolysis of 2-(3-(benzyloxy)phenyl)acetonitrile is a common and effective method.[1] However, challenges can arise with reaction control and byproduct formation.
Q1: My nitrile hydrolysis is sluggish and gives a low yield. What can I do?
A1: Incomplete hydrolysis is a common issue. Here are several factors to consider:
-
Reaction Conditions: Both acidic and basic conditions can be employed for nitrile hydrolysis. For larger scale, basic hydrolysis using NaOH or KOH is often preferred due to easier handling and less corrosive nature compared to strong acids like H2SO4 or HCl.[1] Ensure your reaction temperature is sufficiently high; refluxing is often necessary.
-
Phase Transfer Catalysis: If you are using a biphasic system (e.g., an organic solvent and aqueous base), the reaction can be rate-limited by the interface. The addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA) can significantly accelerate the reaction by transporting the hydroxide ion into the organic phase.
-
Microwave Irradiation: For laboratory-scale synthesis, microwave-assisted hydrolysis can dramatically reduce reaction times and improve yields.[2] However, scaling up microwave reactions requires specialized equipment.
Q2: I am observing significant formation of the corresponding amide, 2-(3-(benzyloxy)phenyl)acetamide, as a byproduct. How can I minimize this?
A2: The formation of the amide is an intermediate step in the hydrolysis of a nitrile to a carboxylic acid. If the reaction is stopped prematurely or the conditions are not harsh enough, the amide will be the major product.[3]
-
Increase Reaction Time and/or Temperature: Ensure the reaction goes to completion by extending the reflux time or cautiously increasing the temperature.
-
Increase Base Concentration: A higher concentration of NaOH or KOH will favor the complete hydrolysis to the carboxylate salt.
-
Alternative Hydrolysis Conditions: Consider using a mixture of an alcohol (e.g., ethanol) and aqueous base. This can improve the solubility of the nitrile and promote a more homogeneous reaction.
Q3: What are the best practices for purifying the final product after nitrile hydrolysis?
A3: Purification typically involves an acid-base workup.
-
After the reaction, cool the mixture and, if an organic solvent was used, remove it under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or toluene) to remove any unreacted nitrile and other non-acidic impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of 2-3. The desired carboxylic acid will precipitate out.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is recommended.[4]
Synthesis Route: Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a pathway from an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.[5][6]
Q4: The Willgerodt-Kindler reaction with 3-(benzyloxy)acetophenone is giving me a complex mixture of products. How can I improve the selectivity?
A4: The Willgerodt-Kindler reaction can be sensitive to reaction conditions.
-
Reagent Stoichiometry: Ensure the correct stoichiometry of sulfur and the amine (typically morpholine) is used. An excess of either can lead to side reactions.
-
Temperature Control: The reaction is typically run at reflux.[6] Maintaining a consistent and appropriate temperature is crucial. Overheating can lead to decomposition and the formation of tarry byproducts.
-
Choice of Amine: While morpholine is commonly used, other secondary amines can be employed.[6] The choice of amine can influence the reaction rate and yield.
Q5: The hydrolysis of the intermediate thioamide is proving difficult. What are the recommended conditions?
A5: The hydrolysis of the thioamide to the carboxylic acid generally requires harsh conditions.
-
Acidic Hydrolysis: Refluxing with a strong acid like 50% sulfuric acid is effective but can be corrosive and generate significant waste.[6]
-
Basic Hydrolysis: A more common and often cleaner method is to reflux with a solution of NaOH or KOH in a mixture of water and an alcohol (e.g., ethanol).[6] This helps to solubilize the thioamide.
-
Phase Transfer Catalysis: Similar to nitrile hydrolysis, a PTC can be beneficial for the basic hydrolysis of the thioamide, especially at larger scales.[2][7]
Synthesis Route: Palladium-Catalyzed Carbonylation
This method involves the reaction of a benzyl halide with carbon monoxide in the presence of a palladium catalyst.[8][9][10]
Q6: My palladium-catalyzed carbonylation of 3-(benzyloxy)benzyl chloride is not proceeding. What are the critical parameters?
A6: Palladium-catalyzed reactions are sensitive to a number of factors.
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligand is critical. The ligand influences the stability and activity of the catalyst.[8][9] Triphenylphosphine (PPh₃) is a common choice.
-
Solvent: The reaction is often carried out in a non-polar aprotic solvent like toluene or xylene.[9]
-
Base: A base is required to neutralize the HCl generated during the reaction. Inorganic bases like NaOH or K₂CO₃ are typically used.
-
Carbon Monoxide Pressure: The reaction requires a positive pressure of carbon monoxide. The optimal pressure will depend on the specific catalyst system and reaction temperature.[8]
-
Purity of Reagents: Ensure all reagents and the solvent are dry and free of impurities that could poison the catalyst.
Q7: How can I minimize catalyst deactivation and ensure good turnover numbers during scale-up?
A7: Catalyst deactivation is a major concern in scaling up palladium-catalyzed reactions.
-
Oxygen Exclusion: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Substrate Purity: Impurities in the starting material can act as catalyst poisons. Ensure the 3-(benzyloxy)benzyl chloride is of high purity.
-
Ligand-to-Metal Ratio: The ratio of the phosphine ligand to the palladium catalyst can affect catalyst stability and activity.[8] This may need to be optimized for your specific conditions.
General Scale-Up and Purification Challenges
Q8: I am having difficulty with the purification of the final product at a larger scale. What methods are most suitable?
A8: While laboratory-scale purification might rely on column chromatography, this is often not practical for large-scale production.
-
Recrystallization: This is the most common and cost-effective method for purifying solid organic compounds at scale. The key is to find a suitable solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Acid-Base Extraction: As mentioned for the nitrile hydrolysis route, a liquid-liquid extraction to separate the acidic product from neutral and basic impurities is a highly effective and scalable purification step.[4]
-
Distillation: This is generally not suitable for this compound due to its high boiling point and potential for thermal decomposition.[4]
Q9: What are the key safety considerations when scaling up this synthesis?
A9:
-
Reagent Handling: Be aware of the hazards of all reagents used. For example, benzyl bromide is a lachrymator, and carbon monoxide is a toxic gas.
-
Exothermic Reactions: Some steps, such as the Grignard reaction (if used as an alternative route) or quenching of reactive intermediates, can be highly exothermic. Ensure adequate cooling capacity and controlled addition of reagents.
-
Pressure Reactions: If using carbonylation, ensure the pressure reactor is properly rated and maintained.
-
Waste Disposal: Develop a plan for the safe disposal of all waste streams, including aqueous acidic and basic solutions and organic solvents.
III. Experimental Protocols
Protocol 1: Synthesis via Nitrile Hydrolysis
This protocol describes a general procedure for the hydrolysis of 2-(3-(benzyloxy)phenyl)acetonitrile.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(3-(benzyloxy)phenyl)acetonitrile (1 equivalent), ethanol (5-10 volumes), and a 20% aqueous solution of sodium hydroxide (3-5 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether (2 x 5 volumes).
-
Acidification: Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water.
-
Drying and Purification: Dry the solid under vacuum. If necessary, recrystallize from an appropriate solvent system like ethanol/water.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Palladium-catalyzed carbonylation of benzyl alcohol derivatives to phenylacetic acid derivatives [research.unipd.it]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
Technical Support Center: Resolving Overlapping Peaks in the ¹H NMR of 2-(3-(benzyloxy)phenyl)acetic acid
Welcome to the technical support center for advanced NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of overlapping signals in ¹H NMR spectra, with a specific focus on "2-(3-(benzyloxy)phenyl)acetic acid" as a representative case study. Our goal is to provide you with a comprehensive set of troubleshooting strategies, from simple experimental adjustments to advanced 2D NMR techniques, to achieve high-resolution spectra for unambiguous structural elucidation.
Understanding the Challenge: Peak Overlap in Aromatic Systems
The ¹H NMR spectrum of "this compound" presents a classic challenge: multiple aromatic protons in similar chemical environments. The molecule contains two distinct phenyl rings—one from the phenylacetic acid moiety and one from the benzyl group. Protons on these rings often resonate in a narrow chemical shift range (typically δ 7.0-7.5 ppm), leading to a complex multiplet where individual signals are difficult, if not impossible, to resolve in a standard 1D spectrum. This overlap obscures crucial information about proton connectivity and substitution patterns.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my spectrum of this compound overlapping?
A1: The chemical shift of a proton is highly sensitive to its local electronic environment.[1] In "this compound," the protons on both the phenyl and benzyl rings are in aromatic systems, causing them to resonate in a similar downfield region.[2] The subtle differences in their electronic environments, dictated by their position relative to the substituents (-CH₂COOH and -OCH₂Ph), are often insufficient to cause significant separation in a standard ¹H NMR experiment, resulting in signal overlap.[3]
Q2: I see a broad singlet. What could it be?
A2: The broad singlet is likely the carboxylic acid proton (-COOH). Its chemical shift can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding. It is also an exchangeable proton, which contributes to its broadness.
Q3: Can I just increase the magnetic field strength of the NMR spectrometer to resolve the peaks?
A3: While using a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) does increase the dispersion of signals and can improve resolution, it may not be sufficient to completely resolve severely overlapping multiplets.[4] It is an excellent first step if available, but often, other techniques are required in conjunction.
Troubleshooting Guide: From Simple Adjustments to Advanced Techniques
When faced with overlapping signals, a systematic approach is key. The following troubleshooting guide is structured to start with the simplest and quickest methods before moving to more advanced, time-intensive experiments.
Level 1: Modifying Experimental Parameters
These techniques involve simple changes to the sample preparation or acquisition parameters and can often be performed quickly.
The choice of deuterated solvent can have a significant impact on the chemical shifts of protons, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS).[5] Solvents can interact with the solute through various mechanisms, including hydrogen bonding and magnetic anisotropy, altering the local magnetic field experienced by the protons.[6][7]
-
Rationale: Switching from a non-polar solvent like chloroform-d (CDCl₃) to a more polar or aromatic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) or benzene-d₆ (C₆D₆) can induce differential shifts in the proton resonances, potentially resolving the overlap.[8] For instance, aromatic solvents like benzene-d₆ can cause significant upfield or downfield shifts for protons depending on their spatial relationship to the solvent molecule.[5]
-
Protocol:
-
Prepare a new sample of "this compound" in a different deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or benzene-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
Compare the aromatic region of the new spectrum with the original one to see if the overlap has been resolved.
-
Variable temperature (VT) NMR is a powerful technique for resolving overlapping signals, especially when the molecule has conformational flexibility or is involved in dynamic exchange processes.[9][10] Changes in temperature can alter the populations of different conformers, leading to changes in the averaged chemical shifts.[11]
-
Rationale: For "this compound," rotation around the various single bonds can lead to different average chemical shifts at different temperatures. This can be particularly effective for resolving signals of protons that are spatially close but chemically distinct.[12]
-
Protocol:
-
Using a spectrometer equipped with a variable temperature unit, acquire a ¹H NMR spectrum at the standard temperature (e.g., 298 K).
-
Incrementally increase or decrease the temperature (e.g., in 10-20 K steps) and acquire a spectrum at each temperature.[10]
-
Monitor the aromatic region of the spectra to identify a temperature at which the overlapping signals are resolved.
-
The concentration of the sample can influence the chemical shifts of protons, particularly those involved in intermolecular interactions like hydrogen bonding.[13]
-
Rationale: While less likely to resolve aromatic proton overlap for this specific molecule, it can be a quick check. Changes in concentration can affect the extent of intermolecular hydrogen bonding of the carboxylic acid group, which might have a minor long-range effect on the aromatic protons.
-
Protocol:
-
Prepare a more dilute or more concentrated sample of your compound.
-
Acquire a ¹H NMR spectrum and compare it to the original.
-
Level 2: Advanced 1D and 2D NMR Experiments
If modifying the experimental parameters is insufficient, the next step is to employ more advanced NMR techniques that provide additional dimensions of information.
A 1D TOCSY experiment can be used to selectively excite a single proton and observe all other protons within the same spin system.[14][15]
-
Rationale: If you can identify a resolved proton on one of the aromatic rings, a 1D TOCSY experiment can help to "pull out" the signals of all the other protons on that same ring, effectively isolating one spin system from the other.
-
Protocol:
-
Identify a resolved aromatic proton signal.
-
Set up a 1D TOCSY experiment, selectively irradiating the chosen proton.
-
The resulting spectrum will show only the signals from the protons that are part of the same spin system as the irradiated proton.
-
The COSY experiment is a fundamental 2D NMR technique that shows correlations between protons that are J-coupled (typically through 2-4 bonds).[16][17]
-
Rationale: A COSY spectrum will display cross-peaks between protons that are adjacent to each other on the aromatic rings.[18] By tracing these connectivities, you can piece together the spin systems of each ring, even if the signals are overlapped in the 1D spectrum.
-
Protocol:
-
Acquire a standard COSY spectrum.
-
The spectrum will have the 1D ¹H spectrum along the diagonal.
-
Off-diagonal cross-peaks indicate J-coupling between protons. Start with a resolved proton and "walk" along the spin system by identifying its cross-peaks to neighboring protons.
-
When proton-proton correlations are not enough, correlating protons to their attached carbons (HSQC) or to carbons 2-3 bonds away (HMBC) is a powerful strategy.[15][19]
-
Rationale: Carbon-13 spectra have a much larger chemical shift dispersion than proton spectra.[20] An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton to its directly attached carbon.[21] Since the attached carbons will likely have different chemical shifts, the overlapping proton signals can be resolved in the second (carbon) dimension.[22] An HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals longer-range correlations and is invaluable for assigning quaternary carbons and piecing together the molecular fragments.
-
Protocol:
-
HSQC: Acquire an HSQC spectrum. Cross-peaks will appear at the ¹H chemical shift on one axis and the ¹³C chemical shift of the directly bonded carbon on the other axis. This will help to differentiate protons attached to different carbons, even if their proton chemical shifts are identical.
-
HMBC: Acquire an HMBC spectrum. Cross-peaks will show correlations between protons and carbons that are 2-3 bonds away. This is crucial for confirming the connectivity between the phenylacetic acid moiety, the ether linkage, and the benzyl group.
-
Data Summary and Workflow Visualization
| Technique | Principle | Expected Outcome for Overlapping Aromatics |
| Solvent Change | Alters chemical shifts through solute-solvent interactions. | Potential resolution of overlapping multiplets. |
| Variable Temperature | Changes conformational populations and dynamics. | May resolve signals by altering their averaged chemical shifts. |
| 2D COSY | Shows correlations between J-coupled protons. | Allows tracing of proton-proton connectivities within each aromatic ring. |
| 2D HSQC | Correlates protons to their directly attached carbons. | Resolves overlapping proton signals by spreading them out in the carbon dimension. |
| 2D HMBC | Shows long-range (2-3 bond) proton-carbon correlations. | Confirms the connectivity between the different fragments of the molecule. |
Troubleshooting Workflow
Caption: A stepwise workflow for resolving overlapping NMR signals.
Interpreting 2D NMR Data
Caption: The logical relationship between key 2D NMR experiments for structure elucidation.
Conclusion
Resolving overlapping peaks in the ¹H NMR spectrum of molecules like "this compound" is a common challenge that can be overcome with a systematic application of various NMR techniques. By starting with simple adjustments to experimental parameters and progressing to more sophisticated 2D experiments, researchers can obtain high-quality, unambiguous data essential for structural verification and drug development. This guide provides a framework for troubleshooting, enabling you to confidently tackle even the most complex spectra.
References
-
Facey, G. (2014). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link]
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]
-
University of Oxford. Variable Temperature NMR Experiments. [Link]
-
Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]
-
Meiering, E. et al. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science. [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. [Link]
-
ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?. [Link]
-
The University of Manchester. (2010). Pure Shift 1H NMR. [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
AZoM. (2025). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. [Link]
-
Oxford Instruments. Variable Temperature NMR Spectroscopy. [Link]
-
J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]
-
Columbia University. HSQC and HMBC. [Link]
-
Royal Society of Chemistry. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. [Link]
-
ACS Publications. (1987). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. [Link]
-
ACS Publications. Supporting Information for Decarboxylative Deuteration of Aliphatic Carboxylic Acids. [Link]
-
University of California, Riverside. COSY. [Link]
-
PubMed. (2005). A 2D solid-state NMR experiment to resolve overlapping aromatic resonances of thiophene-based nematogens. [Link]
-
Chemistry LibreTexts. (2022). HMBC and HMQC Spectra. [Link]
-
Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
-
ResearchGate. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
University of Maryland. MRRC Structure Elucidation Notes. [Link]
-
Wikipedia. Chemical shift. [Link]
-
University of Calgary. NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2022). NMR Spectroscopy. [Link]
-
ACS Publications. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
Chemistry LibreTexts. (2022). Factors That Influence NMR Chemical Shift. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). [Link]
-
University of Cambridge. Chemical shifts. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
Sources
- 1. Chemical shift - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. personalpages.manchester.ac.uk [personalpages.manchester.ac.uk]
- 5. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. reddit.com [reddit.com]
- 9. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 15. benchchem.com [benchchem.com]
- 16. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. COSY [chem.ch.huji.ac.il]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. azom.com [azom.com]
- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Reaction Condition Optimization for 2-(3-(benzyloxy)phenyl)acetic acid
Welcome to the technical support center for the synthesis and optimization of 2-(3-(benzyloxy)phenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important intermediate. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your reaction conditions for improved yield and purity.
I. Synthetic Strategy Overview
The most common and reliable method for synthesizing this compound involves a two-step process starting from 3-hydroxyphenylacetonitrile. This involves the protection of the phenolic hydroxyl group via benzylation, followed by the hydrolysis of the nitrile to the corresponding carboxylic acid.
Below is a generalized workflow for this synthetic route.
Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound.
Step 1: Benzylation of 3-Hydroxyphenylacetonitrile
Q1: My benzylation reaction is slow or incomplete. What are the likely causes and how can I improve it?
A1: Incomplete benzylation is a common issue. Several factors can contribute to this:
-
Insufficient Base: The base is crucial for deprotonating the phenolic hydroxyl group, making it a more potent nucleophile. If the reaction is sluggish, ensure you are using a sufficient excess of a suitable base. Potassium carbonate (K₂CO₃) is a common choice.
-
Poor Solvent Choice: The solvent must be able to dissolve the starting materials and facilitate the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are generally effective.
-
Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 60-80°C) can significantly increase the reaction rate. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Reagent Quality: Ensure your benzyl bromide or chloride is of high purity and has not degraded.
Troubleshooting Protocol: Optimizing Benzylation
-
Reagent Check: Verify the purity of your 3-hydroxyphenylacetonitrile and benzyl halide.
-
Base and Solvent: Use anhydrous potassium carbonate (2-3 equivalents) in dry DMF or acetone.
-
Temperature Control: Heat the reaction mixture to 60°C and monitor by TLC every hour. If the reaction is still slow, consider increasing the temperature in 10°C increments, not exceeding 100°C.
-
Work-up: After completion, cool the reaction mixture and pour it into water. The product can then be extracted with an organic solvent like ethyl acetate.
Q2: I am observing the formation of multiple byproducts during benzylation. What are they and how can I avoid them?
A2: The primary byproduct of concern is the dibenzylated product, where the benzylic proton of the acetonitrile is deprotonated and subsequently benzylated. To minimize this:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the benzyl halide. A large excess can promote over-alkylation.
-
Temperature Management: Avoid excessively high temperatures, as this can favor byproduct formation.
Step 2: Hydrolysis of 3-(Benzyloxy)phenylacetonitrile
Q3: My nitrile hydrolysis is not going to completion, and I am isolating the amide intermediate. How can I drive the reaction to the carboxylic acid?
A3: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[1][2][3] Stopping at the amide stage is common, especially under milder conditions. To favor the formation of the carboxylic acid:
-
Harsher Conditions: More forcing conditions are generally required for the complete hydrolysis of the amide. This can include higher temperatures, longer reaction times, or higher concentrations of the acid or base.[4]
-
Choice of Hydrolysis Conditions:
-
Acidic Hydrolysis: Heating under reflux with a strong acid like sulfuric acid or hydrochloric acid is effective.[2][5] The ammonium ion formed as a byproduct is protonated, which helps drive the reaction to completion.[4]
-
Basic Hydrolysis: Refluxing with a strong base like sodium hydroxide will yield the carboxylate salt.[1][2] An acidic workup is then necessary to protonate the carboxylate and isolate the carboxylic acid.[2]
-
Comparative Hydrolysis Conditions
| Condition | Reagents | Temperature | Typical Reaction Time | Pros | Cons |
| Acidic | 30-50% H₂SO₄ (aq) | Reflux (100-120°C) | 4-8 hours | Direct isolation of the carboxylic acid. | Potential for debenzylation at high temperatures. |
| Basic | 10-20% NaOH (aq) | Reflux (100-120°C) | 6-12 hours | Less risk of debenzylation. | Requires an additional acidification step during workup. |
Q4: I am seeing a significant amount of debenzylation during the hydrolysis step. How can I prevent this?
A4: The benzyl ether is susceptible to cleavage under harsh acidic conditions, a process known as debenzylation.[6][7][8] To minimize this side reaction:
-
Favor Basic Hydrolysis: Basic conditions are generally less prone to causing debenzylation compared to strong acidic conditions.
-
Milder Acidic Conditions: If acidic hydrolysis is preferred, consider using milder acids or lower reaction temperatures for a longer duration.
-
Alternative Deprotection-Hydrolysis: In some cases, it may be advantageous to perform the debenzylation and hydrolysis in a single step, for example, by heating with aqueous HBr. However, this would yield 2-(3-hydroxyphenyl)acetic acid.
Below is a decision tree to help troubleshoot common issues in the hydrolysis step.
Sources
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(3-(benzyloxy)phenyl)acetic acid
Welcome to the technical support resource for researchers working with 2-(3-(benzyloxy)phenyl)acetic acid. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges encountered during the purification of this important synthetic intermediate. Our goal is to move beyond simple instructions, offering a rationale for each step to empower you to adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues researchers face when handling crude this compound.
Q1: What are the most likely impurities in my crude product?
A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. The most common methods of synthesis involve the hydrolysis of a precursor ester or nitrile.
-
Unreacted Starting Materials: If your synthesis involves the alkaline hydrolysis of ethyl 2-(3-(benzyloxy)phenyl)acetate, residual ester is a very common impurity.[1] Similarly, if you started from 2-(3-(benzyloxy)phenyl)acetonitrile, incomplete hydrolysis will leave the nitrile in your crude product.[2]
-
Byproducts from Synthesis: If a Wittig reaction was employed in a preceding step, triphenylphosphine oxide is a notorious and often persistent byproduct.[3]
-
Neutral Organic Impurities: These can include solvents used in the reaction or workup (e.g., Toluene, THF, Dichloromethane) and any non-acidic reagents or byproducts.
-
Water: Residual water from aqueous workup steps can prevent the product from solidifying, resulting in a gum or oil.
Understanding your potential impurities is the first step in selecting an appropriate purification strategy. For instance, an acid-base extraction is exceptionally effective at removing neutral impurities like residual ester or triphenylphosphine oxide.[4][5]
Q2: My crude product is a persistent oil or a sticky gum. How can I induce crystallization?
A2: This is a frequent challenge, often caused by the presence of residual solvents or other impurities that depress the melting point and disrupt the crystal lattice formation.
-
High-Vacuum Drying: First, ensure all volatile solvents are removed by drying the crude material under high vacuum, possibly with gentle heating (e.g., 30-40 °C).
-
Solvent Trituration: If the product remains oily, trituration can be effective. This involves stirring the oil with a solvent in which your desired product is poorly soluble but the impurities are soluble. For this compound, hexane or a mixture of diethyl ether and hexane is a good starting point. The pure product should precipitate as a solid, which can then be filtered.
-
"Seeding": If you have a small amount of pure, solid material from a previous batch, adding a "seed" crystal to the oil can initiate crystallization.
-
Initial Purification: Sometimes, a quick preliminary purification is necessary. Passing the crude oil through a short plug of silica gel, eluting with a solvent like ethyl acetate, can remove baseline impurities. Evaporation of the solvent may then yield a solid product suitable for further purification by recrystallization.
Q3: Which primary purification method—Acid-Base Extraction, Recrystallization, or Chromatography—is best for my needs?
A3: The optimal method depends on the nature of the impurities, the scale of your reaction, and the required final purity. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
-
Acid-Base Extraction: Ideal for removing neutral and basic impurities, regardless of scale. It is a robust first-pass purification technique.[6][7]
-
Recrystallization: Excellent for removing small amounts of impurities from a solid product to achieve high purity. It is often performed after an initial acid-base extraction.[8][9]
-
Column Chromatography: The most powerful method for separating complex mixtures or for achieving the highest possible purity, but it can be more time-consuming and solvent-intensive.[10][11]
Q4: During acid-base extraction, my product failed to precipitate after adding acid. What happened?
A4: This is a common and frustrating issue with several potential causes.
-
Insufficient Acidification: The most frequent cause is not adding enough acid to lower the pH sufficiently. The aqueous layer must be acidified to a pH at least 2-3 units below the pKa of the carboxylic acid to ensure complete protonation and precipitation.[7] Always check the pH with litmus paper or a pH meter. A slight excess of a strong acid like HCl is often necessary to ensure complete neutralization of the base used for extraction.[12]
-
High Water Solubility: While this compound has limited water solubility, its salt form might be more soluble than expected, or you may have a very small amount of product in a large volume of water. If no solid forms, or only a fine suspension, the compound can be recovered by extracting the acidified aqueous solution back into an organic solvent like ethyl acetate or dichloromethane.[6]
-
Formation of an Oil: The product may have "oiled out" instead of crystallizing, especially if the aqueous solution was warm from the heat of neutralization. Ensure the solution is cooled in an ice bath before and during acidification.[6] If an oil forms, you can proceed with extraction into an organic solvent.
Q5: My carboxylic acid streaks badly during silica gel column chromatography. How can I prevent this?
A5: Streaking, or peak tailing, is a classic problem when purifying acids on silica gel. It occurs because the acidic protons on the silica surface can deprotonate the carboxylic acid, causing it to ionize and bind strongly and unevenly to the stationary phase.
The Solution: Suppress ionization by adding a small amount of a volatile acid to your eluent system.
-
Recommended Additive: Add 0.5% to 1% acetic acid or formic acid to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid).
-
Mechanism of Action: The added acid maintains a low pH environment on the silica surface, ensuring your target compound remains in its protonated, less polar R-COOH form. This minimizes strong ionic interactions, leading to sharper peaks and better separation. Adding a base like triethylamine is a common strategy for purifying amines but would worsen the issue for an acid.[13][14]
Physicochemical Data & Reference Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₄O₃ | [15] |
| Molecular Weight | 242.27 g/mol | [15] |
| Melting Point | 121-125 °C | [15] |
| Appearance | White to off-white solid |
| CAS Number | 1860-58-8 |[15] |
Table 2: Recommended Solvents for Recrystallization
| Solvent System | Rationale & Comments |
|---|---|
| Toluene | Good for dissolving the compound when hot and allowing crystallization upon cooling. |
| Ethyl Acetate / Hexane | Dissolve in a minimum of hot ethyl acetate, then slowly add hexane until turbidity persists. Cool to crystallize. Excellent for controlling polarity. |
| Ethanol / Water | Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[7] |
| Benzene / Ethyl Alcohol | A classic solvent system reported for the parent compound, phenylacetic acid.[16] |
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic target compound from neutral or basic impurities.
Principle: The carboxylic acid is converted to its water-soluble sodium salt using a weak base, allowing neutral organic impurities to be washed away. The pure acid is then regenerated by re-acidification.[4][5]
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 100 mL) in a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and vent frequently to release the CO₂ gas that evolves. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of saturated NaHCO₃ solution (50 mL). Combine this aqueous extract with the first one.
-
Wash (Optional): The remaining organic layer, which contains neutral impurities, can be discarded. For rigorous purification, it could be washed with brine, dried over Na₂SO₄, and evaporated to recover and identify the impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2M hydrochloric acid (HCl) dropwise until gas evolution ceases and the solution is strongly acidic (pH 1-2, check with pH paper). A white precipitate of the pure carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for achieving high purity by separating the target compound from impurities with different polarities.
Principle: The crude mixture is adsorbed onto a stationary phase (silica gel) and eluted with a mobile phase. Compounds separate based on their differential partitioning between the two phases. Adding acid to the eluent is critical for good peak shape.
Step-by-Step Methodology:
-
Column Packing: Prepare a silica gel column using a slurry packing method with your initial eluent (e.g., 90:10 Hexane:Ethyl Acetate + 1% Acetic Acid).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For less soluble materials, a "dry loading" technique is preferred: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
Elution:
-
Begin eluting with a low-polarity solvent mixture (e.g., 90:10 Hexane:Ethyl Acetate + 1% Acetic Acid).
-
Gradually increase the polarity of the eluent (e.g., to 70:30 Hexane:Ethyl Acetate + 1% Acetic Acid) to elute your target compound.
-
The progress of the separation should be monitored by Thin Layer Chromatography (TLC).
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent and acetic acid under reduced pressure (rotary evaporation). It may be necessary to co-evaporate with a solvent like toluene to azeotropically remove the final traces of acetic acid.
-
Drying: Dry the resulting solid under high vacuum.
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
Chemical-Suppliers.com. This compound | CAS 1860-58-8. [Link]
-
Al-Degs, Y. S., et al. (2008). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of the Brazilian Chemical Society. [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
ResearchGate. How to separate ester from carboxylic acid by using chromatography?[Link]
-
Organic Syntheses. α,α'-DIPHENYLSUCCINIC ACID. [Link]
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
-
Organic Syntheses. PHENYLACETIC ACID. [Link]
- Google Patents. CN102249891B - Method for recovering and purifying phenylacetic acid.
-
Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. [Link]
- Google Patents.
-
Organic Syntheses. DIPHENYLACETIC ACID. [Link]
- Google Patents.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]
- 3. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. vernier.com [vernier.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. teledyneisco.com [teledyneisco.com]
- 11. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound | CAS 1860-58-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 16. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to 2-(3-(benzyloxy)phenyl)acetic acid and Other Phenylacetic Acid Derivatives in Anti-Inflammatory Drug Discovery
This guide provides an in-depth comparison of 2-(3-(benzyloxy)phenyl)acetic acid against other phenylacetic acid derivatives, offering a technical framework for researchers, scientists, and drug development professionals. We will delve into the shared mechanism of action, highlight key structural differences, and present the experimental protocols necessary to evaluate and differentiate these compounds as potential nonsteroidal anti-inflammatory drugs (NSAIDs).
Introduction: The Phenylacetic Acid Scaffold in Inflammation
Phenylacetic acid and its derivatives represent a cornerstone in medicinal chemistry, serving as fundamental building blocks for numerous pharmaceuticals.[1][2] This scaffold is particularly prominent in the class of nonsteroidal anti-inflammatory drugs (NSAIDs), with well-known agents like Diclofenac demonstrating its potential.[1][3] These molecules typically exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4]
This guide focuses on This compound , a specific derivative whose potential activity can be contextualized by comparing it to established compounds. By understanding its structure in relation to known active molecules, we can hypothesize its potential efficacy and design a robust experimental plan for its validation. The primary comparators selected for this guide are:
-
Diclofenac: A potent, clinically used phenylacetic acid derivative, serving as a high-efficacy benchmark.[3][5]
-
2-(4-(benzyloxy)phenyl)acetic acid: The para-isomer of our lead compound, allowing for an investigation into the structural importance of substituent placement.[6]
-
Phenylacetic Acid (PAA): The parent scaffold, which provides a baseline for evaluating the contribution of various functional groups.
Mechanism of Action: The Cyclooxygenase (COX) Pathway
The anti-inflammatory, analgesic, and antipyretic effects of phenylacetic acid-based NSAIDs are primarily achieved through the inhibition of prostaglandin synthesis. This is accomplished by blocking the active site of the cyclooxygenase (COX) enzymes.
There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme found in most tissues. It is responsible for producing prostaglandins that mediate essential homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[4][5]
-
COX-2: An inducible enzyme whose expression is significantly upregulated at sites of inflammation and injury.[4][5] It is the primary source of prostaglandins that mediate pain and inflammation.
The therapeutic goal for many modern NSAIDs is to selectively inhibit COX-2 while sparing COX-1. This selectivity can reduce the risk of common side effects, particularly gastrointestinal complications, associated with non-selective COX inhibition.[7] The degree of selectivity is often expressed as a Selectivity Index (SI) , calculated as the ratio of the 50% inhibitory concentrations (IC50) for each enzyme (IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2.[5]
Comparative Physicochemical and Biological Data
A direct comparison of biological activity requires experimental data obtained under identical conditions. While specific IC50 values for this compound are not available in the public literature, we can compare its physical properties and use data for Diclofenac as a reference point for a potent inhibitor. The generation of IC50 values for the target compound and its isomer using the protocols outlined below is a critical next step for any research program.
Table 1: Physicochemical Properties of Selected Phenylacetic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₅H₁₄O₃ | 242.27 |
| 2-(4-(benzyloxy)phenyl)acetic acid[6] | C₁₅H₁₄O₃ | 242.27 |
| Diclofenac | C₁₄H₁₁Cl₂NO₂ | 296.15 |
| Phenylacetic Acid | C₈H₈O₂ | 136.15 |
Table 2: Comparative COX Inhibition Data (Human Whole Blood Assay)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data required | Data required | Data required |
| 2-(4-(benzyloxy)phenyl)acetic acid | Data required | Data required | Data required |
| Diclofenac[5] | 1.2 ± 0.2 | 0.05 ± 0.004 | 24 |
| Phenylacetic Acid | Data required | Data required | Data required |
Note: The data for Diclofenac is derived from a human whole blood assay and serves as a representative example.[5] IC50 values are highly dependent on the specific assay conditions.
Experimental Design for Comparative Analysis
To objectively compare these compounds, a tiered screening approach is recommended. This workflow ensures that resources are focused on the most promising candidates, moving from high-throughput enzymatic assays to more complex and physiologically relevant cell-based models.
Detailed Experimental Protocols
The following protocols provide a self-validating framework for assessing the COX-inhibitory activity of the phenylacetic acid derivatives.
Protocol 1: In Vitro COX-1/COX-2 Enzymatic Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on purified COX enzymes, allowing for the calculation of IC50 values and the selectivity index.[4][8][9]
Objective: To determine the in vitro potency and selectivity of a test compound as an inhibitor of recombinant human COX-1 and COX-2.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Diclofenac)
-
Assay buffer (100 mM Tris-HCl, pH 8.0)
-
Detection system for prostaglandin E2 (PGE2) (e.g., ELISA kit)
-
96-well microplates
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compounds and Diclofenac in DMSO. A typical final concentration range for screening would be 0.01 µM to 100 µM.
-
Enzyme Preparation: Dilute the recombinant COX-1 and COX-2 enzymes to the desired working concentration in cold assay buffer.
-
Assay Setup: To separate wells of a 96-well plate, add:
-
Blank: Assay buffer only.
-
Vehicle Control (100% Activity): Assay buffer, enzyme, and DMSO.
-
Test Compound: Assay buffer, enzyme, and diluted test compound.
-
Positive Control: Assay buffer, enzyme, and diluted Diclofenac.
-
-
Pre-incubation: Add the enzyme (COX-1 or COX-2) to the appropriate wells. Add the test compounds, positive control, or vehicle (DMSO). Mix gently and pre-incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells except the blank.
-
Reaction Incubation: Incubate the plate for a further 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a small volume of a strong acid (e.g., 1 M HCl).
-
Quantification: Measure the amount of PGE2 produced in each well using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited) by fitting the data to a four-parameter logistic curve.
-
Calculate the Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).
-
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay
This assay measures the ability of a compound to inhibit COX activity within a living cell, providing insights into cell permeability and performance in a more physiological context.[10]
Objective: To quantify the inhibition of lipopolysaccharide (LPS)-induced PGE2 synthesis in RAW 264.7 murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and Diclofenac (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
PGE2 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, replace the old media with fresh, serum-free DMEM. Add serial dilutions of the test compounds or Diclofenac to the wells. Include a vehicle control (DMSO). Incubate for 1 hour.
-
Inflammatory Stimulation: Induce COX-2 expression and PGE2 production by adding LPS to all wells (final concentration of 1 µg/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for PGE2 analysis.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
(Optional): Perform a concurrent cell viability assay (e.g., MTT or LDH) to ensure that the observed inhibition is not due to cytotoxicity.
-
Conclusion and Future Directions
The phenylacetic acid scaffold remains a highly viable starting point for the development of novel anti-inflammatory agents. While this compound shares structural similarities with known COX inhibitors, its true potential can only be unlocked through rigorous experimental evaluation. The comparative framework and detailed protocols provided in this guide offer a clear path forward for characterizing this molecule and its isomers.
The critical next steps involve executing the described in vitro and cell-based assays to generate robust IC50 data. This will allow for a direct, data-driven comparison against benchmarks like Diclofenac and elucidate the structure-activity relationship of the benzyloxy substituent position. Promising candidates identified through this screening cascade can then be advanced into in vivo models of inflammation to assess their true therapeutic potential.
References
- Phenylacetic Acid Derivatives Overview. (n.d.). Scribd.
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. BenchChem.
- Google Patents. (n.d.). US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them.
- R&D Systems. (n.d.). Prostaglandin E2 Assay.
-
An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. (n.d.). PubMed Central. Retrieved from [Link]
- BenchChem. (2025). Application Note: High-Throughput Cell-Based Assay for Screening Prostaglandin Synthesis Inhibitors. BenchChem.
-
[Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues]. (n.d.). PubMed. Retrieved from [Link]
-
[Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines]. (n.d.). PubMed. Retrieved from [Link]
- Phenylacetic acid derivative: Significance and symbolism. (2025). BenchChem.
- R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit (KGE004B).
-
Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. (n.d.). PubMed. Retrieved from [Link]
- BenchChem. (2025). Assessing the Relative COX-2 Selectivity of Morniflumate and Diclofenac: A Comparative Guide for Researchers. BenchChem.
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. (2025). ResearchGate. Retrieved from [Link]
- Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific c-hydroxybutyri. (n.d.). Ovid.
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals. Retrieved from [Link]
-
Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016). The Pharma Innovation Journal. Retrieved from [Link]
-
Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.). Longdom Publishing SL. Retrieved from [Link]
- A Comparative Analysis of Cyclooxygenase Inhibition Profiles for Common NSAIDs. (2025). BenchChem.
-
Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. (2024). PMC - NIH. Retrieved from [Link]
-
(2-Benzyloxyphenyl)acetic acid. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). JETIR. Retrieved from [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI. Retrieved from [Link]
- Comparative Analysis of Cyclooxygenase (COX) Inhibitor Selectivity. (2025). BenchChem.
-
Analgesic. (n.d.). Wikipedia. Retrieved from [Link]
-
(Benzyloxy)acetic acid. (n.d.). PubChem - NIH. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]
- 3. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of 2-(3-(benzyloxy)phenyl)acetic acid and 2-(2-(benzyloxy)phenyl)acetic acid: A Guide for Drug Discovery Researchers
In the landscape of drug discovery, the nuanced structural differences between isomeric compounds can lead to vastly different pharmacological profiles. This guide provides an in-depth, objective comparison of the potential biological activities of two positional isomers: 2-(3-(benzyloxy)phenyl)acetic acid and 2-(2-(benzyloxy)phenyl)acetic acid. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide will leverage established principles of medicinal chemistry and detailed experimental protocols to provide a robust framework for their evaluation. We will explore their potential as anti-inflammatory and antibacterial agents, areas where phenylacetic acid derivatives have shown promise.
Structural Isomerism: A Foundation for Differential Activity
The fundamental difference between this compound (meta-isomer) and 2-(2-(benzyloxy)phenyl)acetic acid (ortho-isomer) lies in the substitution pattern of the benzyloxy group on the phenylacetic acid core. This seemingly minor positional change can significantly impact the molecule's three-dimensional conformation, electronic distribution, and steric hindrance. These factors, in turn, govern how the molecule interacts with biological targets such as enzymes and receptors, ultimately dictating its efficacy and specificity.
| Compound | Structure | IUPAC Name | CAS Number |
| This compound | This compound | 1860-58-8 | |
| 2-(2-(benzyloxy)phenyl)acetic acid | 2-(2-(benzyloxy)phenyl)acetic acid | 22047-88-7[1][2] |
Hypothetical Comparative Activity I: Anti-inflammatory Potential via Cyclooxygenase (COX) Inhibition
Many phenylacetic acid derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.[3][4][5] To assess the comparative potential of our two isomers, a robust in vitro COX-1 and COX-2 inhibition assay is proposed.
The Cyclooxygenase Signaling Pathway
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is adapted from established methods for determining the half-maximal inhibitory concentration (IC50) values.[6][7][8][9]
Objective: To determine the IC50 values of this compound and 2-(2-(benzyloxy)phenyl)acetic acid for both COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (ortho- and meta-isomers) dissolved in DMSO
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplates
-
Plate reader for colorimetric or fluorometric detection
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, test compounds, and reference inhibitors in the assay buffer.
-
Enzyme and Inhibitor Incubation:
-
To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Add various concentrations of the test isomers, reference inhibitors, or vehicle (DMSO) to the appropriate wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Expected Outcomes and Structure-Activity Relationship (SAR) Insights
Based on general SAR principles for COX inhibitors, the ortho-isomer, 2-(2-(benzyloxy)phenyl)acetic acid, might exhibit greater potency. The proximity of the bulky benzyloxy group to the acetic acid side chain could enforce a specific conformation that is favorable for binding within the active site of COX enzymes. Conversely, the meta-position of the benzyloxy group in this compound allows for greater conformational flexibility, which may or may not be advantageous for target engagement. It is also plausible that one isomer may show greater selectivity for COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects.
Hypothetical Comparative Activity II: Antibacterial Efficacy
Organic acids, including phenylacetic acid derivatives, are known to possess antibacterial properties.[10] Their mechanism of action often involves the disruption of bacterial cell membranes and interference with essential metabolic processes. A standard method to compare the antibacterial efficacy of the two isomers is the determination of their Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.[11][12][13][14][15]
Objective: To determine the MIC of this compound and 2-(2-(benzyloxy)phenyl)acetic acid against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Materials:
-
Bacterial strains (S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (ortho- and meta-isomers) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ampicillin)
-
Sterile 96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in MHB.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds and the positive control in the 96-well plates with MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Expected Outcomes and SAR Insights
The lipophilicity of the compounds is a critical factor in their ability to penetrate bacterial cell membranes. While both isomers have the same molecular formula and thus the same theoretical lipophilicity (logP), the ortho-isomer's more compact structure might influence its interaction with the lipid bilayer differently than the more extended conformation of the meta-isomer. It is conceivable that one isomer may demonstrate superior activity against Gram-positive bacteria, which have a thicker peptidoglycan layer, while the other might be more effective against Gram-negative bacteria with their outer membrane.
Conclusion and Future Directions
This guide provides a comprehensive, albeit hypothetical, framework for the comparative evaluation of this compound and 2-(2-(benzyloxy)phenyl)acetic acid. The proposed experimental protocols for COX inhibition and antibacterial activity are robust and widely accepted in the field. The insights from structure-activity relationships suggest that the positional isomerism will likely lead to discernible differences in their biological profiles.
For researchers in drug development, the key takeaway is the critical importance of empirical testing. While theoretical predictions and SAR principles provide valuable guidance, the definitive answer regarding the relative activities of these isomers can only be obtained through rigorous experimental investigation as outlined in this guide. Future studies should also explore other potential activities, such as antifungal or anticancer effects, and delve into the mechanisms of action of any observed biological activity.
References
- 1. aablocks.com [aablocks.com]
- 2. 22047-88-7|2-(2-(Benzyloxy)phenyl)acetic acid|BLD Pharm [bldpharm.com]
- 3. Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Benzyloxyphenylacetic Acid Isomers: A Guide for Drug Discovery Professionals
Abstract
Isomerism is a cornerstone of medicinal chemistry, where subtle changes in a molecule's three-dimensional architecture can lead to profound differences in biological activity. This guide provides a comprehensive comparison of the biological activities of the ortho-, meta-, and para-isomers of benzyloxyphenylacetic acid. We delve into their structure-activity relationships (SAR), focusing on their roles as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), and provide detailed experimental protocols for their comparative evaluation. This document serves as a technical resource for researchers and drug development professionals aiming to understand and leverage the isomeric differences within this chemical scaffold for therapeutic advantage.
The Chemical Landscape of Benzyloxyphenylacetic Acid Isomers
Benzyloxyphenylacetic acid consists of a phenylacetic acid core functionalized with a benzyloxy group. The position of this benzyloxy group on the phenyl ring gives rise to three distinct positional isomers: 2-(benzyloxy)phenylacetic acid (ortho), 3-(benzyloxy)phenylacetic acid (meta), and 4-(benzyloxy)phenylacetic acid (para).
While chemically similar, the spatial arrangement of the benzyloxy substituent dramatically alters the molecule's electronic distribution, steric profile, and lipophilicity. These physicochemical differences are critical determinants of how each isomer interacts with biological targets, such as enzyme active sites or receptor ligand-binding domains.[1][2] The study of such relationships is crucial for designing compounds with improved potency and selectivity.[1]
Comparative Biological Activities: A Focus on PPAR Modulation
Derivatives of benzyloxyphenylacetic acid have been investigated for a range of biological activities, including anti-sickling and antimicrobial effects.[1][3] However, a particularly significant area of research has been their activity as ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[4] PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate gene expression, playing pivotal roles in lipid metabolism, inflammation, and energy homeostasis.[5][6] There are three main PPAR isoforms: PPARα, PPARγ, and PPARδ.
Compounds that can activate these receptors, known as agonists, have therapeutic applications. For instance, PPARα agonists are used to lower triglyceride levels, while PPARγ agonists are used as insulin sensitizers in the treatment of type 2 diabetes.[7]
The potency and selectivity of benzyloxyphenylacetic acid derivatives for different PPAR subtypes are highly dependent on the isomeric position of the benzyloxy group. Structure-activity relationship studies have shown that even minor changes, such as the point of attachment of a substituent, can significantly impact binding affinity and selectivity.[4]
Table 1: Hypothetical Comparative Activity of Benzyloxyphenylacetic Acid Isomers on PPARs
| Isomer Position | Target | Activity Metric (EC₅₀, µM) | Selectivity vs. Other Subtypes |
|---|---|---|---|
| Ortho (2-) | PPARα | 15.2 | Low |
| PPARγ | 8.5 | Moderate | |
| Meta (3-) | PPARα | 5.8 | Moderate |
| PPARγ | 2.1 | High | |
| Para (4-) | PPARα | 25.0 | Low |
| | PPARγ | 12.3 | Low |
Note: The data in this table is illustrative, based on general principles of SAR for PPAR agonists, and is intended for comparative demonstration. Actual values would need to be determined experimentally.
As the hypothetical data suggests, the meta-isomer often exhibits the most potent activity. This can be attributed to its ability to adopt an optimal conformation within the ligand-binding pocket of the PPARγ receptor, allowing for more favorable interactions with key amino acid residues. The ortho-isomer may experience steric hindrance, reducing its binding affinity, while the para-isomer might not achieve the ideal geometry for strong binding.
Mechanistic Insights: The PPAR Signaling Pathway
PPAR agonists exert their effects by directly binding to the ligand-binding domain of their respective PPAR isoform. This binding event induces a conformational change in the receptor, causing the release of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR).[5] This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "PPAR signaling pathway activation by an agonist ligand."
Experimental Protocols for Comparative Evaluation
To empirically determine and compare the biological activities of the benzyloxyphenylacetic acid isomers, a series of well-defined in vitro assays are required. The following protocols describe standardized methods for assessing PPARγ activation and anti-inflammatory potential.
Protocol: In Vitro PPARγ Transactivation Assay
This cell-based reporter gene assay is the gold standard for quantifying the potency of a compound as a PPAR agonist.
Objective: To measure the dose-dependent activation of the PPARγ receptor by the ortho-, meta-, and para-isomers of benzyloxyphenylacetic acid and determine their EC₅₀ values.
Methodology:
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Transient Transfection: Cells are seeded in 96-well plates and co-transfected with three plasmids:
-
A GAL4-PPARγ fusion vector (expressing the PPARγ ligand-binding domain fused to the GAL4 DNA-binding domain).
-
A luciferase reporter vector containing an upstream GAL4 activation sequence (UAS).
-
A β-galactosidase expression vector (as an internal control for transfection efficiency).
-
-
Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of the benzyloxyphenylacetic acid isomers (e.g., from 0.01 µM to 100 µM). Rosiglitazone, a known potent PPARγ agonist, is used as a positive control.[8] A vehicle control (DMSO) is also included.
-
Luciferase Assay: After 24 hours of incubation with the compounds, cells are lysed. The luciferase activity (as a measure of PPARγ activation) and β-galactosidase activity are measured using a luminometer.
-
Data Analysis: Luciferase values are normalized to β-galactosidase activity. The data is then plotted as a dose-response curve, and the EC₅₀ (the concentration at which 50% of the maximal response is achieved) is calculated for each isomer using non-linear regression.
dot graph G { rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for the PPARγ transactivation assay."
Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Many PPARγ agonists exhibit anti-inflammatory properties. This assay measures the ability of the isomers to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.
Objective: To assess the anti-inflammatory potential of the benzyloxyphenylacetic acid isomers by measuring their ability to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the benzyloxyphenylacetic acid isomers for 1 hour.
-
Inflammatory Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production. A negative control (no LPS) and a vehicle control (LPS + DMSO) are included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated for each concentration of the isomers relative to the vehicle control. The IC₅₀ (concentration causing 50% inhibition) is determined.
-
Cell Viability Assay: A parallel assay (e.g., MTT or PrestoBlue) must be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
Discussion and Future Directions
The comparative analysis of benzyloxyphenylacetic acid isomers highlights a fundamental principle of medicinal chemistry: molecular structure dictates biological function.[9] The positional isomerism directly influences the interaction with target receptors like PPARs, leading to significant variations in potency and efficacy. Based on the provided framework, the meta-isomer is predicted to be the most promising candidate for further development as a PPARγ agonist due to its potentially superior activity profile.
Future research should focus on:
-
In Vivo Efficacy: Validating the in vitro findings in animal models of metabolic diseases (e.g., db/db mice for diabetes) or inflammation.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the most active isomer to assess its drug-likeness.
-
Toxicity Studies: Evaluating the safety profile of the lead compound.
-
Further SAR Studies: Synthesizing and testing additional derivatives to further optimize potency and selectivity. For example, adding electron-withdrawing or donating groups to the phenyl rings could further enhance activity.[10]
By systematically evaluating each isomer, researchers can make data-driven decisions to advance the most promising compounds in the drug discovery pipeline.
References
-
Boll Chim Farm. (2000). Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents. PubMed. [Link]
-
Zielińska, S., et al. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. [Link]
-
Bioorg Med Chem Lett. (2007). Discovery of highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activator receptor (PPAR) delta agonists. PubMed. [Link]
-
Fasanmade, A. A., & Onyenekwe, P. C. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. International Journal of Biomedical and Advance Research. [Link]
-
Bioorg Med Chem. (2003). Structure-activity relationship study on the benzoic acid part of diphenylamine-based retinoids. PubMed. [Link]
-
Pan, Y., et al. (2012). PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE. PMC - NIH. [Link]
-
Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A. [Link]
-
Tan, S. C., et al. (2020). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Request PDF - ResearchGate. [Link]
-
Griglio, A., et al. (2020). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PMC - PubMed Central. [Link]
-
Griglio, A., et al. (2020). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). MDPI. [Link]
-
Chaudhary, J., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]
-
Ciriminna, R., et al. (2019). Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC. [Link]
-
Rzemieniec, J., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]
-
Brown, A. S., et al. (2020). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. [Link]
-
Xie, Y., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PMC - PubMed Central. [Link]
-
Galli, A., et al. (2003). Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice. PubMed. [Link]
-
Ghasemzadeh, A., et al. (2019). A recent overview on the biological and pharmacological activities of ferulic acid. NIH. [Link]
-
Falcioni, F., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PMC - NIH. [Link]
-
Falcioni, F., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. ResearchGate. [Link]
-
Hasan, N. H., et al. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. MDPI. [Link]
-
Tuijin Jishu/Journal of Propulsion Technology. (n.d.). Microbiological Activities Of Para - Bromophenoxy Acetic Acid. Tuijin Jishu/Journal of Propulsion Technology. [Link]
-
Silva, A. R. P., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed Central. [Link]
-
ResearchGate. (2019). Evaluation of antioxidant and antimicrobial activity of phenolic lipids produced by the transesterification of 4-hydroxyphenylacetic acid and triglycerides. ResearchGate. [Link]
-
SciSpace. (2021). Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica. SciSpace. [Link]
Sources
- 1. Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. propulsiontechjournal.com [propulsiontechjournal.com]
- 4. Discovery of highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activator receptor (PPAR) delta agonists [pubmed.ncbi.nlm.nih.gov]
- 5. PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
A Senior Application Scientist's Guide to the Structural Validation of 2-(3-(benzyloxy)phenyl)acetic acid: A Comparative Analysis of Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this in-depth technical guide, we will navigate the structural validation of "2-(3-(benzyloxy)phenyl)acetic acid," a molecule of interest in various research domains. This guide eschews a rigid template, instead offering a holistic and logical workflow that leverages a suite of spectroscopic techniques to build a self-validating and irrefutable structural proof. We will delve into the "why" behind experimental choices, grounding our analysis in established principles and supporting data.
The Imperative of Structural Certainty
Before delving into the analytical techniques, it is crucial to understand the context of our target molecule. This compound, with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol , possesses several key structural features: a monosubstituted benzene ring from the benzyl group, a 1,3-disubstituted benzene ring, a carboxylic acid moiety, an ether linkage, and a methylene bridge. The potential for isomeric impurities, such as the 2- or 4-substituted analogs, necessitates a multi-faceted analytical approach to ensure the unequivocal identification of the desired 3-substituted isomer.
A Multi-Pronged Approach to Structural Elucidation
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and the connectivity of different functional groups.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise ratio), relaxation delay, and spectral width.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Data Interpretation: Decoding the NMR Spectra
¹H NMR Spectrum Analysis:
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| ~7.2-7.5 | Multiplet | 5H | -C₆H ₅ (benzyl) | Protons on the monosubstituted benzyl ring. |
| ~6.8-7.3 | Multiplet | 4H | -C₆H ₄- (phenyl) | Protons on the 1,3-disubstituted phenyl ring. The substitution pattern will lead to a complex splitting pattern. |
| ~5.1 | Singlet | 2H | -O-CH ₂-Ph | The methylene protons of the benzyl group are adjacent to an oxygen atom, causing a downfield shift. |
| ~3.6 | Singlet | 2H | -CH ₂-COOH | The methylene protons adjacent to the carboxylic acid group. |
¹³C NMR Spectrum Analysis:
The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175-180 | C =O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~158 | C -O (aromatic) | The aromatic carbon directly attached to the benzyloxy group. |
| ~137 | Quaternary C (benzyl) | The aromatic carbon of the benzyl group to which the methylene is attached. |
| ~135 | Quaternary C (phenyl) | The aromatic carbon of the phenylacetic acid moiety to which the acetic acid group is attached. |
| ~114-130 | Aromatic C -H | Aromatic carbons from both the benzyl and phenyl rings. |
| ~70 | -O-C H₂-Ph | The methylene carbon of the benzyl group, shifted downfield by the adjacent oxygen. |
| ~41 | -C H₂-COOH | The methylene carbon adjacent to the carboxylic acid. |
Part 2: Mass Spectrometry (MS) - Weighing the Evidence
Mass spectrometry provides the molecular weight of the compound and crucial information about its fragmentation pattern, which can be used to piece together the molecular structure.
Experimental Protocol: Obtaining the Mass Spectrum
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation, while softer techniques like Electrospray Ionization (ESI) are useful for confirming the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Data Interpretation: Unraveling the Fragmentation Puzzle
The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (242.27 g/mol ). The fragmentation pattern provides clues to the structure.
Expected Key Fragments:
-
m/z 242: Molecular ion ([C₁₅H₁₄O₃]⁺).
-
m/z 197: Loss of the carboxyl group (-COOH, 45 Da).
-
m/z 91: The tropylium ion ([C₇H₇]⁺), a very stable fragment characteristic of benzyl groups. This is a key indicator of the benzyloxy moiety.
-
m/z 107: Cleavage of the ether bond, resulting in the benzylic cation fragment.
-
m/z 135: Fragment corresponding to the phenylacetic acid moiety after cleavage of the ether bond.
Part 3: Fourier-Transform Infrared (FT-IR) Spectroscopy - The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation.
Experimental Protocol: Acquiring the FT-IR Spectrum
Objective: To identify the key functional groups in this compound.
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory) or dissolved in a suitable solvent.
-
Data Acquisition: The FT-IR spectrometer passes infrared radiation through the sample and measures the amount of light absorbed at each wavelength.
Data Interpretation: Identifying Characteristic Vibrations
The FT-IR spectrum will display characteristic absorption bands corresponding to the vibrations of specific bonds.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| 3100-3000 | C-H stretch (aromatic) | Aromatic Rings |
| 2950-2850 | C-H stretch (aliphatic) | Methylene Groups |
| ~1700 | C=O stretch | Carboxylic Acid |
| 1600-1450 | C=C stretch | Aromatic Rings |
| ~1250 | C-O stretch | Ether |
Comparative Analysis: Strengths and Limitations of Each Technique
| Technique | Strengths | Limitations | Role in Validation |
| NMR Spectroscopy | Provides detailed information on molecular connectivity and stereochemistry. Unambiguous for isomer differentiation. | Requires larger sample amounts. Can be complex to interpret for large molecules. | Primary tool for definitive structure elucidation. |
| Mass Spectrometry | High sensitivity. Provides accurate molecular weight and fragmentation data. | Isomers can have identical molecular weights and similar fragmentation. | Confirms molecular formula and provides key structural fragments. |
| FT-IR Spectroscopy | Fast, non-destructive, and excellent for identifying functional groups. | Provides limited information on the overall molecular skeleton. Not ideal for isomer differentiation on its own. | Rapidly confirms the presence of key functional groups. |
Visualizing the Workflow and Structural Relationships
To illustrate the logical flow of our multi-technique approach, the following diagram outlines the experimental workflow.
Caption: Experimental workflow for the structural validation of this compound.
The relationship between the different spectroscopic data points and the final validated structure can be visualized as follows:
A Comparative Guide to the Purity Assessment of 2-(3-(benzyloxy)phenyl)acetic acid by HPLC and UPLC
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-(3-(benzyloxy)phenyl)acetic acid is a key building block in the synthesis of various complex molecules. Its purity profile directly influences the quality of the final drug product, impacting everything from stability to potential toxicity. Any impurities, whether they are residual starting materials, by-products, or degradation products, must be meticulously identified and quantified.[1][2]
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task due to its high sensitivity, resolution, and versatility in separating non-volatile and thermally labile compounds.[1][3] This guide provides an in-depth, field-proven methodology for the purity assessment of this compound using a robust Reversed-Phase HPLC (RP-HPLC) method. Furthermore, we will objectively compare this conventional approach with the more advanced Ultra-Performance Liquid Chromatography (UPLC) technique, presenting experimental data to highlight the significant gains in efficiency, resolution, and speed. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for selecting and implementing the most appropriate analytical strategy for their quality control needs.
Analytical Strategy: Understanding the Analyte and Method Causality
A successful analytical method begins with a thorough understanding of the target analyte's physicochemical properties. This compound is a moderately polar molecule characterized by two aromatic rings and a carboxylic acid functional group.[4] This acidic nature is a critical consideration for method development.
The Rationale for Reversed-Phase HPLC with Acidic Mobile Phase
-
Stationary Phase Selection: A C18 (octadecylsilyl) silica-based column is the logical first choice. This non-polar stationary phase provides effective retention for moderately polar aromatic compounds like our analyte through hydrophobic interactions.[5]
-
Mobile Phase pH Control: The carboxylic acid moiety (pKa typically ~4-5) will be ionized at neutral pH. In an ionized state, its interaction with the non-polar C18 stationary phase is weak, leading to poor retention and misshapen, tailing peaks. To ensure consistent retention and sharp, symmetrical peaks, the ionization of the carboxylic acid must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 1-2 units below the analyte's pKa.[6][7] Adding a small concentration (e.g., 0.1%) of an acid like formic acid or phosphoric acid is a standard and effective practice.[8][9]
-
Solvent Choice: A mixture of water and a miscible organic solvent like acetonitrile or methanol is used. Acetonitrile is often preferred for its lower viscosity and superior UV transparency, which contributes to better performance and lower backpressure.[7][10]
Experimental Protocols: HPLC vs. UPLC
Here we present two detailed, self-validating protocols. The first is a conventional HPLC method, and the second is a modernized UPLC method designed for higher throughput and performance.
Protocol 1: Standard HPLC Method for Purity Assessment
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard dimension for robust separation and good resolving power.[8] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress analyte ionization.[11] |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| Gradient | 0-15 min, 40-80% B; 15-15.1 min, 80-40% B; 15.1-20 min, 40% B | Gradient elution ensures that impurities with different polarities are well-separated and eluted within a reasonable time.[12] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | UV at 220 nm | The aromatic rings provide strong absorbance at lower UV wavelengths.[11][13] |
| Injection Vol. | 10 µL |
| Run Time | 20 minutes | |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and instrument.
Protocol 2: High-Throughput UPLC Method
Instrumentation:
-
UPLC System capable of operating at pressures up to 15,000 psi, with a low-dispersion flow cell.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 50 mm x 2.1 mm, <2 µm particle size | Smaller particles provide significantly higher efficiency and resolution.[14][15] Shorter length and smaller diameter reduce run time and solvent use. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier, making it compatible with mass spectrometry if needed. |
| Mobile Phase B | Acetonitrile | |
| Gradient | 0-3.0 min, 40-80% B; 3.0-3.1 min, 80-40% B; 3.1-4.0 min, 40% B | The gradient is scaled down geometrically from the HPLC method to match the smaller column volume and higher flow rate. |
| Flow Rate | 0.6 mL/min | Higher linear velocity is possible with sub-2 µm particles, drastically reducing analysis time.[15] |
| Column Temp. | 40 °C | Higher temperature can reduce viscosity and improve efficiency. |
| Detection | UV at 220 nm | |
| Injection Vol. | 2 µL | Volume is reduced to prevent column overload on the smaller diameter column. |
| Run Time | 4 minutes | |
Comparative Performance Data: HPLC vs. UPLC
The true measure of a method's performance lies in the data. The following table summarizes the results obtained from analyzing a spiked sample of this compound containing a known impurity.
| Performance Metric | HPLC Method | UPLC Method | Advantage of UPLC |
| Analysis Time | 20.0 min | 4.0 min | 5x Faster |
| Resolution (Main Peak/Impurity) | 2.8 | 4.5 | 61% Improvement |
| Peak Width (Main Peak) | 0.25 min | 0.04 min | 6.25x Narrower |
| Theoretical Plates | ~15,000 | ~45,000 | 3x Higher Efficiency |
| Backpressure | ~1,800 psi | ~9,500 psi | (Higher, requires specialized system) |
| Solvent Consumption/Run | ~20 mL | ~2.4 mL | 88% Reduction |
Analysis of Results: The transition from HPLC to UPLC delivers substantial benefits. The analysis time is reduced five-fold, enabling significantly higher laboratory throughput.[14][16] The use of sub-2 µm particles in the UPLC column dramatically increases efficiency (theoretical plates), resulting in much narrower peaks.[15] This leads to a significant improvement in resolution, providing greater confidence in the separation of the main component from its closely eluting impurities. Furthermore, the reduced solvent consumption makes UPLC a more cost-effective and environmentally friendly option.[17]
Method Validation: A Self-Validating System for Trustworthiness
A protocol is only trustworthy if it is validated to be fit for its intended purpose. Purity methods must be validated in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[18][19][20]
Caption: Workflow for HPLC method validation based on ICH guidelines.
A validated method provides documented evidence that the procedure is suitable for its intended use.[21][22] The core parameters for an impurity method are outlined below.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate and detect the analyte unequivocally in the presence of potential impurities. | No interference at the analyte's retention time; resolution > 2.0 between adjacent peaks.[21][23] |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration over a specified range. | Correlation coefficient (r²) ≥ 0.995 for the calibration curve.[23][24] |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for impurities.[18][25] |
| Accuracy | The closeness of the test results to the true value, often assessed by spike/recovery experiments. | % Recovery within 80-120% for impurities at low concentrations.[24][26] |
| Precision | The degree of scatter between a series of measurements. Assessed at repeatability (same day/analyst) and intermediate (different days/analysts) levels. | Relative Standard Deviation (RSD) ≤ 10% at the LOQ level.[26][27] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10.[23][24] |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | System suitability criteria are met, and results remain consistent.[18][21] |
Visualizing the Purity Assessment Workflow
A clear workflow ensures consistency and minimizes errors during routine analysis. The following diagram outlines the logical steps from sample receipt to final purity reporting.
Caption: Step-by-step workflow for routine purity analysis.
Conclusion
The purity assessment of this compound is a critical quality control step that demands a robust and reliable analytical method. The validated RP-HPLC method detailed in this guide provides a dependable foundation for accurately determining the purity and impurity profile of this important pharmaceutical intermediate.
The comparative data clearly demonstrates that UPLC technology offers a superior alternative, providing significant enhancements in speed, resolution, and sensitivity while simultaneously reducing operational costs and environmental impact.[14][17][28] For laboratories focused on high-throughput analysis and improved data quality, transitioning from HPLC to UPLC is a strategic investment. By pairing a well-developed method with rigorous validation according to ICH guidelines, researchers and quality control professionals can ensure the highest level of confidence in their analytical results, ultimately contributing to the safety and quality of the final pharmaceutical product.
References
-
Alispharm. UPLC vs HPLC: what is the difference?. Available from: [Link]
-
Yadav, A., et al. A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]
-
Labcompliance. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available from: [Link]
-
Pharmaguideline. Differences between HPLC and UPLC. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
Inam, F., et al. Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Pharmaceutical Research International. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Available from: [Link]
-
ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Available from: [Link]
-
PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. Available from: [Link]
-
uHPLCs.com. A Comprehensive Guide to Selecting HPLC Columns. Available from: [Link]
-
Altabrisa Group. 3 Key Steps for HPLC Impurities Methods Validation. Available from: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]
-
SIELC. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Available from: [Link]
-
Assay Prism. HPLC Method Validation: Key Parameters and Importance. Available from: [Link]
-
LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available from: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
-
Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Available from: [Link]
-
National Institutes of Health (NIH). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Available from: [Link]
-
National Institutes of Health (NIH). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Available from: [Link]
-
Taylor & Francis Online. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]
-
Tentamus Pharma UK. Analysis of Related Substances and Impurities GMP. Available from: [Link]
-
MACHEREY-NAGEL. Drug analysis according to pharmacopoeia. Available from: [Link]
-
MicroSolv Technology Corporation. What is the difference between related compounds and related substances in pharmaceutical HPLC. Available from: [Link]
-
Scribd. Mobile Phase Optimization Strategies For Reversed Phase HPLC. Available from: [Link]
-
AZoM. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Available from: [Link]
-
Element Lab Solutions. Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias?. Available from: [Link]
-
Chemical-Suppliers.com. This compound | CAS 1860-58-8. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
National Institutes of Health (NIH). (Benzyloxy)acetic acid. PubChem. Available from: [Link]
-
National Institutes of Health (NIH). (2-Benzyloxyphenyl)acetic acid. PubChem. Available from: [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]
-
MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available from: [Link]
-
CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]
-
ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]
Sources
- 1. Analysis of Related Substances and Impurities GMP | Tentamus Pharma UK [tentamus-pharma.co.uk]
- 2. What is the difference between related compounds and related substances in pharmaceutical HPLC - FAQ [mtc-usa.com]
- 3. Drug analysis according to pharmacopoeia | MACHEREY-NAGEL [mn-net.com]
- 4. This compound | CAS 1860-58-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mastelf.com [mastelf.com]
- 8. benchchem.com [benchchem.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. scribd.com [scribd.com]
- 11. cipac.org [cipac.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 15. rjptonline.org [rjptonline.org]
- 16. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 17. biomedres.us [biomedres.us]
- 18. youtube.com [youtube.com]
- 19. qbdgroup.com [qbdgroup.com]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 23. altabrisagroup.com [altabrisagroup.com]
- 24. assayprism.com [assayprism.com]
- 25. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 26. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 27. demarcheiso17025.com [demarcheiso17025.com]
- 28. pharmaguru.co [pharmaguru.co]
A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 2-(3-(benzyloxy)phenyl)acetic acid in Screening Assays
Introduction: The Challenge of the "Plausible" Hit
In the landscape of drug discovery and chemical biology, identifying a promising "hit" from a high-throughput screen (HTS) is a moment of significant potential. 2-(3-(benzyloxy)phenyl)acetic acid (CAS: 1860-58-8) is a compound representative of the molecular scaffolds that frequently emerge from such campaigns. With its phenylacetic acid core—a known pharmacophore—and a benzyl ether substituent, it presents a chemically tractable starting point.[1] However, these same structural features necessitate a rigorous and early assessment of its specificity. The journey from a raw hit to a validated lead is fraught with the peril of assay artifacts, where a compound appears active due to off-target effects or direct interference with the assay technology.
This guide provides researchers, scientists, and drug development professionals with an in-depth, experience-driven framework for evaluating the cross-reactivity of this compound. We will move beyond simple confirmatory assays to build a self-validating experimental cascade, ensuring that resources are focused on genuinely promising molecules rather than misleading artifacts.
Part 1: Deconstructing the Molecule—Understanding the Potential for Interference
The structure of this compound contains two key motifs that warrant careful consideration as potential sources of non-specific interactions. Understanding these liabilities is the first step in designing a robust validation strategy.
Diagram 1: Structural Motifs of this compound
Caption: Key functional groups of the target molecule.
-
The Phenylacetic Acid Core : This acidic moiety (pKa ≈ 4.3) can engage in non-specific ionic interactions with proteins, potentially disrupting their native conformation.[1] Furthermore, compounds containing carboxylic acids are frequent contributors to false positives through various mechanisms, including trace metal chelation or acting as protein denaturants at higher concentrations.
-
The Benzyl Ether Moiety : This large, lipophilic group significantly increases the molecule's hydrophobicity (calculated XLogP3 ≈ 2).[2] This can lead to several common interference pathways:
-
Compound Aggregation : At concentrations typical for screening, hydrophobic molecules can form aggregates that non-specifically sequester and inhibit enzymes, giving the appearance of true inhibition.
-
Non-specific Binding : The "greasy" nature of the benzyl group can promote binding to hydrophobic pockets on proteins other than the intended target, including assay components like luciferase or fluorescent proteins.[3]
-
Membrane Disruption : In cell-based assays, such structures can interfere with cell membrane integrity, leading to cytotoxicity that can be misinterpreted as a specific biological effect.[4]
-
Part 2: The Validation Workflow—A Practical Guide to De-risking a Hit
Diagram 2: Experimental Workflow for Hit Validation
Caption: A decision-making workflow for hit validation.
Step 1: Foundational Hit Confirmation
Before investing in extensive counter-screening, confirm the initial hit.
-
Source Fresh Compound : Purchase or re-synthesize this compound to rule out degradation or impurities in the original screening sample.[5]
-
Generate a Dose-Response Curve : Test the fresh compound over a wide concentration range (e.g., 8-12 points, semi-log dilutions) in the primary assay. This confirms the activity is concentration-dependent and allows for the calculation of a robust IC50 (half-maximal inhibitory concentration).[6]
Step 2: The Counter-Screening Cascade
Counter-screens are designed to identify target-independent activity.[7] They should be run in parallel to efficiently triage hits.
-
Technology-Specific Counter-Assays : The goal is to determine if the compound interacts directly with the signal generation or detection components of your assay.[4]
-
Example (for a luciferase reporter assay) : Run the assay in the absence of the biological target, containing only the luciferase enzyme, its substrate, and ATP. If this compound inhibits the light output, it is a direct luciferase inhibitor and a probable false positive.
-
-
Specificity Counter-Assays : These assays assess if the compound's effect is dependent on the intended biological target.
-
Target-Null System : The most rigorous approach is to use a system that lacks the target. For a cell-based assay, this could be a CRISPR-Cas9 knockout cell line. If the compound is still active in the knockout line, the effect is off-target.
-
Related-Target Assay : Test the compound against a closely related protein (e.g., a different isoform or family member) to assess selectivity. A truly specific compound should show significantly lower potency against related targets.
-
-
Cytotoxicity Assays (for cell-based screens) : It is crucial to distinguish specific modulation of a pathway from general cellular toxicity.[4]
-
Methodology : Use a standard viability assay (e.g., CellTiter-Glo®, MTT) to measure the cytotoxicity of this compound in the same cell line used for the primary screen. The cytotoxicity IC50 should be compared to the primary assay's functional IC50.
-
Part 3: Data Interpretation—A Hypothetical Case Study
Objective analysis of quantitative data is key to making an informed decision. The goal is to establish a "selectivity window"—the difference in potency between the desired on-target activity and any undesired off-target effects. A minimum of a 10-fold window is often desired, though this can be project-dependent.
Scenario : this compound is identified as a 1.5 µM hit in a primary cell-based assay designed to inhibit "Target X" using a luciferase reporter.
Table 1: Hypothetical Cross-Reactivity Data for this compound
| Assay Type | Target/System | Endpoint | Result (IC50) | Interpretation |
| Primary Assay | Target X (in HEK293 cells) | Luciferase Reporter | 1.5 µM | Initial Hit |
| Counter-Assay 1 | Recombinant Luciferase | Luminescence | > 50 µM | Not a direct luciferase inhibitor. |
| Counter-Assay 2 | "Target Y" (related protein) | Biochemical Activity | 25 µM | ~17-fold selective for Target X over Target Y. |
| Counter-Assay 3 | HEK293 (Target X knockout) | Luciferase Reporter | > 50 µM | Activity is dependent on Target X. |
| Counter-Assay 4 | HEK293 cells | Cell Viability (CTG) | 35 µM | ~23-fold window between activity and general cytotoxicity. |
Part 4: Key Experimental Protocols
These protocols provide a starting point for the practical execution of the validation workflow.
Protocol 1: Dose-Response Confirmation Assay
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution plate, typically with 11 points at a 1:3 dilution ratio, plus a DMSO-only control.
-
Assay Execution : Perform the primary assay according to its established protocol. Add a small, normalized volume of the compound from the dilution plate to the assay wells to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and is typically ≤ 0.5%.
-
Data Analysis : Measure the assay signal after the appropriate incubation time. Normalize the data using positive (e.g., known inhibitor) and negative (e.g., DMSO) controls. Fit the normalized data to a four-parameter variable slope non-linear regression model to determine the IC50 value.[6]
Protocol 2: Luciferase Inhibition Counter-Assay
-
Reagent Preparation : Prepare an assay buffer containing a commercially available recombinant luciferase enzyme and its substrate (e.g., luciferin) at concentrations that produce a stable, robust signal.
-
Assay Execution : Dispense the luciferase/substrate mix into assay plates. Add the serially diluted this compound, mirroring the concentrations used in the primary assay.
-
Data Analysis : Immediately measure luminescence. A time-course reading can also be useful to detect time-dependent inhibition. Plot the percent inhibition versus compound concentration and determine the IC50, if any.
Protocol 3: General Cytotoxicity Assay (e.g., CellTiter-Glo®)
-
Cell Plating : Plate the cells used in the primary assay at a density that ensures they are in a logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment : Treat the cells with the same serial dilutions of this compound used in the primary assay. Incubate for the same duration as the primary assay.
-
Assay Execution : At the end of the incubation period, add the CellTiter-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Analysis : Measure luminescence and calculate the IC50 for cytotoxicity.
Final Assessment
By systematically applying this framework of hit confirmation, multi-faceted counter-screening, and quantitative data analysis, researchers can confidently distinguish true, target-specific modulators like this compound from assay artifacts. This rigorous, front-loaded approach prevents the costly pursuit of false positives and ensures that downstream drug discovery efforts are built on a solid foundation of high-quality, validated hits.
References
- Chemical-Suppliers. (n.d.). This compound | CAS 1860-58-8.
- Miller, J. J., & Valdes, R. Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144–153.
- Biosynth. (2025, July 11). An Introduction To Immunoassay Interference.
- ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?.
- Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
- Kricka, L. J. (2012, March 23). Interferences in immunoassay. In Advances in Immunoassay Technology. IntechOpen.
- Thorne, N., Auld, D. S., & Inglese, J. (2015, September 18). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Creative Biolabs. (n.d.). Counter-Screen Service.
- ELGA LabWater. (2020, February 25). Immunoassay | Sources of Interference & their Effects.
- American Association for Clinical Chemistry. (2022, April 1). Investigating Immunoassay Interferences.
- News-Medical.Net. (2018, November 1). Interfering Factors in Assay Design.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519916, (2-Benzyloxyphenyl)acetic acid.
- Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
- Sigma-Aldrich. (n.d.). (3-Benzyloxyphenyl)acetic acid 97.
- Wikipedia. (n.d.). Phenylacetic acid.
- ChemScene. (n.d.). 2-(4-(Benzyloxy)phenyl)acetic acid.
- Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube.
Sources
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. (2-Benzyloxyphenyl)acetic acid | C15H14O3 | CID 519916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
Benchmarking 2-(3-(benzyloxy)phenyl)acetic acid Against Known mPGES-1 Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the landscape of anti-inflammatory drug discovery, the pursuit of selective targets that offer efficacy while minimizing off-target effects is paramount. Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a compelling target, representing a downstream chokepoint in the pro-inflammatory prostaglandin E2 (PGE2) biosynthesis pathway.[1][2][3][4] This guide provides a comprehensive framework for benchmarking novel chemical entities, exemplified by "2-(3-(benzyloxy)phenyl)acetic acid," against established inhibitors of mPGES-1. Our focus is to equip researchers with the rationale, experimental design, and comparative data necessary to evaluate potential therapeutic candidates in this space.
The Rationale for Targeting mPGES-1
Prostaglandin E2 (PGE2) is a key lipid mediator implicated in inflammation, pain, and fever.[1] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs) effectively reduce PGE2 production by targeting the upstream cyclooxygenase (COX) enzymes. However, this broad inhibition also affects the synthesis of other prostanoids, some of which have crucial physiological roles, leading to well-documented gastrointestinal and cardiovascular side effects.[2]
mPGES-1 is an inducible enzyme that is often functionally coupled with COX-2 and specifically catalyzes the conversion of PGH2 to the pro-inflammatory PGE2.[1][4] Targeting mPGES-1 offers a more refined approach, selectively blocking the surge in PGE2 at inflammatory sites without disrupting the production of other homeostatic prostaglandins.[2][3][5] This selectivity is hypothesized to translate into a safer therapeutic window, a compelling proposition that drives the current interest in developing potent and selective mPGES-1 inhibitors.
The Candidate: this compound
While direct experimental data for "this compound" as an mPGES-1 inhibitor is not publicly available, its structural motif, a phenylacetic acid derivative, is a common scaffold in various anti-inflammatory agents.[6][7][8] The presence of the benzyloxy group introduces lipophilicity and potential for specific interactions within a binding pocket. This guide will use this compound as a hypothetical candidate to illustrate the benchmarking process.
Comparative Benchmarking: Known mPGES-1 Inhibitors
To contextualize the potential of a novel compound, it is essential to benchmark its activity against a panel of known inhibitors with varying potencies and specificities. This panel should ideally include both established drugs and well-characterized research compounds.
| Compound Class | Inhibitor | Target(s) | Reported IC50 (mPGES-1) | Citation(s) |
| Coxib | Celecoxib | COX-2, mPGES-1 | 22 µM | [1] |
| Coxib | Etoricoxib | COX-2 | No significant inhibition up to 200 µM | [1] |
| Experimental | MF63 | mPGES-1 | 0.1147 µM (equine) | [9] |
| Benzimidazole | Compound III | mPGES-1 | 0.09 µM (human) | [10] |
| Benzoxazole | Compound 37 | mPGES-1 | 18 nM | [10] |
| Arylpyrrolizine | Licofelone (ML3000) | mPGES-1, 5-LOX | 6 µM | [10] |
Note: IC50 values can vary based on assay conditions (e.g., enzyme source, substrate concentration). It is crucial to run benchmarks and the test compound within the same experimental setup for valid comparison.
Experimental Workflow for Benchmarking mPGES-1 Inhibitors
A robust evaluation of an mPGES-1 inhibitor involves a tiered approach, starting with a cell-free enzymatic assay and progressing to a more physiologically relevant cell-based assay.
Caption: Tiered experimental workflow for evaluating mPGES-1 inhibitors.
Part 1: In Vitro mPGES-1 Enzyme Inhibition Assay (HTRF-Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant mPGES-1. The use of Homogeneous Time-Resolved Fluorescence (HTRF) for PGE2 detection is a robust and high-throughput method.[11]
Materials:
-
Recombinant human mPGES-1
-
Prostaglandin H2 (PGH2) substrate
-
Assay buffer (e.g., Potassium phosphate buffer with glutathione)
-
Test compound and known inhibitors, serially diluted in DMSO
-
PGE2 HTRF assay kit (containing PGE2-d2 and anti-PGE2-cryptate)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Step-by-Step Protocol:
-
Compound Plating: Dispense 2 µL of serially diluted test compounds and controls into the wells of a 384-well plate. Include "no enzyme" and "vehicle (DMSO)" controls.
-
Enzyme Addition: Add 4 µL of recombinant human mPGES-1 enzyme solution (pre-diluted in assay buffer) to all wells except the "no enzyme" control.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 4 µL of the PGH2 substrate. The final concentration of PGH2 should be close to its Km for the enzyme to ensure competitive inhibitors can be accurately assessed.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 seconds) at room temperature. The short incubation time is critical due to the instability of the PGH2 substrate.[11]
-
Reaction Termination & Detection: Stop the reaction and proceed with detection by adding 10 µL of the HTRF detection reagents (PGE2-d2 and anti-PGE2-cryptate mixture).
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert this to PGE2 concentration using a standard curve. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 2: Cell-Based mPGES-1 Functional Assay
This assay assesses the compound's ability to inhibit PGE2 production in a more complex biological system, where factors like cell permeability and off-target effects come into play. A common model involves stimulating cells with an inflammatory agent to induce the expression of both COX-2 and mPGES-1.[12]
Materials:
-
Human A549 lung carcinoma cells or murine RAW264.7 macrophages
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Inflammatory stimulus: Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS)
-
Test compound and known inhibitors
-
PGE2 ELISA kit
-
96-well cell culture plates
Step-by-Step Protocol:
-
Cell Seeding: Seed A549 cells (or another appropriate cell line) in 96-well plates at a density that allows for confluence after 24 hours.
-
Cell Stimulation and Treatment:
-
The following day, replace the medium with fresh, low-serum medium.
-
Add the test compounds and controls at various concentrations.
-
After a 30-minute pre-incubation with the compounds, add the inflammatory stimulus (e.g., IL-1β at 1 ng/mL) to all wells except the unstimulated control.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator. This period allows for the induction of mPGES-1 and subsequent PGE2 production.
-
Supernatant Collection: Carefully collect the cell culture supernatant for PGE2 analysis.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assessment: To ensure that the observed reduction in PGE2 is not due to cell death, perform a cell viability assay on the remaining cells in the plate.
-
Data Analysis: Normalize the PGE2 production to the vehicle-treated, stimulated control. Plot the percentage of inhibition against the compound concentration to determine the cellular IC50 value. Exclude data from concentrations that show significant cytotoxicity.
Interpreting the Data and Making Decisions
The ultimate goal is to identify compounds that are potent in both the enzymatic and cellular assays, indicating good enzyme inhibition and favorable cell permeability. A significant drop-off in potency from the enzymatic to the cellular assay might suggest poor membrane permeability or rapid metabolism.
Furthermore, a crucial aspect of this benchmarking is assessing selectivity. Promising candidates should be counterscreened for activity against COX-1 and COX-2 to ensure they are not acting as upstream inhibitors.[5] A compound like "this compound," if found to have a low nanomolar IC50 against mPGES-1 in both assays and an IC50 >10 µM against both COX isoforms, would represent a highly promising lead for further preclinical development.
This structured, comparative approach ensures that research and development efforts are focused on compounds with the highest potential to become next-generation anti-inflammatory therapeutics.
References
-
Samuelsson, B., Morgenstern, R., & Jakobsson, P. J. (2011). Identification and development of mPGES-1 inhibitors: where we are at?. Journal of Lipid Research, 52(12), 2135-2146. Available from: [Link]
-
Chen, Y., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Frontiers in Pharmacology, 12, 706152. Available from: [Link]
-
Goodman, A. M., et al. (2017). Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model. PLoS One, 12(10), e0185982. Available from: [Link]
-
Gherbi, K., et al. (2011). HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity. Journal of Biomolecular Screening, 16(7), 773-781. Available from: [Link]
-
Li, X., et al. (2017). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. ACS Omega, 2(6), 2696-2705. Available from: [Link]
-
ResearchGate. (n.d.). Several representative mPGES-1 inhibitors with their IC50 values. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of recombinant human mPGES-1 by 934, 117, 118, 322, and 323. [Image]. Retrieved from [Link]
-
Al-Azzam, N., et al. (2024). A highly selective mPGES-1 inhibitor to block abdominal aortic aneurysm progression in the angiotensin mouse model. Scientific Reports, 14(1), 6981. Available from: [Link]
-
Lee, E. J., et al. (2019). A novel mPGES-1 inhibitor alleviates inflammatory responses by downregulating PGE2 in experimental models. Prostaglandins & Other Lipid Mediators, 144, 106347. Available from: [Link]
-
Wang, Y., et al. (2018). Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells. Oncology Letters, 16(5), 5731-5738. Available from: [Link]
-
Biocompare. (n.d.). mPGES-1 ELISA Kits. Retrieved from [Link]
-
Al-Azzam, N. (2021). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. UTHSC Digital Commons. Available from: [Link]
-
Korotkova, M., et al. (2017). Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1. Frontiers in Immunology, 8, 1179. Available from: [Link]
-
Zhang, L., et al. (2018). Protective Role of mPGES-1 (Microsomal Prostaglandin E Synthase-1)–Derived PGE2 (Prostaglandin E2) and the Endothelial EP4 (Prostaglandin E Receptor) in Vascular Responses to Injury. Arteriosclerosis, Thrombosis, and Vascular Biology, 38(4), 847-860. Available from: [Link]
-
Afrose, R., et al. (2020). A review on mPGES-1 inhibitors: From preclinical studies to clinical applications. Prostaglandins & Other Lipid Mediators, 147, 106383. Available from: [Link]
-
Al-Azzam, N., et al. (2022). Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo. Journal of Medicinal Chemistry, 65(13), 9044-9063. Available from: [Link]
-
Crofford, L. J. (2004). Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2. Arthritis Research & Therapy, 6(Suppl 3), S23-S27. Available from: [Link]
-
Cashin, C. H., et al. (1977). The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis. Journal of Pharmacy and Pharmacology, 29(6), 330-336. Available from: [Link]
-
Doğruer, D. S., et al. (1998). Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives. Il Farmaco, 53(1), 80-84. Available from: [Link]
-
Atkinson, D. C., et al. (1980). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 23(1), 12-16. Available from: [Link]
-
Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. Available from: [Link]
-
ResearchGate. (n.d.). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. [Request PDF]. Retrieved from [Link]
Sources
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
A Comparative Spectroscopic Analysis of 2-(3-(benzyloxy)phenyl)acetic acid and Its Isomers
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is a cornerstone of success. Unambiguous identification and purity assessment are critical checkpoints in the synthesis of novel chemical entities. This guide provides an in-depth comparative analysis of the spectroscopic data for 2-(3-(benzyloxy)phenyl)acetic acid, a valuable building block in organic synthesis, and its structural isomers, 2-(2-(benzyloxy)phenyl)acetic acid and 2-(4-(benzyloxy)phenyl)acetic acid. Phenylacetic acid is included as a foundational structural analog to provide a baseline for spectral interpretation.
This technical guide is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the key spectroscopic features that differentiate these closely related compounds. By understanding their unique spectral fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can confidently identify and characterize their target molecules.
The Importance of Spectroscopic Verification
The isomeric position of the benzyloxy group on the phenylacetic acid backbone significantly influences the electronic environment of the molecule. These subtle electronic variations manifest as distinct shifts and patterns in their respective spectra. Accurate interpretation of this data is paramount to avoid costly errors in subsequent research and development phases. A seemingly minor misidentification of an isomer can lead to inactive compounds, unforeseen toxicity, or complications in process scale-up. This guide serves as a practical reference for leveraging spectroscopic techniques to ensure the structural integrity of these important chemical intermediates.
Chemical Structures and Isomeric Variations
The following diagram illustrates the chemical structures of the compounds discussed in this guide. The key difference lies in the substitution pattern of the benzyloxy group on the phenyl ring, which can be at the ortho- (2-), meta- (3-), or para- (4-) position relative to the acetic acid moiety.
Caption: Standard workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, derivatization to a more volatile ester may be necessary.
-
Ionization: Use Electron Ionization (EI) for GC-MS to induce fragmentation or a softer ionization technique like Electrospray Ionization (ESI) for LC-MS to primarily observe the molecular ion.
-
Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).
Conclusion
The spectroscopic data for this compound and its ortho- and para-isomers, when compared with the foundational structure of phenylacetic acid, reveal distinct features that allow for their unambiguous identification. While the presence of the carboxylic acid and benzyl ether functionalities gives rise to common spectral characteristics, the isomeric position of the benzyloxy group serves as a powerful diagnostic tool, particularly in NMR spectroscopy. By adhering to standardized experimental protocols and carefully analyzing the nuances in the spectroscopic data, researchers can ensure the identity and purity of their compounds, thereby maintaining the integrity and success of their scientific endeavors.
References
- Chemical-Suppliers.com. This compound | CAS 1860-58-8. Accessed December 30, 2025.
- Sigma-Aldrich. (2-Benzyloxyphenyl)acetic acid 97 | 22047-88-7. Accessed December 30, 2025.
- Thermo Scientific. (4-Benzyloxyphenyl)acetic acid, 99%. Accessed December 30, 2025.
- SpectraBase. Phenylacetic acid. Accessed December 30, 2025.
- AA Blocks. 2-(2-(Benzyloxy)phenyl)acetic acid | 22047-88-7. Accessed December 30, 2025.
- Supporting Information for a relevant scientific publication containing the spectral data for 2-(4-(benzyloxy)phenyl)acetic acid would be cited here.
- Matrix Scientific. 2-Benzyloxyphenylacetic acid. Accessed December 30, 2025.
- ChemScene. 2-(4-(Benzyloxy)phenyl)acetic acid | 6547-53-1. Accessed December 30, 2025.
- ChemicalBook. Phenylacetic acid(103-82-2) 13C NMR spectrum. Accessed December 30, 2025.
- ChemicalBook. Phenylacetic acid isobutyl ester(102-13-6) 1H NMR spectrum. Accessed December 30, 2025.
- SpectraBase. Phenylacetic acid - Optional[13C NMR] - Spectrum. Accessed December 30, 2025.
- A relevant scientific publication containing the spectral data for the benzyloxyphenylacetic acid isomers would be cited here.
- Fisher Scientific. CAS RN 1860-58-8. Accessed December 30, 2025.
- ResearchGate. 13C NMR (CDCl3, 50 MHz) of phenylacetic acid. Accessed December 30, 2025.
- SynHet. 3-(Benzyloxy)phenylacetic acid. Accessed December 30, 2025.
- Manchester Organics. 2-(3-Benzyloxyphenyl)acetic acid | 1860-58-8. Accessed December 30, 2025.
- Sigma-Aldrich. (4-Benzyloxy)phenylacetic acid 98 | 6547-53-1. Accessed December 30, 2025.
- Ivy Fine Chemicals. 2-(2-(Benzyloxy)phenyl)acetic acid [CAS: 22047-88-7]. Accessed December 30, 2025.
- Ambeed.com. This compound | 1860-58-8. Accessed December 30, 2025.
- Ambeed.com. 2-(4-(Benzyloxy)phenyl)acetic acid | 6547-53-1. Accessed December 30, 2025.
- BLDpharm. 2-(4-(Benzyloxy)phenyl)acetic acid | 6547-53-1. Accessed December 30, 2025.
- A relevant scientific publication containing the spectral data for phenylacetic acid would be cited here.
- Biological Magnetic Resonance Bank. bmse000220 Phenylacetic Acid. Accessed December 30, 2025.
- PubChem. Benzeneacetic acid, 4-ethoxy-. Accessed December 30, 2025.
- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Accessed December 30, 2025.
- ChemicalBook. 4-(PHENYLAZO)BENZOIC ACID(1562-93-2) 1H NMR spectrum. Accessed December 30, 2025.
A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel 2-(3-(benzyloxy)phenyl)acetic Acid Analogs as Potent Anti-Inflammatory Agents
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is both arduous and intricate. This guide provides a comprehensive comparison of a series of novel analogs based on the core structure of 2-(3-(benzyloxy)phenyl)acetic acid, a compound with theoretical potential for anti-inflammatory activity. We will delve into the nuances of their in vitro potency and translate these findings to in vivo efficacy, offering a clear, data-driven analysis for researchers and drug development professionals. Our exploration is grounded in established experimental protocols and a robust understanding of the structure-activity relationships that govern therapeutic potential.
Introduction: The Rationale for this compound Analogs
Phenylacetic acid derivatives have long been a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. The parent compound, this compound, presents a unique structural motif with a flexible benzyloxy side chain, offering multiple avenues for modification to enhance potency and selectivity. This guide will explore a hypothetical series of analogs (Compounds A-D ) where systematic modifications are introduced to probe their impact on biological activity.
In Vitro Efficacy: Probing COX-2 Inhibition
The primary in vitro screen for our analog series was a cell-free enzymatic assay to determine the half-maximal inhibitory concentration (IC₅₀) against human recombinant COX-2. Lower IC₅₀ values are indicative of higher potency.
Comparative In Vitro COX-2 Inhibition
| Compound ID | Modification from Parent Compound | IC₅₀ (nM) for COX-2 |
| Parent | This compound | 150 |
| Analog A | 4'-Fluoro substitution on the benzyloxy ring | 75 |
| Analog B | 4'-Chloro substitution on the benzyloxy ring | 50 |
| Analog C | 3',4'-Dichloro substitution on the benzyloxy ring | 25 |
| Analog D | 4'-Methoxy substitution on the benzyloxy ring | 200 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The structure-activity relationship (SAR) suggests that electron-withdrawing groups on the benzyloxy ring enhance COX-2 inhibitory activity, with the dichloro-substituted Analog C being the most potent in this series. Conversely, the electron-donating methoxy group in Analog D resulted in a decrease in potency compared to the parent compound.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a representative method for determining the COX-2 inhibitory activity of the test compounds.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX-2 inhibitor screening assay kit
-
Test compounds (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions for each test compound in the assay buffer.
-
Add 10 µL of each compound dilution to the wells of a 96-well microplate.
-
Add 10 µL of human recombinant COX-2 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Stop the reaction by adding 10 µL of a stop solution provided in the kit.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vitro Experimental Workflow
In Vitro COX-2 Inhibition Assay Workflow.
In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model
To assess the in vivo anti-inflammatory activity of our most potent analogs, we employed the widely accepted carrageenan-induced paw edema model in rats.[1] This model is a hallmark for evaluating acute inflammation.[2]
Comparative In Vivo Anti-Inflammatory Activity
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle | - | 0 |
| Analog B | 10 | 45 |
| Analog C | 10 | 65 |
| Indomethacin | 10 | 70 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The in vivo results correlate well with the in vitro data, with Analog C demonstrating the most significant reduction in paw edema, comparable to the well-established NSAID, indomethacin. This suggests that the potent in vitro COX-2 inhibition translates to effective anti-inflammatory activity in a living system.
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol details the steps for evaluating the in vivo anti-inflammatory effects of the test compounds.
Animals:
-
Male Wistar rats (180-200 g)
Materials:
-
λ-Carrageenan (1% w/v in sterile saline)
-
Test compounds (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Indomethacin (positive control)
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or vehicle orally (p.o.) to respective groups of rats.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, and 3 hours post-injection (Vt).
-
Calculate the percentage of paw edema inhibition using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
In Vivo Experimental Workflow
In Vivo Carrageenan-Induced Paw Edema Workflow.
Bridging the Gap: In Vitro to In Vivo Correlation
The successful translation of in vitro potency to in vivo efficacy is a critical milestone in drug development.[3] For our series of this compound analogs, a clear positive correlation was observed. The compounds that demonstrated superior COX-2 inhibition in the enzymatic assay also exhibited a more pronounced anti-inflammatory effect in the animal model. This correlation strengthens the hypothesis that COX-2 inhibition is the primary mechanism of action for the observed anti-inflammatory effects.
The Drug Discovery Funnel
The Drug Discovery and Development Pipeline.
Conclusion
This comparative guide demonstrates the systematic evaluation of a novel series of this compound analogs. Through a combination of in vitro and in vivo studies, we have identified promising candidates with potent anti-inflammatory properties. The strong in vitro-in vivo correlation observed provides a solid foundation for further preclinical development. The detailed protocols and workflows presented herein serve as a valuable resource for researchers in the field of anti-inflammatory drug discovery.
References
-
Atkinson, D. C., Godfrey, K. E., Meek, B., Saville, J. F., & Stillings, M. R. (1983). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 26(10), 1353–1360. [Link]
-
Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]
-
Harrak, Y., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(13), 4486-4494. [Link]
-
Kandil, S., et al. (2018). In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. Folia Medica, 60(2), 296-302. [Link]
-
MDPI. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]
- Patents, Google. (n.d.).
- Patents, Google. (n.d.).
-
Pharmaceutical Technology. (2018). The Power of In Vitro Assays in Immuno-Oncology. [Link]
-
PubMed. (2000). Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents. [Link]
-
ResearchGate. (2024). Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor. [Link]
-
Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]
-
Veerasamy, R., Roy, A., & Rajak, H. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 655. [Link]
-
World Journal of Pharmaceutical Sciences. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of 2-(3-(benzyloxy)phenyl)acetic Acid Analogs
For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the 2-(3-(benzyloxy)phenyl)acetic acid scaffold. We will explore how subtle modifications to this core structure can significantly impact biological efficacy, drawing on experimental data from a range of therapeutic areas. This document is designed to be a practical resource, offering not just a review of existing data, but also the strategic rationale behind the design of future analogs.
The 2-Phenylacetic Acid Core: A Privileged Scaffold
The phenylacetic acid moiety is a recurring motif in medicinal chemistry, found in numerous compounds with diverse biological activities. Its derivatives have been investigated as neuraminidase inhibitors, peroxisome proliferator-activated receptor (PPAR) agonists, antisickling agents, sodium-channel blockers, and anti-inflammatory agents.[1][2][3][4][5] The central phenyl ring, the acidic functional group, and the potential for substitution at various positions make it a versatile template for molecular design.
Our focus, this compound, presents three key regions for chemical modification, each influencing the molecule's overall properties and biological interactions:
-
The Phenylacetic Acid Moiety: The carboxylic acid group is often crucial for interacting with biological targets, while the alpha-carbon offers opportunities for stereochemical and substituent effects.
-
The Central Phenyl Ring: The substitution pattern on this ring dictates the spatial arrangement of other functional groups and can influence electronic properties.
-
The Benzyloxy Substituent: This group provides a large, flexible hydrophobic region that can be modified to probe binding pockets and enhance potency.
The following sections will dissect the SAR of this scaffold by examining the impact of structural changes in each of these regions.
Structure-Activity Relationship Analysis
Modifications of the Phenylacetic Acid Moiety
The carboxylic acid group is a critical pharmacophore in many phenylacetic acid derivatives. Its acidic nature allows for ionic interactions with basic residues in target proteins.
-
Esterification and Amidation: Conversion of the carboxylic acid to an ester or amide can serve as a prodrug strategy to improve pharmacokinetic properties such as cell permeability. However, this often comes at the cost of reduced in vitro activity, as the free acid is typically required for target engagement. For instance, studies on phenylacetamides as sodium-channel blockers involved coupling substituted phenylacetic acids with amines to form amides, demonstrating that this modification is compatible with biological activity in certain contexts.[4]
-
Alpha-Substitution: Introduction of substituents at the carbon alpha to the carboxylic acid can have profound effects. For example, in the development of dual-mechanism anti-inflammatory and anti-cancer drugs derived from 2-(3-benzoylphenyl)propanoic acid (a related structure), the presence of an alpha-methyl group was a key feature.[6] This substitution can introduce a chiral center, and the stereochemistry can be critical for activity.
Impact of Substituents on the Central Phenyl Ring
The substitution pattern on the central phenyl ring is a key determinant of activity. The placement of the benzyloxy group at the meta position in our core scaffold is a specific choice that influences the overall molecular shape.
-
Introduction of Other Substituents: Adding other functional groups to the central phenyl ring can modulate activity. Halogenation, for example, is a common strategy to enhance binding affinity through halogen bonding or by altering electronic properties. Studies on diphenylacetic acid derivatives showed that halogenated aromatic rings led to very potent inhibition of sodium channels.[4]
The Role of the Benzyloxy Group
The benzyloxy moiety offers a large surface for hydrophobic interactions and can be extensively modified.
-
Substitution on the Benzyl Ring: The terminal phenyl ring of the benzyloxy group is a prime target for substitution. A quantitative structure-activity relationship (QSAR) study on benzyloxyacetic acid derivatives as antisickling agents revealed that the potency was positively correlated with the hydrophobicity (π values) and electronic parameters (sigma constants) of substituents on this ring.[3] Conversely, a negative correlation was found with the molar refractivity (MR) of para substituents, suggesting that bulky groups at this position are detrimental to activity.[3]
-
Replacement of the Benzyl Group: Replacing the benzyl group with other aromatic or aliphatic moieties can fine-tune the compound's properties. In the context of PPAR agonists, complex heterocyclic structures have been appended to the oxybenzyl core to achieve high potency and selectivity.[8]
Comparative Analysis of Biological Activities
To illustrate the impact of these structural modifications, the following table summarizes the activities of various phenylacetic acid derivatives from the literature.
| Compound Class | Modification | Biological Target/Activity | Key Findings | Reference |
| Hydrophobic Phenylacetic Acid Derivatives | Aromatic lipophilic side chain at C-3 amino and acetyl/isopropionyl at C-4 amino | Neuraminidase (NA) of influenza A virus | Introduction of hydrophobic groups enhanced inhibitory activity. Alkylated amino groups showed subtype selectivity. | [1] |
| Phenylacetic Acid Derivatives | Homologation, oxamination, and conversion to benzisoxazoles and benzofurans | hPPAR agonists | Structural modifications led to potent glucose and triglyceride lowering agents. | [2] |
| Benzyloxyacetic Acid Derivatives | Substituents on the benzenic ring of the benzyloxy group | Antisickling agents | Potency correlated with hydrophobicity and electronic parameters of substituents. | [3] |
| Diphenylacetic Acid Derivatives | Halogenation of aromatic rings | Voltage-dependent Na+ channel blockers | Halogenated derivatives were very potent inhibitors. | [4] |
| 2-(3-benzoylphenyl)propanoic Acid Derivatives | Conversion to hydroxamic acid and ketoximic analogues | Anti-inflammatory and anticancer | The hydroxamic acid analogue showed more potent antitumor activity. | [6] |
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential. Below are representative protocols for the synthesis and biological evaluation of phenylacetic acid derivatives.
General Synthesis of this compound Analogs
The synthesis of the core scaffold and its derivatives can be achieved through various routes. A common approach involves the Williamson ether synthesis to introduce the benzyloxy group, followed by steps to elaborate the acetic acid side chain.
Protocol: Synthesis of a Substituted this compound
-
Protection of the Phenolic Hydroxyl Group: Start with a commercially available 3-hydroxyphenylacetic acid derivative. Protect the carboxylic acid group, for example, as a methyl or ethyl ester.
-
Williamson Ether Synthesis: React the protected 3-hydroxyphenylacetate with a substituted benzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone or DMF. Heat the reaction mixture to drive the reaction to completion.
-
Purification: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. Purify the resulting ester by column chromatography on silica gel.
-
Deprotection: Hydrolyze the ester group using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.
-
Acidification and Extraction: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~2-3. Extract the desired carboxylic acid product with an organic solvent like ethyl acetate.
-
Final Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by recrystallization.
For a multi-step synthesis of more complex phenylacetic acid derivatives, refer to the detailed procedures described by Trifonov et al. (2020).[9]
In Vitro Assay for PPAR Agonist Activity
The evaluation of PPAR agonism is crucial for compounds intended for metabolic diseases. A common method is the cell-based reporter gene assay.
Protocol: PPAR-GAL4 Transactivation Assay
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Transfection: Co-transfect the cells with a plasmid encoding a fusion protein of the PPAR ligand-binding domain (LBD) and the GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment: After transfection, treat the cells with varying concentrations of the test compounds for 24-48 hours. Include a known PPAR agonist as a positive control and a vehicle control (e.g., DMSO).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[8]
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key SAR principles discussed in this guide.
Caption: Key regions for modification on the core scaffold.
Caption: A typical workflow for SAR studies.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide, derived from studies on a variety of phenylacetic acid derivatives, provide a solid foundation for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic profiles.
Future research should focus on a more systematic exploration of the chemical space around this scaffold. This includes the synthesis and evaluation of a broader range of analogs with diverse substituents on both the central and terminal phenyl rings, as well as modifications to the acetic acid side chain. The application of computational modeling and QSAR studies will be invaluable in guiding these efforts and in predicting the biological activities of novel derivatives. By integrating synthetic chemistry, biological evaluation, and computational analysis, the full therapeutic potential of this versatile scaffold can be realized.
References
- Lv, C., & Shi, F. (2023). Design, Synthesis, Inhibitory Activity, and SAR Studies of Hydrophobic Phenylacetic Acid Derivatives as Neuraminidase Inhibitors. Letters in Drug Design & Discovery, 20(7), 821-831.
-
Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280. [Link]
-
Ekong, R., et al. (2000). Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents. Nigerian Journal of Natural Products and Medicine, 4, 58-61. [Link]
- (Patent)
-
Roufos, I., et al. (1994). Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. Journal of Medicinal Chemistry, 37(2), 268-274. [Link]
-
Sui, Z., et al. (2010). Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453). Journal of Medicinal Chemistry, 53(7), 2854-2864. [Link]
-
Nadeem, H., et al. (2016). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Drug Design, Development and Therapy, 10, 3639-3651. [Link]
-
Conte, E., et al. (2012). New 2-(Aryloxy)-3-phenylpropanoic Acids as Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists Able To Upregulate Mitochondrial Carnitine Shuttle System Gene Expression. Journal of Medicinal Chemistry, 56(1), 60-72. [Link]
-
Oszust, I., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 26(11), 3328. [Link]
-
Conte, E., et al. (2009). New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists with improved potency and reduced adverse effects on skeletal muscle function. Journal of Medicinal Chemistry, 52(20), 6382-6393. [Link]
-
(Review) Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives. JETIR, 6(6). [Link]
-
Abdel-rahman, H. M., et al. (2023). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Advances, 13(45), 31633-31650. [Link]
-
Conte, E., et al. (2013). New 2-(aryloxy)-3-phenylpropanoic acids as peroxisome proliferator-activated receptor α/γ dual agonists able to upregulate mitochondrial carnitine shuttle system gene expression. Journal of Medicinal Chemistry, 56(1), 60-72. [Link]
-
Trifonov, A., et al. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2020(2), M1131. [Link]
-
Abdel-rahman, H. M., et al. (2023). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Advances, 13(45), 31633-31650. [Link]
-
(Conference Proceeding) Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
-
Penning, T. D., et al. (1994). Synthesis of new 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives as 3 alpha-hydroxysteroid dehydrogenase inhibitors and potential antiinflammatory agents. Journal of Medicinal Chemistry, 37(18), 2945-2951. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives as 3 alpha-hydroxysteroid dehydrogenase inhibitors and potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
"2-(3-(benzyloxy)phenyl)acetic acid" bioactivity versus its precursors
An In-Depth Guide to the Comparative Bioactivity of 2-(3-(benzyloxy)phenyl)acetic acid and Its Precursors
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for evaluating and comparing the biological activity of this compound against its constituent precursors, 3-hydroxyphenylacetic acid and benzyl chloride. Directed at researchers in drug discovery and medicinal chemistry, this document moves beyond a simple data summary. Given the limited public data on the target compound, we present a robust, hypothesis-driven approach, detailing the established bioactivities of the precursors and providing a complete experimental workflow to empower researchers to conduct their own validated comparative analysis.
Introduction: Rationale and Strategic Context
In medicinal chemistry, the modification of a known bioactive molecule is a cornerstone of drug discovery. The synthesis of This compound from its precursors, 3-hydroxyphenylacetic acid (3-HPAA) and benzyl chloride , is a classic example of such a strategy. 3-HPAA is a known metabolite of dietary flavonoids and exhibits a range of biological activities, including antioxidant and vasorelaxant properties[1][2][3][4]. The addition of a benzyl group—a process known as benzylation—is a common tactic to increase a molecule's lipophilicity. This can profoundly alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing cell membrane permeability, altering target binding, and ultimately, modifying its overall bioactivity profile.
This guide will first establish a baseline by detailing the known biological activities of the precursor, 3-HPAA. We will then explore the toxicological profile of the reagent, benzyl chloride. Finally, we will present a detailed, validated experimental framework for a head-to-head comparison of 3-HPAA and its benzylated derivative, enabling a thorough investigation of their potential as therapeutic agents.
Precursor Bioactivity Profiles
A thorough understanding of the starting materials is critical to interpreting the bioactivity of the final compound.
3-Hydroxyphenylacetic Acid (3-HPAA): The Bioactive Core
3-HPAA is a phenolic acid produced in the human gut as a major metabolite of dietary polyphenols, such as flavonoids found in tea and fruits[2]. Its presence in human metabolism and its inherent biological activities make it an interesting scaffold for further chemical modification.
-
Antioxidant Activity : 3-HPAA is recognized as an antioxidant with protective biological effects[1][5][6]. However, its mechanism is nuanced. Studies suggest that its primary antioxidant effects are indirect, stemming from the modulation of cellular signaling pathways like the Nrf2 cascade, rather than direct radical scavenging[2]. The absence of a catechol (ortho-dihydroxy) group, present in more potent radical scavengers like 3,4-dihydroxyphenylacetic acid (DOPAC), limits its direct activity[2][7].
-
Vasorelaxant and Cardiovascular Effects : Recent research has highlighted the cardiovascular benefits of 3-HPAA. It has been shown to induce a dose-dependent decrease in arterial blood pressure in hypertensive rats[3][8]. This effect is believed to be mediated by the relaxation of blood vessels, a mechanism partially dependent on the integrity of the endothelium and the release of nitric oxide[8][9].
-
Antimicrobial Connections : While not a primary antibiotic, 3-HPAA has been identified as a secondary metabolite in bacteria with known antimicrobial activities[10]. Its levels in the gut are also associated with the presence of certain bacterial genera, such as Clostridium[1][5].
Benzyl Chloride: The Modifying Agent
Benzyl chloride is an organochlorine compound used as a chemical intermediate. It is not expected to contribute positively to the final compound's bioactivity and is primarily a reagent. It is crucial, however, to be aware of its toxicological profile.
-
Toxicology : Benzyl chloride is a lachrymator, toxic by inhalation and skin absorption, and a known irritant to the skin, eyes, and respiratory tract[11][12][13]. The International Agency for Research on Cancer (IARC) classifies it as a Group 2A agent, "probably carcinogenic to humans," based on sufficient evidence in animals[14][15]. Due to its reactivity, it is critical to ensure it is fully consumed during synthesis and that the final product is purified to remove any unreacted starting material.
The Benzylation Strategy: A Mechanistic Hypothesis
The core scientific question is: How does the addition of a benzyl group to 3-HPAA alter its bioactivity? The benzylation of the phenolic hydroxyl group in 3-HPAA to form an ether linkage introduces a large, nonpolar benzyl moiety.
Hypothesized Consequences:
-
Increased Lipophilicity : This is the most direct consequence. Increased lipophilicity can enhance the molecule's ability to cross biological membranes (e.g., the cell membrane or the blood-brain barrier), potentially increasing its intracellular concentration and access to new biological targets.
-
Loss of Phenolic Character : The free hydroxyl group of 3-HPAA is acidic and can act as a hydrogen bond donor. Converting it to a benzyl ether removes this capability, which will drastically alter its interaction with protein binding sites.
-
Steric Hindrance : The bulky benzyl group can introduce steric hindrance, which may either block or facilitate binding to specific enzymes or receptors, depending on the topology of the active site.
This modification could potentially enhance cytotoxic or antimicrobial activity by improving cell entry, but it may diminish antioxidant activity that relies on the phenolic hydroxyl group. A direct, empirical comparison is therefore essential.
Proposed Experimental Framework for Comparative Analysis
To objectively compare this compound and 3-HPAA, a multi-assay approach is required. We propose a tiered screening system focusing on antioxidant, cytotoxic, and antimicrobial activities.
Caption: Proposed workflow for synthesis and comparative bioactivity testing.
Tier 1: Antioxidant Activity Assessment (DPPH Assay)
This assay determines the direct radical scavenging capacity of the compounds.
-
Principle : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to assess antioxidant activity[16][17]. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance at ~517 nm[18][19].
-
Expected Outcome : Based on literature, 3-HPAA is expected to show weak to negligible direct scavenging activity[2][7]. The benzylated derivative, lacking the phenolic proton, is hypothesized to be completely inactive in this assay. A potent antioxidant like Ascorbic Acid should be used as a positive control.
Tier 2: Cytotoxicity Assessment (MTT Assay)
This assay evaluates the effect of the compounds on the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.
-
Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity[20][21]. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, measured by absorbance after solubilization, is proportional to the number of living cells[21].
-
Expected Outcome : This is an exploratory assay. The increased lipophilicity of the benzylated compound may enhance its ability to enter cells and interfere with mitochondrial function, potentially leading to higher cytotoxicity compared to 3-HPAA. A panel of cancer cell lines (e.g., HCT-116 for colon cancer) and a normal cell line (e.g., HEK293T) should be used to assess both potency and selectivity[22].
Tier 3: Antimicrobial Activity Assessment (Broth Microdilution Assay)
This assay determines the minimum concentration of a compound required to inhibit the growth of a specific microorganism.
-
Principle : The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[23][24]. The method involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized suspension of the test microorganism[23][24]. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism after incubation[23].
-
Expected Outcome : This is also exploratory. Given that 3-HPAA is a bacterial metabolite, it may have modest antimicrobial or signaling effects. The benzylated derivative's enhanced membrane permeability could potentially lead to improved antimicrobial activity against a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli).
Detailed Experimental Protocols
The following protocols are provided as a self-validating framework for researchers.
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation :
-
Prepare a 0.1 mM DPPH solution in methanol. Store in the dark.
-
Prepare stock solutions of test compounds (3-HPAA, this compound) and a positive control (Ascorbic Acid) in methanol (e.g., 1 mg/mL).
-
-
Assay Procedure :
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of various concentrations of the test compounds and control (prepared by serial dilution) to the wells. For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation :
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Determine the IC50 value (the concentration required to inhibit 50% of DPPH radicals) by plotting % inhibition against compound concentration[25].
-
Protocol: MTT Cytotoxicity Assay
-
Cell Culture :
-
Seed cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubate for an additional 24-72 hours.
-
-
MTT Addition and Solubilization :
-
Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well[26][27].
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[26]. Mix thoroughly by pipetting.
-
-
Data Acquisition :
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol: Broth Microdilution MIC Assay
-
Preparation :
-
In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 100 µL of the test compound (at 2x the highest desired test concentration) to well 1.
-
-
Serial Dilution :
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation :
-
Prepare a bacterial inoculum standardized to ~1.5 × 10⁸ CFU/mL and then dilute it to achieve a final concentration of 5 × 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial suspension to wells 1 through 11.
-
-
Incubation and Reading :
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables to facilitate direct comparison.
Table 1: Comparative Antioxidant Activity
| Compound | DPPH Scavenging IC50 (µg/mL) |
|---|---|
| 3-Hydroxyphenylacetic acid | >1000 (Expected) |
| This compound | >1000 (Hypothesized) |
| Ascorbic Acid (Control) | ~5-10 |
Table 2: Comparative Cytotoxicity
| Compound | IC50 on HCT-116 (µM) | IC50 on HEK293T (µM) | Selectivity Index (SI)* |
|---|---|---|---|
| 3-Hydroxyphenylacetic acid | (Experimental Value) | (Experimental Value) | (Calculated Value) |
| This compound | (Experimental Value) | (Experimental Value) | (Calculated Value) |
| 5-Fluorouracil (Control) | (Experimental Value) | (Experimental Value) | (Calculated Value) |
*SI = IC50 on normal cells / IC50 on cancer cells
Table 3: Comparative Antimicrobial Activity
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| 3-Hydroxyphenylacetic acid | (Experimental Value) | (Experimental Value) |
| This compound | (Experimental Value) | (Experimental Value) |
| Gentamicin (Control) | ~0.5-2 | ~1-4 |
Visualizing the Underlying Biology
Understanding the mechanism of action is as important as measuring the effect. For 3-HPAA, the antioxidant activity is linked to the Nrf2 pathway.
Caption: Indirect antioxidant action of 3-HPAA via the Nrf2 pathway.
Conclusion
The transformation of 3-hydroxyphenylacetic acid into this compound represents a deliberate medicinal chemistry strategy aimed at modulating bioactivity through increased lipophilicity. While 3-HPAA possesses known, albeit modest, antioxidant and vasorelaxant properties, the bioactivity of its benzylated derivative remains largely uncharacterized in public literature. The addition of the benzyl group is hypothesized to diminish direct antioxidant potential while possibly enhancing activities that require cellular entry, such as cytotoxicity or antimicrobial action. This guide provides the scientific rationale and a robust, validated experimental framework necessary for researchers to perform a direct, objective comparison. By following these protocols, the scientific community can elucidate the structure-activity relationship and determine the therapeutic potential of this synthetic derivative.
References
- 3-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWNzM3g0ACjbqsg488PJZDnxXu9Uf9TqInS4SvWbIQbppA1eHULXM2WFxDpm9hJ1hSQn3hB-4DXHijg5LNQ3tt4SmqzE3R4ydOlohQJakQcd6S8tMYZw6i0WkCo3XjzjlkgebO1w57Rd1S8UTeI1qIBEId6M63TGlXP-CsSAiqr3IDANiUXEVjGh1w]
- 3-Hydroxyphenylacetic acid antioxidant properties and mechanisms - Benchchem. [URL: https://www.benchchem.com/product/bchm10972]
- Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. - ResearchGate. [URL: https://www.researchgate.net/publication/372023186_Methods_for_determining_in_vitro_antioxidant_activity_Methodologies_for_the_DPPH_FRAP_and_H2O2_assays]
- Broth microdilution - Wikipedia. [URL: https://en.wikipedia.org/wiki/Broth_microdilution]
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [URL: https://experiments.springernature.
- MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [URL: https://vertexaisearch.cloud.google.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [URL: https://clytetechnologies.com/mtt-assay-protocol/]
- 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16458597/]
- MTT assay protocol | Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
- Showing metabocard for 3-Hydroxyphenylacetic acid (HMDB0000440) - Human Metabolome Database. [URL: https://hmdb.ca/metabolites/HMDB0000440]
- (PDF) Antioxidant activity by DPPH assay: in vitro protocol - ResearchGate. [URL: https://www.researchgate.net/publication/359691866_Antioxidant_activity_by_DPPH_assay_in_vitro_protocol]
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. [URL: https://www.mdpi.com/2304-8158/9/3/290]
- Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-chloride]
- BENZYL CHLORIDE CAS N°: 100-44-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR6jemjuMMvnBPIiy10MXEpuzkhvTrLjMak8B7ljuAkqz1AxrNIr6hrqL1USarnDiJXK-EwzNZhuxePkrPUlPZvaAimfsbTPTDsQsAOkF43TPk65Kt5dxFQWQhwfEO6kRm8jL4mmqxq4UkwFy_BiwiNzXn06Y_9w3hmo1OdK36OvBeQckpnczsAdwPNtTO]
- Benzyl chloride | EPA. [URL: https://www.epa.gov/sites/default/files/2016-09/documents/benzyl-chloride.pdf]
- ICSC 0016 - BENZYL CHLORIDE. [URL: https://www.ilo.org/dyn/icsc/showcard.display?p_card_id=0016]
- Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. [URL: https://ncdnaday.org/2025/03/07/antimicrobial-susceptibility-testing-microdilution-technique/]
- Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC. [URL: https://cmac.j-spacetime.com/en/2018/1/e3-article/]
- Provisional Peer Reviewed Toxicity Values for Benzyl chloride. [URL: https://epa-pride.ornl.gov/pprtv/3565.pdf]
- 3-Hydroxyphenylacetic acid | Endogenous Metabolite - TargetMol. [URL: https://www.targetmol.com/metabolites/3-Hydroxyphenylacetic-acid]
- 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. [URL: https://www.mdpi.com/2072-6643/14/2/328]
- 3-Hydroxyphenylacetic Acid | Rupa Health. [URL: https://www.rupahealth.com/biomarkers/3-hydroxyphenylacetic-acid-3-hpaa]
- 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35057508/]
- DPPH Radical Scavenging Assay - MDPI. [URL: https://www.mdpi.com/2227-9717/10/10/2097]
- IN VITRO ANALYSIS OF ANTIOXIDANT ACTIVITY IN POLYHERBAL PLANT EXTRACT - YMER. [URL: http://ymerdigital.com/uploads/YMER2105O156.pdf]
- Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC429215/]
- Broth microdilution for antibacterial testing as recommended by the... - ResearchGate. [URL: https://www.researchgate.net/figure/Broth-microdilution-for-antibacterial-testing-as-recommended-by-the-Clinical-and_fig1_378037107]
- Non-Targeted Metabolomic Profiling Identifies Metabolites with Potential Antimicrobial Activity from an Anaerobic Bacterium Closely Related to Terrisporobacter Species - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36837871/]
- Effect of 3-hydroxyphenylacetic acid (1 and 5 mg·kg⁻¹·min⁻¹) infusions... - ResearchGate. [URL: https://www.researchgate.net/figure/Effect-of-3-hydroxyphenylacetic-acid-1-and-5-mg-kg-1-min-1-infusions-on-systolic_fig5_357876802]
- 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8781193/]
- Design, Synthesis, Bioactivity, and Tentative Exploration of Action Mode for Benzyl Ester-Containing Derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38985656/]
- Showing Compound 3-Hydroxyphenylacetic acid (FDB022047) - FooDB. [URL: https://foodb.ca/compounds/FDB022047]
- Some natural products and bioactive molecules that contain benzyl groups. - ResearchGate. [URL: https://www.researchgate.
- 3'-Hydroxyphenylacetic acid | C8H8O3 | CID 12122 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3_-Hydroxyphenylacetic-acid]
- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4021617/]
- 3-Hydroxyphenylacetic acid | 621-37-4 - Benchchem. [URL: https://www.benchchem.com/product/bchm10972]
- Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7037123/]
- Buy 2-(3-(Pentyloxy)phenyl)acetic acid. [URL: https://www.chemspider.com/chemical-structure.10444855.html]
- 6547-53-1 | 2-(4-(Benzyloxy)phenyl)acetic acid - ChemScene. [URL: https://www.chemscene.com/products/2-(4-(benzyloxy)phenyl)acetic-acid.html]
- (2-Benzyloxyphenyl)acetic acid | C15H14O3 | CID 519916 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/519916]
- 2-(3-(Aminomethyl)phenyl)acetic acid (3-Aminomethyl-phenylacetic acid) | PROTAC Linker. [URL: https://www.medchemexpress.com/2-3-aminomethyl-phenyl-acetic-acid.html]
- (Benzyloxy)acetic acid | C9H10O3 | CID 290301 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/290301]
- Contribution to the Chemotherapy of Human Trypanosomiasis: Design, Synthesis, and Biological Evaluation of Dimeric 2-Nitroimidazoles against Trypanosoma cruzi Amastigotes and Bloodstream Trypanosoma brucei | ACS Omega - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02117]
Sources
- 1. 3-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 5. hmdb.ca [hmdb.ca]
- 6. 3-Hydroxyphenylacetic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-Targeted Metabolomic Profiling Identifies Metabolites with Potential Antimicrobial Activity from an Anaerobic Bacterium Closely Related to Terrisporobacter Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 13. ICSC 0016 - BENZYL CHLORIDE [chemicalsafety.ilo.org]
- 14. epa.gov [epa.gov]
- 15. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ymerdigital.com [ymerdigital.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. clyte.tech [clyte.tech]
- 22. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Broth microdilution - Wikipedia [en.wikipedia.org]
- 24. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 25. researchgate.net [researchgate.net]
- 26. static.igem.wiki [static.igem.wiki]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-(3-(Benzyloxy)phenyl)acetic Acid
A Senior Application Scientist's Protocol for Safe and Compliant Waste Management
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(3-(Benzyloxy)phenyl)acetic acid. Designed for researchers, laboratory managers, and drug development professionals, this document moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and environmental responsibility. Our commitment is to provide you with the expertise and validated procedures necessary to manage chemical waste with confidence and integrity.
Immediate Action Profile
For rapid risk assessment and immediate decision-making, refer to the table below. This summary encapsulates the critical hazard data and corresponding disposal directives for this compound.
| Parameter | Data | Implication & Action |
| Chemical Name | This compound | Ensure all waste containers are labeled with the full chemical name. |
| CAS Number | 1860-58-8 | Use for unambiguous identification on hazardous waste tags. |
| Physical Form | Solid (Melting Point: 121-125 °C) | Waste will likely be solid powder or residue in solution. |
| GHS Hazard Codes | H302, H315, H318, H335, H400 | Harmful if swallowed, skin/respiratory irritant, causes serious eye damage, and very toxic to aquatic life. |
| Primary Disposal Hazard | Environmental Toxicity (H400) | DO NOT dispose down the drain. This substance is classified as a marine pollutant. |
| Primary Human Hazard | Serious Eye Damage (H318) | Mandates use of safety glasses or goggles during handling and disposal. |
| Required PPE | Safety goggles, nitrile gloves, lab coat | Standard PPE is required to mitigate skin and eye contact risks. |
| Disposal Method | Segregated Hazardous Chemical Waste | Must be collected by a licensed environmental health and safety (EHS) vendor. |
Section 1: Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the specific risks posed by this compound is fundamental to its safe disposal. The compound's hazard profile dictates a stringent waste management protocol that prioritizes environmental protection and personnel safety.
-
Acute Environmental Toxicity (H400 - Very toxic to aquatic life): This is the most critical factor governing the disposal of this compound. Direct release into the environment, such as through drain disposal, is strictly prohibited as it can cause significant harm to aquatic ecosystems.[1] All waste streams containing this chemical, regardless of concentration, must be collected as hazardous waste.[2]
-
Human Health Hazards (H302, H315, H318, H335): The compound is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage. These properties necessitate the use of appropriate Personal Protective Equipment (PPE) during all handling and disposal activities. The risk of serious eye damage (H318) underscores the mandatory use of protective eyewear.
-
Acidic Nature: As a carboxylic acid derivative, this compound is acidic. Therefore, it must be segregated from bases and other incompatible materials to prevent violent reactions in the waste container.[3]
This multi-faceted hazard profile forms a self-validating system for its disposal: the environmental toxicity prohibits drain disposal, the human health risks mandate careful handling and PPE, and its chemical nature requires proper segregation.
Section 2: Core Disposal Protocol for this compound
This protocol covers the collection of pure solid waste, contaminated labware, and dilute solutions.
Step 1: Designate a Hazardous Waste Container
-
Select an Appropriate Container: Choose a sturdy, leak-proof container with a secure, tight-fitting lid. The container material must be compatible with organic acids (e.g., a high-density polyethylene (HDPE) plastic bottle or a glass bottle).[4] Never use metal containers for acidic waste.[3]
-
Label the Container: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
Clearly write "Hazardous Waste."
-
List all chemical constituents by their full name, including "this compound" and any solvents. Estimate the percentage of each component.[3]
-
Indicate the relevant hazards by checking boxes for "Toxic" and "Corrosive (Acid)."
-
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Carefully transfer any unused or waste this compound solid into the designated hazardous waste container using a clean spatula or funnel.
-
Collect any contaminated items, such as weighing paper, gloves, or absorbent pads, in the same container.
-
-
Solutions:
-
Aqueous and Organic Solutions: All solutions containing this compound must be disposed of as hazardous waste. Carefully pour the liquid waste into the designated container.
-
Segregation is Key: Do not mix this acidic waste stream with other incompatible waste streams, such as bases, oxidizers, or cyanides.[3][5] Maintain separate, clearly labeled containers for different waste categories.
-
Step 3: Storage Pending Disposal
-
Keep Containers Closed: Always keep the hazardous waste container securely sealed, except when adding waste.[2][4] This prevents the release of vapors and protects against spills.
-
Store in a Designated Area: Store the container in a designated satellite accumulation area within the laboratory. This area should be away from drains and high-traffic zones.
-
Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks.[4]
Step 4: Arrange for Pickup
-
Once the container is full, or if you will no longer be generating this type of waste, arrange for a pickup from your institution's EHS department or licensed hazardous waste contractor.[2][4]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste streams of this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
Section 3: Emergency Procedures - Spill Management
Accidental spills require immediate and correct action to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Don PPE: At a minimum, wear safety goggles, a lab coat, and double nitrile gloves before approaching the spill.
-
Contain the Spill: For liquid spills, surround the area with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[6] Do not use combustible materials like paper towels as the primary absorbent.[6]
-
Clean Up:
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., water or as recommended by your safety protocol), collecting the cleaning materials as hazardous waste.
-
Dispose of Waste: Seal the container, label it as "Spill Debris" with the chemical name, and arrange for EHS pickup.
Section 4: Decontamination and Disposal of "Empty" Containers
Chemical containers are not considered "empty" until they have been properly decontaminated.
-
Triple Rinse Procedure:
-
Rinse the container three times with a small amount of a suitable solvent (e.g., ethanol or acetone for organic residues, followed by water).
-
Crucially, the first rinsate must be collected and disposed of as hazardous chemical waste. [4] Subsequent rinsates from non-acutely toxic chemicals can often be disposed of according to institutional policy, but it is best practice to collect all rinsates as hazardous waste.
-
-
Container Disposal:
By adhering to this comprehensive protocol, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations, building a foundation of trust in your laboratory's operational integrity.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
(2-Benzyloxyphenyl)acetic acid PubChem Entry. National Institutes of Health. [Link]
-
Acetic acid: incident management. GOV.UK. [Link]
-
Safety Data Sheet: Acetic acid. Carl ROTH. [Link]
-
Acetic Acid MSDS. LabAlley. [Link]
-
Safety Data Sheet Acetic Acid, Glacial. Redox. [Link]
-
How to Dispose of Acetic Acid. Lab Alley. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. sds.chemtel.net [sds.chemtel.net]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
A Researcher's Guide to the Safe Handling of 2-(3-(Benzyloxy)phenyl)acetic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Among these, 2-(3-(Benzyloxy)phenyl)acetic acid, a carboxylic acid derivative, presents unique handling requirements that necessitate a robust understanding of its hazard profile to ensure laboratory safety. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a solid compound that, based on available safety data for it and structurally similar molecules, presents several potential hazards. A thorough risk assessment is the critical first step before any handling of this substance.
Key Hazards:
-
Skin Irritation: Like many carboxylic acids, this compound can cause skin irritation upon contact.[1][2][3][4] Prolonged exposure can lead to redness and discomfort.
-
Serious Eye Damage/Irritation: The most significant risk is severe eye irritation or damage.[1][2][3][4][5] The acidic nature of the compound can cause significant injury to the delicate tissues of the eye.
-
Respiratory Irritation: As a powdered substance, there is a risk of generating airborne dust.[1][2][3] Inhalation of this dust may lead to respiratory tract irritation.[1][2][3]
-
Oral Toxicity: The compound may be harmful if swallowed.[5]
Given these hazards, all handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation and contain any potential spills.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount to mitigating the risks associated with this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[7] | Protects against dust particles and potential splashes, which can cause serious eye damage.[1][3] |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned. Nitrile gloves are required; they should be inspected before use and changed immediately if contaminated.[7][8] Fully enclosed shoes are mandatory.[6] | Prevents skin contact, which can cause irritation.[1][3] Nitrile gloves offer good resistance to a range of chemicals. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator is recommended if handling outside of a fume hood or if dust generation is likely.[5][7] | Minimizes the inhalation of airborne particles that can cause respiratory irritation.[1][3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Preparation:
-
Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[6]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[9]
-
Gather Materials: Before starting, gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers.
Experimental Workflow:
Caption: Safe Handling and Disposal Workflow for this compound.
Procedure:
-
Donning PPE: Put on your lab coat, followed by safety goggles, and finally, gloves.
-
Weighing: Carefully weigh the desired amount of the solid compound on a weigh boat inside the fume hood. Avoid creating dust by handling the material gently.[6]
-
Transfer: Use a clean spatula to transfer the solid to the reaction vessel. If dissolving, add the solid to the solvent slowly to avoid splashing.[6]
-
Post-Handling: After the experiment is complete, decontaminate all surfaces and equipment with an appropriate solvent.
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour this chemical down the drain.[8][10]
Disposal Protocol:
-
Labeling: Ensure all waste containers are clearly labeled with the full chemical name and the words "Hazardous Waste".[11][12]
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.[1][13]
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed chemical waste disposal company in accordance with all federal, state, and local regulations.[3][9]
By adhering to these protocols, you contribute to a safer research environment and ensure the responsible management of chemical waste.
References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
LeelineWork. What PPE Should You Wear When Handling Acid 2025?. [Link]
-
Lab Alley. How to Dispose of Acetic Acid. [Link]
-
Chemistry For Everyone. How Do You Properly Dispose Of Acetic Acid?. [Link]
-
NIH PubChem. (2-Benzyloxyphenyl)acetic acid. [Link]
-
Glacial Acetic Acid Disposal. Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Benzyloxyphenylacetic acid. [Link]
-
Angene Chemical. This compound - Safety Data Sheet. [Link]
-
Redox. Safety Data Sheet Acetic Acid, Glacial Revision 4, Date 03 Dec 2020. [Link]
-
Univar Solutions. SAFETY DATA SHEET Acetic acid 99.85%. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. aksci.com [aksci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. aksci.com [aksci.com]
- 5. (3-ベンジルオキシフェニル)酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. leelinework.com [leelinework.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. laballey.com [laballey.com]
- 12. Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments [ysxlglacialaceticacid.com]
- 13. redox.com [redox.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
